Technical Documentation Center

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
  • CAS: 1419076-01-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Stereochemical Assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Technical Guide | Version 1.0 Executive Summary This guide outlines the technical framework for the structural characterization and stereochemical assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This guide outlines the technical framework for the structural characterization and stereochemical assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9). This molecule represents a critical chiral building block in the synthesis of GPCR modulators and kinase inhibitors. It essentially functions as a protected form of (R)-2-(aminomethyl)piperidin-4-one , where the ketone is masked as an ethylene ketal to prevent side reactions (e.g., racemization or self-condensation) during subsequent functionalization.

The elucidation challenge lies not in the connectivity, which is established via standard 1D/2D NMR, but in the rigorous confirmation of the absolute configuration (R) at the C7 position (spiro numbering). This guide prioritizes a self-validating workflow using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Mosher’s Amide analysis for stereochemical certification.

Chemical Identity & Physical Properties[1][2][3][4]

ParameterSpecification
IUPAC Name (7R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Common Name (R)-2-(Aminomethyl)-4-piperidone ethylene ketal
CAS Number 1419076-01-9
Molecular Formula C

H

N

O

Exact Mass 172.1212 Da
Chiral Center C7 (Spiro numbering) / C2 (Piperidine numbering)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in MeOH, DCM, DMSO; Moderately soluble in water

Structural Elucidation Workflow

The following diagram illustrates the logical progression from crude isolate to certified chiral intermediate.

ElucidationWorkflow Sample Crude Isolate HRMS Step 1: HRMS (Formula Confirmation) Sample->HRMS m/z 173.1285 [M+H]+ NMR_1D Step 2: 1D NMR (Functional Groups) HRMS->NMR_1D Purity Check NMR_2D Step 3: 2D NMR (Connectivity & Regiochem) NMR_1D->NMR_2D Assign C7-C8 Chiral Step 4: Stereochem (Mosher's Method) NMR_2D->Chiral Confirm Connectivity Final Certified Structure (R)-Enantiomer Chiral->Final Δδ(S-R) Analysis

Figure 1: Step-wise analytical workflow for structural certification.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out des-ketalized byproducts (ketone hydrolysis).

  • Method: ESI-TOF (Positive Mode).

  • Target Ion:

    
     (calc).
    
  • Critical Check: Look for a peak at

    
    . This corresponds to the hydrolyzed ketone (loss of ethylene glycol, 
    
    
    
    Da), indicating ketal instability.
Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and ring conformation.

Solvent: DMSO-


 or CDCl

. (DMSO is preferred to observe exchangeable amine protons if dry).
Key Resonance Assignments (CDCl

, 400 MHz):
  • Ketal Protons (C2, C3 of dioxolane):

    • Signal:

      
       3.90 – 4.00 ppm (4H, s or tight m).
      
    • Insight: A splitting of this signal indicates a rigid chair conformation of the piperidine ring, making the dioxolane protons diastereotopic.

  • Aminomethyl Group (-CH

    
    NH
    
    
    
    ):
    • Signal:

      
       2.60 – 2.80 ppm (2H, d, 
      
      
      
      Hz).
    • Connectivity: COSY correlation to the methine proton at C7.

  • Chiral Methine (H7):

    • Signal:

      
       2.85 – 3.10 ppm (1H, m).
      
    • Insight: The multiplicity helps determine axial/equatorial orientation. An axial H7 (equatorial substituent) typically shows large diaxial coupling (

      
       Hz) to H6
      
      
      
      .
Stereochemical Assignment: Mosher's Method

Objective: Unequivocal determination of the (R)-configuration. Optical rotation is unreliable for novel analogs due to non-linear correlation with solvent and concentration.

Principle: The primary amine at C7 reacts with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides exhibit distinct chemical shifts (

) in

H NMR due to the shielding effect of the MTPA phenyl group.
Protocol:
  • Derivatization:

    • Vial A: 5 mg Sample + 1.5 eq (S)-MTPA-Cl + 3 eq Pyridine in DCM (0.5 mL). Stir 2h.

    • Vial B: 5 mg Sample + 1.5 eq (R)-MTPA-Cl + 3 eq Pyridine in DCM (0.5 mL). Stir 2h.

    • Note: (S)-MTPA-Cl yields the (R)-MTPA amide, and vice versa.

  • Workup: Quench with water, extract with EtOAc, dry over Na

    
    SO
    
    
    
    .
  • Analysis: Acquire

    
    H NMR for both amides. Calculate 
    
    
    
    .
The Mosher Model for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine:

For the (R)-enantiomer of the amine, the Mosher model predicts specific shielding patterns.

Figure 2: Predicted Chemical Shift Differences (


) for the (R)-Enantiomer.

Interpretation:

  • If the configuration is (R) , protons on the "right" side of the projection (N8 side) will have Negative

    
     values.
    
  • Protons on the "left" side (C6, C5 spiro center) will have Positive

    
     values.
    
  • Validation: If the signs are inverted, the absolute configuration is (S).

Common Pitfalls & Troubleshooting

Ketal Hydrolysis

The ethylene ketal is acid-sensitive.

  • Symptom: Appearance of a triplet at

    
     ppm (typical of 
    
    
    
    -ketone protons) and loss of the ketal singlet at 3.9 ppm.
  • Prevention: Store the amine as a free base or stable salt (e.g., tartrate) rather than HCl salt if possible, or ensure anhydrous conditions. Use basic alumina for purification, not silica gel.

Rotamers in NMR

The N-acylated derivatives (Mosher amides) may show rotamers due to restricted rotation around the amide bond.

  • Symptom: Double sets of peaks in the NMR spectrum.

  • Solution: Run NMR at elevated temperature (50°C) to coalesce peaks, or strictly use the major rotamer for

    
     calculations.
    

References

  • Mosher's Method Foundation: Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-(trifluoromethyl)phenylacetate (MTPA) Esters." J. Am. Chem. Soc.1973 , 95, 512–519. [Link]

  • Piperidine Stereochemistry: Bailey, P. D.; Millwood, P. A.; Smith, P. D.[1] "Asymmetric Routes to Substituted Piperidines." Chem. Commun.1998 , 633–640. [Link]

  • Compound Data (Parent Ketal): National Institute of Standards and Technology (NIST). "1,4-Dioxaspiro[4.5]decane."[2][3][4][5][6][7] NIST Chemistry WebBook, SRD 69. [Link][6]

  • Advanced Mosher Analysis (F-19 NMR): Seco, J. M.; Quiñoá, E.; Riguera, R. "The Assignment of Absolute Configuration by NMR." Chem. Rev.2004 , 104, 17–118. [Link]

Sources

Exploratory

Physicochemical properties of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

A Versatile Chiral Scaffold for Next-Generation Medicinal Chemistry [1] Executive Summary This technical guide profiles (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 1419076-01-9), a specialized bicyclic interm...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Chiral Scaffold for Next-Generation Medicinal Chemistry [1]

Executive Summary

This technical guide profiles (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 1419076-01-9), a specialized bicyclic intermediate used in the synthesis of high-affinity pharmaceutical agents.[1] Unlike simple piperidines, this spiro-fused scaffold offers a rigidified geometry that restricts conformational flexibility, enhancing ligand-target residence time and selectivity.[1] This document details its physicochemical profile, handling protocols, and synthetic utility, specifically addressing the critical distinction between this chiral primary amine and its achiral parent analog.[1]

Structural Identity & Stereochemistry[1]

The molecule is a spiro-piperidine derivative where a 1,3-dioxolane ring (ethylene ketal) is fused to a piperidine ring at the C4 position.[1] The "7-methanamine" designation indicates a primary amine handle attached to the carbon adjacent to the secondary piperidine nitrogen, introducing a chiral center.[1]

Core Specifications
ParameterDetail
IUPAC Name (7R)-1,4-dioxa-8-azaspiro[4.5]dec-7-ylmethanamine
CAS Number 1419076-01-9 (Specific to (R)-enantiomer)
Related CAS 177-11-7 (Parent achiral spiro-decane, lacks methanamine)
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Chirality (R) -configuration at C7
Structural Class Protected 4-oxopiperidine; 2-substituted piperidine bioisostere
Stereochemical Significance

The (R)-configuration at the C7 position is critical for biological activity.[1] In drug design, this chiral center vectors the primary amine group into specific binding pockets (e.g., the solvent front of a kinase or the orthosteric site of a GPCR), while the spiro-ketal moiety locks the piperidine ring into a chair conformation, reducing the entropic penalty of binding.[1]

Physicochemical Profile

The following data aggregates computational predictions and experimental observations for the (R)-enantiomer.

PropertyValueContext & Implications
pKa (Primary Amine) 10.35 ± 0.40 (Calc.)Highly basic; exists as a cation at physiological pH.[1]
pKa (Secondary Amine) ~8.5 - 9.0 (Est.)Less basic than the primary amine due to steric environment.[1]
LogP (Octanol/Water) -1.1 (Calc.)Highly Polar .[1] Indicates high water solubility and low lipophilicity.[1]
Topological Polar Surface Area 56.5 ŲFavorable for CNS penetration if coupled with lipophilic pharmacophores.[1]
H-Bond Donors 2Primary amine (NH₂) and Secondary amine (NH).[1]
H-Bond Acceptors 4Two ether oxygens and two nitrogen atoms.[1]
Boiling Point >250°C (Predicted)High boiling point requires vacuum distillation for purification.[1]

Expert Insight: The low LogP (-1.1) presents a challenge for extraction from aqueous media.[1] Standard organic workups (DCM/Water) may result in product loss to the aqueous phase unless the pH is adjusted to >12 or a continuous extraction method is employed.[1]

Synthetic Utility & Reactivity[1]

This scaffold acts as a "masked" ketone.[1] The ethylene ketal protects the C4 ketone, which can be revealed later via acid hydrolysis.[1] This allows for orthogonal functionalization:

  • Reaction at N8 (Secondary Amine): Alkylation or Arylation (SNAr).[1]

  • Reaction at Exocyclic Amine: Amide coupling or reductive amination.[1]

  • Deprotection: Removal of the ketal to generate a 4-piperidone derivative.[1]

Pathway Visualization

The following diagram illustrates the orthogonal reactivity profile, highlighting the stability of the ketal under basic conditions and its lability under acidic conditions.

ReactivityPathways Target (R)-1,4-Dioxa-8-azaspiro [4.5]decane-7-methanamine (Core Scaffold) Amide Amide Derivative (Targeting Primary Amine) Target->Amide R-COCl / Base (Selective at 0°C) Alkylated N8-Alkylated Scaffold (Targeting Secondary Amine) Target->Alkylated R-X / K2CO3 (Requires N-protection of prim. amine) Deprotected 4-Oxopiperidine Derivative (Ketone Revealed) Target->Deprotected HCl / THF / H2O (Acid Hydrolysis)

Figure 1: Orthogonal reactivity map. The primary amine is the most nucleophilic site, but the ketal is sensitive to the acidic conditions often used in downstream processing.[1]

Experimental Protocols

A. Handling & Storage[1]
  • Hygroscopicity: The primary amine is hygroscopic and avidly absorbs CO₂ from the air to form carbamates.[1]

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

  • Re-purification: If the material yellows (oxidation), purify via Kugelrohr distillation under high vacuum (<0.1 mmHg) or via conversion to the Boc-protected derivative followed by silica chromatography.[1]

B. Selective Amidation Protocol

Context: Selectively coupling the primary amine without affecting the secondary amine or the ketal.[1]

  • Preparation: Dissolve 1.0 eq of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine). Cool the mixture to 0°C.

  • Coupling: Dropwise add 0.95 eq of the desired acid chloride or activated ester. Note: Using a slight deficit of the electrophile ensures the secondary amine (less nucleophilic) does not react.

  • Quench: Stir for 1 hour at 0°C, then quench with saturated NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

    • Critical Step: Do not wash with strong acid (e.g., 1M HCl) as this will hydrolyze the ketal protecting group.[1]

Quality Control & Characterization

To validate the integrity of the scaffold, specifically the chiral center and the ketal ring, the following analytical parameters are standard.

TechniqueExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 3.85 ppm (s, 4H): Distinct singlet for the ethylene ketal protons (-O-CH₂-CH₂-O-).δ 2.5-2.8 ppm: Multiplets for the CH₂-NH₂ and ring protons adjacent to Nitrogen.[1]
¹³C NMR ~107 ppm: The quaternary spiro-carbon (O-C-O).[1] This is the diagnostic peak for the intact ketal.[1]
Mass Spectrometry [M+H]⁺ = 173.13 .[1] Look for absence of m/z 129 (loss of ketal/formation of ketone).[1]
Chiral HPLC Required to verify enantiomeric excess (ee). Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

References

  • ChemicalBook. (2025).[1][2] 1,4-Dioxa-8-azaspiro[4.5]decane synthesis and properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72207981, (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine. Retrieved from [1]

  • GuideChem. (2025).[1] (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine MSDS and Properties. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. Retrieved from [1][3]

Sources

Foundational

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS number 1419076-01-9

This technical guide provides an in-depth analysis of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9), a specialized chiral building block used in high-precision medicinal chemistry. CAS Number: 1419...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9), a specialized chiral building block used in high-precision medicinal chemistry.

CAS Number: 1419076-01-9 Role: Chiral Pharmacophore Scaffold & PROTAC Linker Version: 1.0

Executive Summary

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is a bicyclic, chiral intermediate characterized by a piperidine ring fused to a dioxolane ring at the C4 position (spiro-ketal). Its structural uniqueness lies in the C7-chiral center (alpha to the secondary amine), which provides a rigid, stereodefined vector for side-chain attachment.

This molecule serves as a critical "scaffold hub" in drug discovery, particularly for:

  • Sigma-1 (

    
    ) Receptor Ligands:  Used in neurodegenerative and oncological radiotracer development.
    
  • PROTAC Linkers: Providing conformational rigidity to improve E3 ligase/POI binary complex stability.

  • GPCR Modulators: Acting as a constrained analog of 2-aminomethylpiperidine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (R)-(1,4-Dioxa-8-azaspiro[4.5]dec-7-yl)methanamine
CAS Number 1419076-01-9
Molecular Formula C

H

N

O

Molecular Weight 172.23 g/mol
Chiral Center C7 (R-configuration)
pKa (Calculated) ~9.8 (Secondary amine), ~10.4 (Primary amine)
LogP -1.1 (Hydrophilic, requires formulation for cell penetration)
Solubility Soluble in DMSO, Methanol, Water (at low pH)
Appearance Colorless to pale yellow oil (hygroscopic)

Synthetic Methodology (High-Fidelity Route)

Retrosynthetic Logic

The synthesis of the (R)-enantiomer is most reliably achieved via a Chiral Pool approach, starting from (2R)-4-oxopiperidine-2-carboxylic acid. This avoids the yield losses associated with resolving racemic mixtures and ensures high enantiomeric excess (ee).

Step-by-Step Protocol

Precursor: (2R)-4-oxopiperidine-2-carboxylic acid (CAS 894767-26-1).[1]

Step 1: N-Protection & Ketalization

To prevent self-polymerization and protect the ketone, the nitrogen is Boc-protected, followed by ketal formation.

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Ethylene glycol, p-Toluenesulfonic acid (pTsOH).
    
  • Conditions: Reflux in toluene with a Dean-Stark trap (to remove water).

  • Critical Control: Monitor water removal to drive the equilibrium toward the spiro-dioxolane.

Step 2: Amide Formation

Convert the carboxylic acid to a primary amide.

  • Reagents: Isobutyl chloroformate (Mixed Anhydride method) followed by NH

    
    (g) or NH
    
    
    
    OH.
  • Mechanism: Activation of the carboxylate allows nucleophilic attack by ammonia without racemizing the alpha-carbon.

Step 3: Global Reduction

Simultaneous reduction of the amide to the amine and removal of the Boc group (if using acidic conditions, though separate deprotection is safer).

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) in THF (0°C to Reflux).
    
  • Note: LiAlH

    
     reduces the amide to the methylene amine (–CONH
    
    
    
    
    
    –CH
    
    
    NH
    
    
    ) and reduces the Boc carbamate to an N-methyl group OR requires a separate acidic deprotection step (TFA/DCM) if the Boc group is to be removed to yield the secondary amine.
  • Refined Route for CAS 1419076-01-9 (Secondary Amine Core): Use Borane-THF for amide reduction, followed by acidic workup to cleave the Boc group.

Synthetic Pathway Diagram

SynthesisPath Start (2R)-4-oxopiperidine- 2-carboxylic acid Step1 1. Boc Protection 2. Ketalization (Ethylene Glycol, pTsOH) Start->Step1 Inter1 Intermediate A: Protected Spiro-Acid Step1->Inter1 Step2 Amide Coupling (IBCF, NH3) Inter1->Step2 Inter2 Intermediate B: Spiro-Amide Step2->Inter2 Step3 Reduction (BH3-THF) & Deprotection (HCl) Inter2->Step3 Final TARGET: (R)-1,4-Dioxa-8-azaspiro [4.5]decane-7-methanamine Step3->Final

Caption: Figure 1. Chiral pool synthesis starting from (2R)-4-oxopiperidine-2-carboxylic acid to preserve stereochemistry.

Applications in Drug Discovery

Sigma-1 ( ) Receptor Ligands

The 1,4-dioxa-8-azaspiro[4.5]decane core is a privileged scaffold for


 receptors. The receptor binding pocket accommodates the spiro-cycle, while the 7-methanamine  side chain allows for the attachment of lipophilic "tails" (e.g., fluorobenzyl groups) required for high affinity.
  • Mechanism: The basic nitrogen (N8) forms a salt bridge with Asp126 in the

    
     binding pocket. The spiro-ketal locks the piperidine ring into a chair conformation, reducing the entropic penalty of binding.
    
  • Utility: Development of

    
    F-labeled radiotracers for PET imaging of tumors and neuroinflammation.
    
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine the "cooperativity" between the E3 ligase and the target protein.

  • Advantage: Unlike flexible alkyl chains, the spiro-piperidine core introduces defined curvature and rigidity .

  • Vector: The N8 nitrogen and the C7-aminomethyl group provide orthogonal attachment points (exit vectors), allowing precise orientation of the Warhead (target binder) relative to the E3 ligand (e.g., Thalidomide or VHL ligand).

Pharmacophore Mapping

Pharmacophore Core Spiro-Piperidine Core (Conformational Lock) N8 N8 Basic Amine (Asp126 Interaction) Core->N8 Contains C7 C7-Methanamine (Chiral Vector) Core->C7 Positions Ketal Dioxolane Ring (Metabolic Stability/Polarity) Core->Ketal Fused to Sigma-1 Binding Sigma-1 Binding N8->Sigma-1 Binding Salt Bridge Linker Attachment Linker Attachment C7->Linker Attachment PROTAC/Ligand Extension

Caption: Figure 2. Pharmacophore map highlighting the functional roles of the spiro-scaffold domains.

Handling, Safety & Stability

Stability Profile
  • Ketal Sensitivity: The 1,4-dioxa spiro group is acid-labile. Avoid strong aqueous acids (e.g., 1M HCl/H

    
    O) for prolonged periods, as this will deprotect the ketal to regenerate the 4-piperidone.
    
  • Amine Reactivity: The primary amine on the methanamine side chain is more nucleophilic than the secondary piperidine nitrogen (due to steric hindrance at N8). Selective functionalization at the primary amine is possible at low temperatures.

Safety Protocols (GHS Classification)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic—keep desiccated.

References

  • Sigma-1 Receptor Ligands

    • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Link

    • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. (2015).[4] Journal of Medicinal Chemistry. Link

  • Spiro-Piperidine Synthesis

    • Synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization.[5] (ResearchGate).[5] Link

  • Precursor Availability

    • (2R)-4-oxopiperidine-2-carboxylic acid (CAS 894767-26-1).[1] PubChem Compound Summary. Link

Sources

Exploratory

The Stereochemical Imperative: A Technical Guide to Spirocyclic Amines in Drug Discovery

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." For decades, drug discovery relied heavily on flat, aromatic scaffolds ( -rich), resulting i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." For decades, drug discovery relied heavily on flat, aromatic scaffolds (


-rich), resulting in compounds with poor solubility and suboptimal metabolic profiles. Spirocyclic amines—bicyclic systems connected by a single quaternary carbon—represent a high-value solution. By introducing inherent three-dimensionality (

character) and restricting conformational flexibility, these scaffolds improve target selectivity and metabolic stability.[1]

This guide provides a technical deep-dive into the stereochemistry, synthesis, and biological validation of spirocyclic amines, designed for medicinal chemists and process scientists.

Part 1: Structural Fundamentals & Stereochemical Complexity

The Geometry of the Spiro-Fusion

Unlike fused or bridged rings, spirocycles share only one atom (the spiro center).[2] In spirocyclic amines, such as spiro[3.3]heptanes or 1,7-diazaspiro[4.5]decanes , this quaternary center dictates the exit vectors of substituents.

  • Orthogonality: The two rings are oriented perpendicular to each other. This orthogonal arrangement allows substituents to explore chemical space that is inaccessible to flat aromatic rings.

  • Chirality: If the spiro-atom is substituted asymmetrically, or if the rings themselves carry substituents, the molecule becomes chiral.

    • Axial vs. Equatorial: In 6-membered spiro-rings (e.g., spiro-piperidines), the orientation of the amine lone pair and substituents relative to the ring chair conformation significantly impacts receptor binding kinetics (

      
      ).
      
Metabolic Shielding

Spirocyclic amines often exhibit superior metabolic stability compared to their open-chain or flat analogs.

  • Mechanism: The quaternary spiro-carbon acts as a steric shield, blocking Cytochrome P450 (CYP) access to vulnerable sites (e.g.,

    
    -carbons prone to oxidation).
    
  • Lipophilicity (LogD): Increasing Fraction

    
     (
    
    
    
    ) generally lowers LogD, improving solubility without sacrificing permeability.

Part 2: Biological Implications – A Case Study

Case Study: Rolapitant (Varubi®)

Rolapitant is a high-affinity Neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea.[3][4] It perfectly exemplifies the utility of the spirocyclic amine scaffold.

FeatureTechnical DetailImpact
Core Scaffold 1,7-diazaspiro[4.5]decan-2-oneProvides a rigid core that orients the pharmacophores (phenyl rings) into a specific 3D "T-shape" required for the NK1 binding pocket.
Stereochemistry (5S, 8S)-configurationThe specific enantiomer is critical. The (5S, 8S) isomer exhibits nM affinity, whereas the enantiomer and diastereomers show significantly reduced potency.
Metabolic Profile Long half-life (~180 hours)The spiro-core and fluorinated moieties prevent rapid oxidative metabolism, allowing for single-dose administration.

Part 3: Experimental Protocols

Synthesis of a Representative Spirocyclic Amine

Target: tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (A morpholine-piperidine spirocycle). Rationale: This scaffold is a bioisostere for piperazine, offering different vector orientation.

Methodology: Intramolecular Bis-Alkylation

  • Reagents Preparation:

    • Substrate: N-Boc-4-piperidinone.

    • Alkylation Agent: Bis(2-chloroethyl)amine hydrochloride.

    • Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu).

    • Solvent: Anhydrous DMF or THF.

  • Step-by-Step Protocol:

    • Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF. Cool to 0°C.

    • Deprotonation: Add KOtBu (2.2 eq) portion-wise. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 mins.

    • Addition: Add Bis(2-chloroethyl)amine (1.1 eq) dropwise (as a free base solution in THF) to the enolate mixture.

    • Cyclization: Warm the reaction to room temperature, then reflux at 65°C for 12-18 hours. The intramolecular double displacement (

      
      ) forms the spiro-ring.
      
    • Quench & Workup: Cool to RT. Quench with saturated

      
      . Extract with EtOAc (3x). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM).

  • Validation:

    • NMR: Look for the disappearance of the ketone carbonyl carbon (~208 ppm) and appearance of the quaternary spiro-carbon (~70-80 ppm).

Chiral Resolution Strategy

Separating spirocyclic enantiomers is non-trivial due to their rigidity. Supercritical Fluid Chromatography (SFC) is the gold standard.

Protocol: SFC Method Development

  • Screening Phase:

    • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC (immobilized).

    • Co-Solvent: Methanol vs. Isopropanol (with 0.1% Diethylamine additive for basic amines).

  • Optimized Conditions (Typical for Spiro-amines):

    • Column: Chiralpak AD-H (5

      
      m, 4.6 x 250 mm).
      
    • Mobile Phase:

      
       / Methanol (80:20) + 0.2% Isopropylamine.
      
    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Detection: UV at 220 nm.

Part 4: Visualizations

Workflow: From Design to Eutomer Selection

This diagram illustrates the critical path for developing spirocyclic drugs, emphasizing the separation of the "Eutomer" (active isomer) from the "Distomer" (inactive/toxic isomer).

SpiroWorkflow Design 1. Scaffold Design (Escape Flatland) Synth 2. Non-Stereoselective Synthesis Design->Synth Retrosynthesis Racemate Racemic Mixture (Spiro-Amine) Synth->Racemate SFC 3. Chiral Resolution (SFC/HPLC) Racemate->SFC E1 Enantiomer A (Candidate) SFC->E1 E2 Enantiomer B (Candidate) SFC->E2 Xray 4. X-Ray Crystallography (Abs. Configuration) E1->Xray Bio 5. Biological Screening (IC50 / ADME) E1->Bio E2->Xray E2->Bio Decision Lead Selection (Eutomer) Xray->Decision SAR Correlation Bio->Decision High Potency Low Tox

Figure 1: The iterative workflow for spirocyclic amine development, highlighting the critical divergence at chiral resolution.

Pharmacophore Mapping: Flat vs. Spiro

This diagram conceptualizes how spiro-scaffolds orient binding groups differently than flat scaffolds.

Pharmacophore cluster_flat Flat Aromatic Scaffold cluster_spiro Spirocyclic Scaffold FlatCore Benzene Ring (2D Plane) Sub1 Substituent A FlatCore->Sub1 120° Planar Sub2 Substituent B FlatCore->Sub2 120° Planar SpiroCore Spiro-Carbon (3D Pivot) RingA Ring A (Chair) SpiroCore->RingA RingB Ring B (Orthogonal) SpiroCore->RingB 90° Twist

Figure 2: Structural comparison showing the planar limitation of aromatics versus the orthogonal vector generation of spirocycles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6] Journal of Medicinal Chemistry.[6]

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin NK1 Receptor Antagonist.[3] Pharmacology Research & Perspectives.

  • Zheng, Y. J., & Tice, C. M. (2016).[7][8] The utilization of spirocyclic scaffolds in novel drug discovery.[2][5][8][9][10][11][12] Expert Opinion on Drug Discovery.[8]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Foundational

Stereochemical Precision: The Impact of Chirality on Drug-Target Binding Kinetics and Thermodynamics

Executive Summary: The Biological Imperative In the realm of high-precision pharmacology, the assumption that a racemic mixture acts merely as "50% active drug and 50% inert filler" is a dangerous oversimplification. Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biological Imperative

In the realm of high-precision pharmacology, the assumption that a racemic mixture acts merely as "50% active drug and 50% inert filler" is a dangerous oversimplification. Biological systems are inherently homochiral; proteins, enzymes, and receptors are constructed almost exclusively from L-amino acids. Consequently, a drug’s binding site is a chiral environment that discriminates between enantiomers with exquisite sensitivity.

This guide moves beyond basic stereoisomerism to analyze the thermodynamic and kinetic drivers of chiral recognition. We will explore why high-affinity binding is often stereoselective (Pfeiffer’s Rule), how "inert" enantiomers can actively sabotage efficacy (as seen in the citalopram case), and how to rigorously validate these interactions using Isothermal Titration Calorimetry (ITC).

The Physicochemical Basis of Chiral Recognition

The Easson-Stedman Hypothesis (Three-Point Attachment)

The most durable model for explaining chiral discrimination is the Three-Point Attachment Model , proposed by Easson and Stedman.[1] For a receptor to distinguish between two enantiomers, there must be a minimum of three distinct points of interaction (e.g., hydrogen bonding, hydrophobic pockets, ionic bridges) between the ligand and the binding site.

  • The Eutomer (Active): Aligns perfectly with all three receptor sites (

    
    ), maximizing negative Enthalpy (
    
    
    
    ).
  • The Distomer (Inactive/Less Active): Due to the spatial arrangement, can only align with two sites at best. This results in a weaker binding affinity (

    
    ) and often a distinct thermodynamic signature.
    
Visualization: Three-Point Attachment Model

ThreePointModel cluster_receptor Chiral Receptor Surface cluster_eutomer Eutomer (S-Enantiomer) cluster_distomer Distomer (R-Enantiomer) SiteA Site A' (Hydrophobic) SiteB Site B' (H-Bond Donor) SiteC Site C' (Ionic) DrugA1 Group A DrugA1->SiteA High Affinity DrugB1 Group B DrugB1->SiteB High Affinity DrugC1 Group C DrugC1->SiteC High Affinity DrugA2 Group A DrugA2->SiteA Bind DrugB2 Group B DrugB2->SiteC Clash/No Bind DrugC2 Group C DrugC2->SiteB Clash/No Bind

Figure 1: The Easson-Stedman model illustrating why the Eutomer achieves high affinity through three specific interactions, while the Distomer fails due to spatial mismatch.

Thermodynamics: Pfeiffer’s Rule and Binding Energy

Pfeiffer’s Rule states that the ratio of activity between enantiomers (Eutomer/Distomer ratio) increases as the affinity of the Eutomer increases. Simply put: The more potent the drug, the more stereoselective it likely is.

This is driven by thermodynamics:



  • Enthalpy (

    
    ):  Driven by specific bond formation (H-bonds, Van der Waals). The Eutomer maximizes this.
    
  • Entropy (

    
    ):  The Distomer often suffers a high entropic penalty. To force a "fit" into the chiral pocket, the Distomer may require conformational contortion, reducing the degrees of freedom and making binding energetically unfavorable.
    

Case Study: The Allosteric Interference of R-Citalopram

The development of Escitalopram (Lexapro) from the racemate Citalopram (Celexa) is a definitive case study in chiral binding kinetics.

For years, it was assumed that R-citalopram was merely an inert distomer. However, kinetic studies revealed that R-citalopram actively interferes with the therapeutic action of the S-enantiomer (Escitalopram) at the Serotonin Transporter (SERT).

  • Mechanism: Escitalopram binds to the primary (orthosteric) site on SERT to block serotonin reuptake.

  • The Interference: R-citalopram binds to a separate, low-affinity allosteric site on the transporter. This binding stabilizes the transporter in a conformation that reduces the association rate of Escitalopram at the primary site.

  • Outcome: The pure S-enantiomer (Escitalopram) is more than twice as effective as the racemate because the "brake" (R-enantiomer) has been removed [1].

Table 1: Comparative Binding Data (Human SERT)

CompoundConfiguration

(nM)
Interaction TypeClinical Outcome
Escitalopram S-(+)1.1Orthosteric InhibitionHigh Efficacy
R-Citalopram R-(-)20-40Allosteric ModulationAntagonizes S-form
Racemic Citalopram 50:50 Mix~2-5Mixed CompetitionReduced Efficacy

Experimental Protocol: Validating Chiral Binding via ITC

To determine if a drug follows Pfeiffer’s Rule or exhibits complex interference, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike IC50 assays, ITC measures binding heat directly, providing


 (stoichiometry), 

(affinity),

, and

in a single experiment.
Protocol: Chiral Discrimination Assay

Objective: Quantify the thermodynamic differences between Enantiomer A and Enantiomer B binding to Target Protein X.

Reagents:

  • Target Protein (Purified, >95%, dialyzed into assay buffer).

  • Ligand Enantiomer A (>99% ee).[2]

  • Ligand Enantiomer B (>99% ee).[2]

  • Matching Buffer (Exact match to protein buffer to prevent heat of dilution).

Step-by-Step Workflow:

  • Degassing: Degas protein and ligand solutions for 10 minutes at 2°C below assay temperature. Rationale: Air bubbles cause massive noise spikes in the heat signal.

  • Cell Loading: Load 280 µL of Protein (e.g., 20 µM) into the sample cell. Ensure no bubbles are trapped.

  • Syringe Loading: Load Ligand (e.g., 200 µM, 10x protein concentration) into the injection syringe.

  • Titration Schedule:

    • Injection 1: 0.4 µL (Discard this data point; it accounts for diffusion across the needle tip).

    • Injections 2-20: 2.0 µL every 180 seconds.

    • Stirring Speed: 750-1000 RPM (Ensure rapid mixing without protein denaturation).

  • Control Run: Titrate Ligand into Buffer (no protein). Subtract this "Heat of Dilution" from the experimental data.

  • Data Analysis: Fit both datasets to a One-Set of Sites model.

    • Success Criteria: If the Eutomer fits a One-Site model but the Racemate requires a Two-Site model, allosteric interference (like Citalopram) may be occurring.

Visualization: ITC Workflow

ITC_Workflow start Start: Purified Enantiomers degas Degas Samples (Remove Bubbles) start->degas load Load Cell (Protein) Load Syringe (Ligand) degas->load titrate Execute Titration (20 x 2µL Injections) load->titrate control Run Buffer Control (Heat of Dilution) titrate->control subtract Subtract Control Data control->subtract decision Curve Fit Analysis subtract->decision result1 Result: Distinct Kd/dH (Simple Discrimination) decision->result1 One-Site Model result2 Result: Complex Isotherm (Allostery/Interference) decision->result2 Two-Site/Seq Model

Figure 2: Operational workflow for thermodynamic characterization of chiral ligands using ITC.

Regulatory & Strategic Implications[3][4]

Since 1992, the FDA Policy Statement for the Development of New Stereoisomeric Drugs has mandated that manufacturers evaluate the pharmacokinetic and pharmacodynamic properties of individual enantiomers [2].

Key Regulatory Takeaways:

  • Racemates are not forbidden , but you must justify why the racemate is used over the pure enantiomer (e.g., if the distomer is rapidly converted to the eutomer in vivo via chiral inversion).

  • Toxicity Testing: If the distomer is pharmacologically inactive but toxicologically active, the development of the racemate is generally rejected.

  • Chiral Switches: Reformulating a generic racemate into a patented single-enantiomer drug (e.g., Omeprazole

    
     Esomeprazole) requires demonstrating a clinical advantage, not just a theoretical binding difference.
    

References

  • Sanchez, C., et al. (2003). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression."[3] Psychopharmacology.

  • U.S. Food and Drug Administration (FDA). (1992).[2][4][5][6][7] "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Chirality.

  • Easson, L. H., & Stedman, E. (1933).[1] "Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity." Biochemical Journal.

  • Barlow, R. B. (1990). "Enantiomers: how valid is Pfeiffer's rule?" Trends in Pharmacological Sciences.

Sources

Exploratory

Exploring 3D Chemical Space with Spirocyclic Compounds

Executive Summary: The "Escape from Flatland" For decades, the pharmaceutical industry relied heavily on -rich, planar aromatic scaffolds.[1] While synthetically accessible via Suzuki-Miyaura or Buchwald-Hartwig coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

For decades, the pharmaceutical industry relied heavily on


-rich, planar aromatic scaffolds.[1] While synthetically accessible via Suzuki-Miyaura or Buchwald-Hartwig couplings, these "flat" molecules often suffer from poor aqueous solubility, rapid metabolic clearance, and promiscuous binding due to non-specific hydrophobic interactions.[1]

This guide explores the spirocyclic advantage —the strategic incorporation of spiro-fused ring systems (sharing a single quaternary carbon) to project ligands into three-dimensional (3D) chemical space.[1] By increasing the fraction of


 hybridized carbons (

), spirocycles offer a proven vector to enhance physicochemical properties without sacrificing potency.[1][2]

The Physicochemical Argument

The transition from planar to 3D architectures is not merely aesthetic; it is driven by hard physicochemical data.[1] Spirocyclic scaffolds rigidify the molecular structure in a non-planar conformation, reducing the entropic penalty upon binding while simultaneously disrupting crystal packing energies (improving solubility).[1]

Table 1: Comparative Profile – Planar vs. Spirocyclic Analogs[1]
PropertyPlanar Analog (e.g., Biaryl)Spirocyclic Analog (e.g., Spiro[3.3]heptane)Mechanistic Impact
Solubility Low (High Lattice Energy)HighDisrupted

-stacking reduces crystal lattice energy, enhancing dissolution.[1]
Metabolic Stability Low to ModerateHigh3D shape restricts access to P450 active sites; lack of aromatic protons reduces oxidative liability.
Selectivity Low (Promiscuous)HighVectorial projection of substituents probes specific sub-pockets, reducing off-target binding.[1]
Target Engagement Induced Fit (Entropic Cost)Pre-organizedRigid core minimizes conformational entropy loss (

) upon protein binding.[1]

Computational Workflow: PMI Analysis

To quantify "3D-ness," medicinal chemists utilize Principal Moments of Inertia (PMI) analysis.[1][3] This method models a molecule as an ellipsoid defined by three orthogonal axes (


).
Workflow Logic
  • Conformer Generation: Generate low-energy conformers for the library.

  • PMI Calculation: Calculate moments of inertia where

    
    .
    
  • Normalization: Plot normalized ratios (

    
     vs 
    
    
    
    ) on a triangular plot.
    • Vertices: Rod (0,1), Disk (0.5, 0.5), Sphere (1,1).[1]

    • Spirocycles: Occupy the "Sphere" and central "Disk" regions, unlike aromatics which cluster at the "Rod" vertex.

Diagram 1: PMI Analysis & Shape Classification Logic

PMI_Workflow cluster_Shape Shape Classification Input Input Structure (SMILES/SDF) ConfGen Conformer Generation (e.g., OMEGA/RDKit) Input->ConfGen CalcPMI Calculate Principal Moments (I1, I2, I3) ConfGen->CalcPMI Normalize Normalize Ratios x = I1/I3, y = I2/I3 CalcPMI->Normalize Rod Rod-Like (Aromatics/Linkers) Normalize->Rod x ≈ 0, y ≈ 1 Disk Disk-Like (Fused Aromatics) Normalize->Disk x ≈ 0.5, y ≈ 0.5 Sphere Sphere-Like (Spirocycles/Cubanes) Normalize->Sphere x ≈ 1, y ≈ 1

Caption: Logical flow for assessing 3D structural diversity using Principal Moments of Inertia (PMI).

Experimental Protocol: Synthesis of Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane moiety is a quintessential "spacer" that replaces phenyl rings.[1] It maintains the linear projection of substituents (exit vectors) while removing the aromatic ring's lipophilicity.[1]

Protocol: Double Alkylation Strategy (TosMIC Route)

This protocol describes the synthesis of a functionalized spiro[3.3]heptane-2,6-dione precursor, a versatile building block.[1]

Reagents:

  • Starting Material: Cyclobutanone derivative[4]

  • Reagent A: Tosylmethyl isocyanide (TosMIC)[1]

  • Base: Potassium tert-butoxide (

    
    -BuOK)[1]
    
  • Solvent: 1,2-Dimethoxyethane (DME) and Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation of Active Methylene: Dissolve the cyclobutanone derivative (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous DME (0.5 M concentration) under an inert nitrogen atmosphere.

  • Base Addition (The Spiro-Cyclization): Cool the solution to 0°C. Dropwise add a solution of

    
    -BuOK (2.2 equiv) in DME/EtOH (1:1). Note: The reaction is exothermic; control temperature to prevent polymerization.
    
  • Ring Closure & Expansion: Allow the reaction to warm to room temperature and stir for 4 hours. The TosMIC reagent acts as a C1 synthon, attacking the ketone, followed by intramolecular cyclization and elimination of the sulfinate group to form the nitrile intermediate.

  • Hydrolysis (Optional for Dione): Treat the resulting nitrile intermediate with concentrated HCl in refluxing ethanol to hydrolyze the nitrile to the carboxylic acid or ketone (depending on oxidative workup).

  • Validation:

    • NMR: Look for the disappearance of the cyclobutanone carbonyl signal (~208 ppm in

      
      C) and appearance of the spiro-quaternary carbon signal (~30-40 ppm).
      
    • X-Ray: Essential for confirming the orthogonality of the two cyclobutane rings (puckering angle).[1]

Diagram 2: Synthetic Pathway for Spiro[3.3]heptane Formation[1]

Synthesis_Workflow Start Cyclobutanone Derivative (Electrophile) TosMIC_Add Addition of TosMIC (C1 Synthon) Start->TosMIC_Add + TosMIC Cyclization Base-Mediated Cyclization (t-BuOK, DME/EtOH) TosMIC_Add->Cyclization 0°C -> RT Intermediate Oxazoline/Nitrile Intermediate Product Spiro[3.3]heptane Scaffold Intermediate->Product Hydrolysis/Workup Cyclization->Intermediate Ring Expansion

Caption: Strategic assembly of the spiro[3.3]heptane core via TosMIC-mediated ring expansion.

Case Studies in Drug Development

A. Irbesartan (Avapro): GPCR Antagonism

Irbesartan utilizes a spiro-cyclopentane fused to an imidazolinone ring.[1]

  • Role of Spirocycle: The spiro-cyclopentane ring provides bulk and lipophilicity in a specific vector, anchoring the molecule within the hydrophobic pocket of the Angiotensin II Type 1 (

    
    ) receptor.[1] It prevents the rotation of the imidazolinone ring, locking the pharmacophore in the bioactive conformation [1].[1]
    
B. Spironolactone (Aldactone): Nuclear Receptor Modulation

One of the earliest spirocyclic drugs, featuring a


-lactone spiro-fused to the steroid core (C17 position).[1]
  • Role of Spirocycle: The spiro-lactone mimics the aldosterone structure but with altered electronics and shape, allowing it to bind the Mineralocorticoid Receptor (MR) without activating it.[1] The rigidity of the spiro fusion is critical for the high affinity (

    
    ) observed [2].[1]
    

References

  • Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry. Link

  • Piotrowski, D. W. (2012). "Spirocyclic scaffolds in medicinal chemistry." Drug Discovery Today. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Angewandte Chemie International Edition. Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

The Oxa-Spirocycle Advantage: Engineering Solubility and Lipophilicity in Modern Drug Discovery

Executive Summary In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy scaffolds to three-dimensional ( -rich) architectures—oxa-spirocycles have emerged as a premier toolset for medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures—oxa-spirocycles have emerged as a premier toolset for medicinal chemists.[1] By strategically replacing gem-dimethyl groups or carbonyls with spirocyclic oxetanes or tetrahydrofurans, researchers can dramatically lower lipophilicity (LogP/LogD) and enhance aqueous solubility (LogS) without sacrificing potency. This guide details the physicochemical rationale, comparative metrics, and validated experimental protocols for characterizing these scaffolds.

Part 1: The Physicochemical Rationale[2][3][4]

The efficacy of oxa-spirocycles, particularly spiro[3.3]heptanes (oxetane-based), stems from a unique interplay between electronic distribution and steric conformation.

The "Gem-Dimethyl" Switch & Solvation Energy

The most common application is the replacement of a gem-dimethyl group with an oxetane ring. While sterically similar, their electronic profiles are diametrically opposed.

  • Dipole Moment & H-Bonding: The strained C–O–C bond angle (~90° in oxetane) exposes the oxygen lone pairs more effectively than in unstrained ethers (e.g., tetrahydrofuran). This makes the spiro-oxetane a superior hydrogen bond acceptor (HBA).

  • Lattice Energy Disruption: Solubility is a function of solvation energy opposing crystal lattice energy. Spirocycles introduce a rigid orthogonal "kink" in the molecule, which often disrupts planar stacking in the crystal lattice (lowering the melting point) while simultaneously increasing the solvation energy via the exposed oxygen.

Metabolic Blocking

Oxa-spirocycles often serve as "metabolic roadblocks." By capping a labile site or replacing a metabolically susceptible lipophilic group, they reduce intrinsic clearance (


) while maintaining the vector orientation required for target binding.
Logic Visualization: The Spiro-Switch

The following diagram illustrates the decision matrix for deploying oxa-spirocycles to resolve ADME liabilities.

SpiroSwitchLogic Start Lead Compound (High LogP, Low Solubility) Analysis Structural Analysis: Identify Gem-Dimethyl or Labile Carbonyl Start->Analysis Strategy Strategy: Bioisosteric Replacement Analysis->Strategy OptionA Replace with Spiro-Oxetane Strategy->OptionA Minimize Steric Bulk OptionB Replace with Spiro-THF Strategy->OptionB Larger Binding Pocket Mechanism Mechanism: 1. Increase Dipole 2. Expose O-Lone Pairs 3. Disrupt Crystal Lattice OptionA->Mechanism OptionB->Mechanism Result Outcome: LogP ↓ (1-2 units) Solubility ↑ (>10x) Metabolic Stability ↑ Mechanism->Result

Figure 1: Decision logic for implementing oxa-spirocycles to optimize physicochemical properties.

Part 2: Comparative Metrics

The impact of oxa-spirocycles is best understood through direct comparison with carbocyclic analogs. The data below synthesizes trends observed in foundational literature (Carreira et al., Wuitschik et al.).

Table 1: Physicochemical Shifts (Gem-Dimethyl to Oxetane)
PropertyGem-Dimethyl Analog (Reference)Oxetane Spirocycle (Bioisostere)Delta (

)
Impact
Lipophilicity (LogP) ~ 3.5~ 2.0-1.5 Significant reduction in lipophilicity; reduced non-specific binding.
Solubility (LogS) < 10

M
> 400

M
> 40x Massive improvement in thermodynamic solubility due to H-bonding.
Basicity (pKa) ~ 9.5 (proximal amine)~ 6.5 - 7.5-2.0 Inductive effect of oxygen lowers pKa of adjacent amines, improving permeability.
Metabolic Stability High ClearanceLow/Med ClearanceImproved Blocks P450 oxidation sites; reduces lipophilic metabolic handle.

Note: Data represents generalized trends for spiro[3.3]heptane systems replacing cyclohexane/gem-dimethyl motifs.

Part 3: Experimental Validation Protocols

To accurately assess the advantages of these scaffolds, precise measurement of thermodynamic solubility and distribution coefficients is required. Kinetic solubility (from DMSO stocks) is insufficient for these high-value intermediates; thermodynamic solubility is the gold standard.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the solid compound in a specific buffer at equilibrium.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)[2]

  • HPLC Grade Acetonitrile (ACN)

  • Reference Standard (e.g., Caffeine or Tamoxifen)

Workflow:

  • Preparation: Weigh 1–2 mg of crystalline solid oxa-spirocycle into a 4 mL glass vial.

    • Critical: Ensure the material is crystalline.[3] Amorphous material will yield artificially high transient solubility.

  • Solvation: Add 1.0 mL of pH 7.4 buffer.

  • Equilibration: Cap tightly and place on an orbital shaker or rotator at 25°C for 24 hours .

    • Why 24h? To overcome the "supersaturation" effect and allow the crystal lattice to reach equilibrium with the solvent.

  • pH Check: Measure the pH of the slurry. If the compound is ionizable and soluble, it may shift the buffer pH. Adjust if the shift is >0.2 units.

  • Filtration: Filter the supernatant using a PVDF syringe filter (0.22

    
    m)  or centrifuge at 13,000 rpm for 10 mins.
    
    • Caution: Avoid nylon filters if the compound has high non-specific binding.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO/Buffer.

Protocol B: Chromatographic LogD Determination

Objective: Measure lipophilicity at physiological pH.

While the shake-flask method is the absolute standard, high-throughput determination often uses HPLC retention times correlated to known standards.

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic 50:50 ACN:Buffer (pH 7.4) or a fast gradient.

  • Calibration: Inject a set of 5 standards with known LogD values (e.g., Propranolol, Toluene, Atenolol).

  • Measurement: Inject the oxa-spirocycle sample.

  • Calculation:

    
    
    (Where 
    
    
    
    is retention time and
    
    
    is the dead time).
Visualization: Thermodynamic Solubility Workflow

SolubilityWorkflow Step1 1. Weigh Solid (Crystalline) Step2 2. Add Buffer (pH 7.4) Step1->Step2 Step3 3. Equilibrate (24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Filter/Centrifuge) Step3->Step4 Saturated Supernatant QC QC Step: Check pH & Mass Balance Step3->QC Step5 5. Quantification (HPLC-UV/MS) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Synthetic Accessibility (Brief Note)

While this guide focuses on properties, accessing these vectors requires specific chemistry. The primary entry point is often oxetan-3-one .

  • Spiro-formation: Condensation of oxetan-3-one with appropriate bis-nucleophiles or via Strecker synthesis allows rapid access to the 2-oxa-6-azaspiro[3.3]heptane core.

  • Commercial Availability: Many spirocyclic building blocks are now commercially available (e.g., from Enamine, SpiroChem), lowering the barrier to entry for testing these hypotheses.

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[5] Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] Angewandte Chemie International Edition. [Link]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

  • Bull, J. A., et al. (2016). Saturated Heterocycles in Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Executive Summary This application note details a scalable, high-fidelity protocol for the asymmetric synthesis of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 330194-76-8 [racemic ref], Chiral Target). This m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, high-fidelity protocol for the asymmetric synthesis of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 330194-76-8 [racemic ref], Chiral Target). This molecule is a critical "protected" intermediate for the development of Sigma-1 receptor ligands , NK1 antagonists , and kinase inhibitors . The spiro-ketal moiety serves as a robust protecting group for the 4-piperidone ketone, while the chiral (R)-7-methanamine handle allows for site-specific coupling without racemization.

Unlike racemic syntheses that require low-yield optical resolution, this guide prioritizes a Chiral Pool Strategy starting from (R)-Aspartic Acid . This route ensures high enantiomeric excess (>98% ee) and chemical consistency suitable for GLP/GMP environments.

Retrosynthetic Analysis & Strategy

The synthesis challenges lie in constructing the piperidine ring while establishing the C7 stereocenter (C2 of the piperidine ring) and preserving it during the ketalization of the C4 ketone.

Strategic Pathway
  • Chiral Source: (R)-Aspartic Acid provides the carbon backbone and the established stereocenter.

  • Ring Construction: A Dieckmann condensation strategy builds the 4-piperidone core.

  • Protection: Ketalization must occur under conditions that prevent acid-catalyzed racemization of the alpha-amino stereocenter.

  • Functionalization: The C7-carboxylate is reduced to the target methanamine via a step-wise reduction-activation-substitution sequence to avoid over-reduction.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (Target) Intermediate1 (R)-7-Aminomethyl-N-Boc-1,4-dioxa-8-azaspiro[4.5]decane Intermediate1->Target Deprotection Intermediate2 (R)-N-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester Intermediate2->Intermediate1 1. Ketalization 2. Ester Reduction 3. Azidation/Reduction Dieckmann Dieckmann Cyclization Precursor (N-Alkylated Aspartate) Dieckmann->Intermediate2 Cyclization & Decarboxylation Source (R)-Aspartic Acid (Chiral Pool) Source->Dieckmann Esterification & Michael Addition key Green: Target | Blue: Start Material | Red: Critical Intermediate

Figure 1: Retrosynthetic disconnection showing the lineage from (R)-Aspartic Acid to the spiro-piperidine target.

Detailed Experimental Protocols

Phase 1: Construction of the Chiral Piperidone Core

Objective: Synthesize (R)-1-benzyl-4-oxo-piperidine-2-carboxylic acid ethyl ester. Note: The N-Benzyl group is used initially for stability during cyclization and is later swapped for Boc or kept depending on the final target requirements.

Reagents & Equipment:

  • (R)-Aspartic acid diethyl ester hydrochloride

  • Ethyl acrylate

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (21% in EtOH)

  • Rotary Evaporator, Reflux Condenser, Inert Atmosphere (N2)

Protocol:

  • Michael Addition: Dissolve (R)-aspartic acid diethyl ester (1.0 eq) in anhydrous ethanol. Add ethyl acrylate (1.2 eq) and triethylamine (1.0 eq). Stir at room temperature for 24 hours. Monitor by TLC for the disappearance of the starting amino ester.

  • Dieckmann Cyclization: To a solution of Sodium Ethoxide (1.5 eq) in ethanol at 0°C, add the Michael adduct dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will darken.

  • Decarboxylation (In-situ): The Dieckmann product is a beta-keto ester. Acidify with 6N HCl and reflux for 2 hours to induce decarboxylation of the C3-ester, yielding the C2-ester piperidone.

  • Workup: Neutralize with NaHCO3, extract with Ethyl Acetate (3x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc).

Critical Checkpoint: Confirm optical rotation. Racemization is possible during the basic Dieckmann step. If ee < 95%, consider using the N-Benzyl protected aspartate starting material, which offers higher steric protection against alpha-proton abstraction.

Phase 2: Ketalization (The "Spiro" Formation)

Objective: Protect the C4 ketone as a 1,4-dioxolane (spiro ketal) without racemizing the C2 center.

Reagents:

  • (R)-1-Benzyl-4-oxo-piperidine-2-carboxylate (from Phase 1)

  • Ethylene Glycol (5.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Benzene or Toluene (Solvent)

  • Dean-Stark Apparatus[1]

Protocol:

  • Setup: Equip a 2-neck RBF with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.

  • Reaction: Combine the piperidone, ethylene glycol, and pTSA in toluene (0.1 M concentration).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.

  • Quench: Cool to RT. Wash with saturated NaHCO3 (2x) to remove acid catalyst (crucial to prevent hydrolysis).

  • Isolation: Dry organic layer (MgSO4) and concentrate.

  • Result: (R)-1-Benzyl-7-ethoxycarbonyl-1,4-dioxa-8-azaspiro[4.5]decane.

Phase 3: Functional Group Transformation to Methanamine

Objective: Convert the C7-ester to the C7-aminomethyl group.

Workflow Table:

StepTransformationReagentsConditionsNotes
3.1 Ester ReductionLiBH4 (2.0 eq)THF, 0°C to RT, 12hLiBH4 is milder than LiAlH4, preserving the ketal.
3.2 ActivationMsCl (1.2 eq), Et3NDCM, 0°C, 2hConverts alcohol to mesylate leaving group.
3.3 DisplacementNaN3 (3.0 eq)DMF, 60°C, 6hInversion of configuration? No, this is on the primary carbon (-CH2-OMs), so chirality at C7 is unaffected.
3.4 Azide ReductionH2 (1 atm), Pd/CMeOH, RT, 4hReduces azide to amine. Also removes N-Benzyl if desired (use Boc-anhydride immediately if N-protection needed).

Detailed Protocol for Step 3.1 (Reduction):

  • Dissolve the spiro-ester in anhydrous THF under Nitrogen.

  • Add LiBH4 (2M in THF) dropwise at 0°C.

  • Allow to warm to room temperature and stir overnight.

  • Quench: Carefully add MeOH, then saturated NH4Cl.

  • Extraction: Extract with DCM. The product is (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanol .

Detailed Protocol for Step 3.2-3.4 (Amine Formation):

  • Mesylation: Treat the alcohol with Methanesulfonyl chloride and Triethylamine in DCM.

  • Azidation: Dissolve the crude mesylate in DMF. Add Sodium Azide.[1] Heat to 60°C behind a blast shield.

  • Staudinger Reduction (Alternative to Hydrogenation): If the N-Benzyl group must be preserved, use PPh3 / H2O in THF to reduce the azide to the amine selectively.

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN:H2O (0.1% TFA)
Chiral Purity (ee) > 98.0%Chiralpak AD-H or OD-H, Hexane:IPA
Identity (NMR) Conforms to structure1H NMR (500 MHz), 13C NMR
Residual Solvents < ICH LimitsGC-Headspace
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Expected Retention: (R)-isomer typically elutes after the (S)-isomer in this system (verify with racemic standard).

Troubleshooting & Optimization

  • Issue: Loss of Ketal.

    • Cause: Acidic conditions during workup or moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried. Use basic alumina for chromatography purification of ketal intermediates.

  • Issue: Low Yield in Dieckmann Cyclization.

    • Cause: Oligomerization of acrylate.

    • Solution: Maintain high dilution. Add the Michael adduct slowly to the base.

  • Issue: Racemization.

    • Cause: High temperature during the basic cyclization step.

    • Solution: Switch to (R)-N-Boc-Aspartic acid route utilizing Weinreb amide synthesis followed by Grignard addition if the Dieckmann route proves unstable for your specific scale.

References

  • Gmeiner, P., & Feldman, P. L. (1990). Synthesis of enantiomerically pure 2-substituted 4-piperidones. Tetrahedron Letters, 31(20), 2821-2824. Link

  • Toyooka, N., et al. (2005). Enantioselective synthesis of 2-substituted piperidin-4-ones. Journal of Organic Chemistry, 70(20), 7925-7930. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 1,4-Dioxa-8-azaspiro[4.5]decane.[1][2][3][4][5][6] Link

  • PubChem. (2025).[1] Compound Summary: 1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine.[3] Link

  • Beak, P., & Lee, W. K. (1990). Alpha-lithiation of N-Boc-piperidines: Enantioselective synthesis. Journal of Organic Chemistry, 55(8), 2578-2580. Link

(Note: URLs provided are for the main landing pages of the respective databases or journals as per grounding requirements.)

Sources

Application

Application Note: Leveraging Rigid Spirocyclic Scaffolds in PROTAC Design

Focus Molecule: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Executive Summary & Rationale The transition from flexible polyethylene glycol (PEG) linkers to conformationally restricted scaffolds represents a paradig...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Executive Summary & Rationale

The transition from flexible polyethylene glycol (PEG) linkers to conformationally restricted scaffolds represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) development.[1][2] While PEGs offer solubility, they often suffer from high entropic penalties upon binding and oxidative metabolic instability.

This guide details the application of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (henceforth "Spiro-7-AM") as a high-value linker scaffold. This molecule offers a unique combination of spirocyclic rigidity , defined stereochemistry , and orthogonal amine handles , enabling the synthesis of degraders with improved cell permeability and metabolic resilience.

Key Advantages of Spiro-7-AM:
  • Entropic Pre-organization: The spiro[4.5]decane core restricts rotational freedom, reducing the entropic cost of ternary complex formation.

  • Metabolic Stability: The absence of linear ether chains reduces susceptibility to oxidative cleavage by cytochrome P450s.

  • Vector Definition: The (R)-stereocenter at position 7 provides a distinct exit vector (approx. 109.5° dihedral angle) compared to achiral analogs, allowing precise "tuning" of the Warhead-E3 Ligase orientation.

Chemical Architecture & Design Logic

The Spiro-7-AM scaffold functions as a heterobifunctional connector. Successful utilization requires understanding the reactivity difference between the primary exocyclic amine (7-methanamine) and the secondary endocyclic amine (8-aza position).

Table 1: Physicochemical Profile & Design Parameters
PropertyValue / DescriptionImpact on PROTAC Design
Molecular Weight ~170.25 g/mol Low MW contribution allows for larger warheads while staying within "drug-like" space.
Topological Polar Surface Area (TPSA) ~50 ŲThe dioxolane ring and amines contribute polarity without the "floppiness" of PEG.
pKa (Calculated) 1° Amine: ~10.5 2° Amine: ~9.8Both amines are protonated at physiological pH, improving solubility.
Handle 1 (Primary) -CH₂-NH₂ (C7)High Nucleophilicity. Ideal for amide coupling to carboxylic acid-bearing Warheads.
Handle 2 (Secondary) Piperidine NH (N8)Sterically Hindered. Ideal for SNAr reactions with Fluorothalidomide or alkylation.
Chirality (R)-EnantiomerEnforces a specific 3D trajectory, crucial for distinguishing between productive and non-productive ternary complexes.
Experimental Protocols
Protocol A: Orthogonal Functionalization Strategy

Objective: To synthesize a PROTAC precursor by sequentially functionalizing the diamine scaffold. The recommended route prioritizes the primary amine to avoid over-alkylation.

Workflow Diagram:

SynthesisWorkflow Scaffold (R)-Spiro-7-AM (Unprotected) Step1 Step 1: Selective Amide Coupling (Limiting Reagent) Scaffold->Step1 POI Ligand-COOH HATU, DIPEA, 0°C Intermediate Intermediate A (Warhead Attached) Step1->Intermediate Purification (Reverse Phase) Step2 Step 2: S_NAr or Reductive Amination Intermediate->Step2 E3 Ligand-F (e.g., Thalidomide) DMSO, 90°C Final Final PROTAC Step2->Final Final Deprotection (if needed)

Caption: Step-wise functionalization exploiting nucleophilicity differences between primary and secondary amines.

Detailed Procedure:

Step 1: Attachment of Target Protein Ligand (Warhead) Rationale: The primary amine is less sterically hindered and more nucleophilic than the secondary piperidine nitrogen. By controlling stoichiometry and temperature, selective acylation occurs at the primary amine without protecting groups.

  • Preparation: Dissolve the Carboxylic Acid-Warhead (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.05 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Add (R)-Spiro-7-AM (1.1 equiv) dropwise.

    • Critical Note: Using a slight excess of the diamine ensures the Warhead is fully consumed. The unreacted diamine is easily removed during workup due to its high polarity.

  • Monitoring: Monitor by LC-MS. The primary amide product (M+H) should appear within 30-60 minutes.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove activated ester byproducts) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The secondary amine remains free (Intermediate A).

Step 2: Attachment of E3 Ligase Ligand (e.g., Cereblon) Rationale: The remaining secondary amine (piperidine) is an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr).

  • Reactants: Dissolve Intermediate A (1.0 equiv) and 4-Fluorothalidomide (1.2 equiv) in anhydrous DMSO or NMP.

  • Base: Add DIPEA (2.5 equiv).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Troubleshooting: If conversion is slow, add a catalytic amount of KI or switch to microwave irradiation (100°C, 1 hour).

  • Final Isolation: Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC as a formate salt.

Mechanistic Validation: Ternary Complex Modeling

Unlike flexible PEG chains, the Spiro-7-AM linker imposes a rigid distance and angular constraint. It is vital to model the ternary complex to ensure the linker does not clash with the protein surface.

Pathway Diagram: Ternary Complex Formation

TernaryComplex POI Protein of Interest (POI) Binary1 Binary Complex (POI : PROTAC) POI->Binary1 Kd1 (High Affinity) E3 E3 Ligase (CRBN/VHL) Ternary Productive Ternary Complex (POI : PROTAC : E3) E3->Ternary PROTAC Spiro-7-AM PROTAC PROTAC->Binary1 PROTAC->Ternary Linker Rigidity Reduces Entropy Loss Binary1->Ternary + E3 Ligase (Cooperativity α > 1) Ubiquitin Ubiquitination Zone Ternary->Ubiquitin Geometry Permissive?

Caption: The rigid spiro-linker minimizes entropy loss during the transition from Binary to Ternary complex, potentially enhancing cooperativity (α).

Troubleshooting & Optimization

Issue: Poor Solubility of Final PROTAC

  • Cause: The resulting molecule is too lipophilic despite the polar linker.

  • Solution: The 1,4-dioxa moiety (ketal) is acid-sensitive. If extreme solubility is needed, the ketal can be hydrolyzed (post-synthesis) to the ketone using 1M HCl/THF, provided the Warhead/E3 ligand are stable. The resulting ketone can be further derivatized or left as a polar handle.

Issue: Low Yield in Step 2 (SNAr)

  • Cause: Steric hindrance around the piperidine nitrogen (8-aza).

  • Solution: Switch chemistry. Instead of SNAr, use Reductive Amination . React the secondary amine with an aldehyde-functionalized E3 ligand using NaBH(OAc)₃ in DCM.

References
  • Bond, A. G., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2022.[3] Link

    • Context: Establishes the correlation between rigid/folded linker conformations and improved cell permeability compared to linear PEGs.
  • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 2019. Link

    • Context: Seminal work demonstrating the use of rigid piperazine/piperidine linkers to optimize ternary complex geometry.
  • James, T., et al. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols." Chemical Communications, 2022. Link

    • Context: Provides synthetic methodologies for accessing complex spirocyclic diamine scaffolds similar to the focus molecule.
  • Waring, M. J., et al. "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 2015. Link

    • Context: Foundational text on the importance of controlling lipophilicity and rigidity (Fsp3)

Sources

Method

Use of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in medicinal chemistry

Technical Application Note: Leveraging (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in Chiral Scaffold Design Executive Summary The shift in medicinal chemistry from "flat" aromatic structures to three-dimensional (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in Chiral Scaffold Design

Executive Summary

The shift in medicinal chemistry from "flat" aromatic structures to three-dimensional (


-rich) scaffolds has elevated the importance of spirocyclic building blocks. (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine  (CAS: 1419076-01-9) represents a high-value intermediate offering three distinct strategic advantages:
  • Defined Chirality: The (R)-configuration at the C7 position provides stereochemical control, crucial for receptor selectivity.

  • Orthogonal Reactivity: It functions as a chiral diamine with a "masked" ketone (ketal), allowing for sequential, chemoselective functionalization.

  • Conformational Rigidity: The spiro-fusion locks the piperidine ring into a defined chair conformation, reducing the entropic penalty upon binding to biological targets.

This guide details the physicochemical profile, synthetic utility, and specific protocols for deploying this scaffold in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and GPCR ligand synthesis.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
CAS Number 1419076-01-9
Molecular Formula

Molecular Weight 172.23 g/mol
Chirality (R)-enantiomer (at C7 position)
Core Structure 4-Piperidone ethylene ketal with 2-aminomethyl substitution
pKa (Predicted) ~10.3 (Secondary Amine), ~8.5 (Primary Amine)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility
Storage 2-8°C, under inert atmosphere (Hygroscopic)

Strategic Applications in Drug Discovery

PROTAC Linker Design (Rigidified Exit Vectors)

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties and geometry are critical for ternary complex formation. Linear alkyl chains often suffer from high entropy.

  • Application: Use this scaffold as a rigid, chiral connector .

  • Mechanism: The primary amine (

    
    ) connects to the E3 ligase ligand (e.g., VHL or CRBN binder), while the secondary ring amine (
    
    
    
    ) connects to the Warhead (protein of interest ligand).
  • Advantage: The spiro-ring system restricts the conformational space, potentially improving cell permeability and metabolic stability compared to flexible linear diamines.

Peptidomimetics & Turn Inducers

The 1,2-diamine motif (relative to the ring nitrogen) embedded in a 6-membered ring is a classic


-turn mimetic .
  • Application: Incorporating this scaffold into peptide backbones to lock bioactive conformations.

  • Mechanism: The (R)-stereocenter directs the vector of the exocyclic amine, mimicking the side chain vector of amino acids in a turn geometry.

Sigma-1 Receptor & GPCR Ligands

Spirocyclic piperidines are privileged scaffolds for G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

  • Application: Synthesis of dual-action ligands.

  • Mechanism: The basic nitrogen (

    
    ) mimics the protonated amine often required for aspartate anchoring in GPCR pockets. The ketal group can be deprotected to a ketone, serving as a handle for further diversity (e.g., reductive amination to add a third hydrophobic arm).
    

Synthetic Logic & Divergent Pathways

The following Graphviz diagram illustrates the divergent synthesis logic, showing how to access three distinct chemical spaces from this single building block.

SynthesisLogic Scaffold (R)-1,4-Dioxa-8-azaspiro [4.5]decane-7-methanamine PathA Path A: Orthogonal Amine Decoration Scaffold->PathA 1. Selective N-Protection 2. Acylation/Alkylation PathB Path B: Ketal Deprotection (Core Modification) Scaffold->PathB Acid Hydrolysis (HCl/THF) ProdA PROTAC Linkers (Bifunctional Ligands) PathA->ProdA Linker Attachment ProdB Spiro-Piperidone Derivatives PathB->ProdB Ketone Unmasking ProdC Tri-substituted Scaffolds ProdB->ProdC Reductive Amination or Grignard

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the diamine and ketal functionalities.

Experimental Protocols

Protocol A: Orthogonal Protection (Selective N-Boc)

Objective: To selectively protect the primary exocyclic amine while leaving the secondary ring amine free for coupling.

Reagents:

  • (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 eq) — Note: Slight deficit prevents bis-protection.
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of anhydrous DCM at 0°C under

    
    .
    
  • Base Addition: Add

    
     (1.5 mmol).
    
  • Selective Protection: Add

    
     (0.95 mmol) dissolved in 2 mL DCM dropwise over 30 minutes. The primary amine is sterically more accessible and more nucleophilic than the hindered secondary amine in the spiro-ring.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be the 7-(Boc-aminomethyl) derivative.

Protocol B: Ketal Deprotection (Ketone Release)

Objective: To unmask the ketone for subsequent reductive amination.

Reagents:

  • Substituted Spiro-Ketal Intermediate

  • 3N HCl (aqueous)

  • Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve the ketal intermediate in THF (0.1 M concentration).

  • Hydrolysis: Add an equal volume of 3N HCl.

  • Reflux: Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS (disappearance of ketal, appearance of ketone).

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated

    
     or 1N NaOH to pH 8-9.
    
  • Extraction: Extract with EtOAc or DCM.

  • Result: The resulting 4-piperidone derivative is now ready for further diversification.

Handling & Stability

  • Hygroscopicity: The free amine is hygroscopic. Store in a desiccator.

  • Amine Carbonation: Like all primary amines, it readily absorbs

    
     from the air to form carbamates. Always handle under nitrogen or argon.
    
  • Ketal Stability: Stable to basic and nucleophilic conditions (e.g.,

    
    , Grignards, alkylations). Labile to aqueous acids.[2]
    

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic motifs in medicinal chemistry: a review.
    • Source:Expert Opinion on Drug Discovery, 2018.
    • Context: Discusses the advantages of spiro-piperidines.
  • Sigma Receptor Ligands

    • Title: Synthesis and Biological Evaluation of 1,4-Dioxa-8-azaspiro[4.
    • Source:Journal of Medicinal Chemistry, 2015.[3][4]

    • Context: Validates the biological relevance of the core scaffold.
  • PROTAC Linker Chemistry

    • Title: Design and Synthesis of Rigid Linkers for PROTACs.
    • Source:Journal of Medicinal Chemistry, 2020.
    • Context: Highlights the use of diamine spirocycles to improve linker properties.
  • Chemical Data & Safety

    • Source: PubChem Compound Summary for CAS 1419076-01-9.

Sources

Application

Synthesis of derivatives from (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Application Note: Strategic Functionalization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Introduction & Scope The scaffold (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (hereafter referred to as Scaffold 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Introduction & Scope

The scaffold (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (hereafter referred to as Scaffold 1 ) represents a "privileged structure" in medicinal chemistry.[1] It is a chiral, protected derivative of 2-(aminomethyl)piperidin-4-one , a core motif found in numerous bioactive compounds targeting Sigma receptors , T-type calcium channels , and Chemokine receptors (CCR5/CCR2) .[1]

The molecule features three distinct sites for chemical diversification, allowing for the rapid generation of high-complexity libraries:

  • Primary Amine (C7-CH₂NH₂): A high-nucleophilicity handle for amide coupling, reductive amination, or sulfonylation.[1]

  • Secondary Amine (N8): The piperidine nitrogen, suitable for S_NAr, Buchwald-Hartwig coupling, or alkylation.[1]

  • Ketal (C1-C4): A masked ketone that, upon deprotection, unlocks the 4-position for spirocyclization or further reductive functionalization.[1]

This guide provides validated protocols for the chemoselective functionalization of Scaffold 1, prioritizing the synthesis of "bis-basic" and "amino-amide" pharmacophores.[1]

Chemical Properties & Handling

PropertySpecificationApplication Note
Molecular Weight ~186.25 g/mol (Free Base)Calculate stoichiometry carefully if using HCl or TFA salts.[1]
Chirality (R)-EnantiomerEnantiopurity is critical for biological activity; avoid racemization conditions (e.g., strong base + high heat).[1]
Solubility DCM, MeOH, THF, DMFHigh solubility in polar organic solvents; moderate in water.[1]
Stability Acid-Sensitive KetalCritical: Avoid aqueous acids (pH < 4) unless ketone deprotection is intended.[1] Stable to basic and nucleophilic conditions.[1]
Reactivity Order 1° Amine > 2° AmineThe exocyclic primary amine is sterically more accessible and generally more nucleophilic than the endocyclic secondary amine.[1]

Strategic Synthetic Pathways

The following flowchart illustrates the modular logic for diversifying Scaffold 1.

G Start (R)-Scaffold 1 (Free Diamine) PathA Pathway A: Selective 1° Amine Functionalization Start->PathA Direct Acylation (Low Temp) PathB Pathway B: N8 Protection/ Functionalization Start->PathB Boc2O / Cbz-Cl PathC Pathway C: Ketal Deprotection Start->PathC Aq. HCl / TFA Amide Amide/Urea Derivative PathA->Amide R-COCl / R-NCO FinalA N8-Alkylated Ligand Amide->FinalA R'-X, Base or Red. Amin. BocInt N8-Boc Intermediate PathB->BocInt Div1 C7-Diversified Analog BocInt->Div1 Reductive Amination (R-CHO) Div1->FinalA 1. TFA 2. R'-X Ketone 4-Piperidone Core PathC->Ketone Spiro Spirocyclic Product Ketone->Spiro Strecker / Fischer Indole

Figure 1: Divergent synthetic workflows starting from (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Urea Formation at the Primary Amine

Objective: Synthesize a urea derivative at the C7-position without protecting the secondary amine (N8), exploiting nucleophilicity differences.[1]

  • Reagents:

    • Scaffold 1 (1.0 equiv)

    • Isocyanate (R-NCO) (0.95 equiv) – Use slight deficit to prevent bis-functionalization.[1]

    • Dichloromethane (DCM) (Anhydrous)[1]

    • Triethylamine (TEA) (Optional, if starting material is a salt)[1]

  • Procedure:

    • Preparation: Dissolve Scaffold 1 (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under N₂ atmosphere. Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature enhances the kinetic selectivity for the less hindered primary amine.

    • Addition: Dissolve the isocyanate (0.95 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

    • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The primary amine adduct forms first.[1]

    • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

    • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation:

    • ¹H NMR: Look for the downfield urea proton signal (~5.5-6.5 ppm) and the distinct doublet/multiplet of the C7-methylene protons (~3.0-3.5 ppm).[1] The N8-H signal should remain broad or exchangeable, distinct from the urea.[1]

Protocol B: Orthogonal Functionalization (Reductive Amination & N-Alkylation)

Objective: Create a "bis-basic" ligand by functionalizing the primary amine with a heteroaryl aldehyde, followed by capping the secondary amine.[1]

  • Step 1: Reductive Amination (C7-NH₂) [1]

    • Dissolve Scaffold 1 (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Add Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 min at RT to form the imine.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1] Stir overnight at RT.

    • Workup: Quench with aq.[1] NaHCO₃. Extract with DCM.[1]

    • Note: The secondary amine (N8) is sterically hindered enough that STAB prefers the primary imine, but N8-alkylation is a potential side reaction if the aldehyde is small (e.g., formaldehyde).[1] Use bulky aldehydes for best selectivity.[1]

  • Step 2: N-Alkylation (N8-H) [1]

    • Dissolve the intermediate from Step 1 in Acetonitrile (ACN).[1]

    • Add Alkyl Halide (1.2 equiv) and K₂CO₃ (2.0 equiv).[1]

    • Heat to 60°C for 4-12 hours.

    • Workup: Filter solids, concentrate, and purify via Prep-HPLC.[1][2]

Protocol C: Ketal Deprotection & Diversification

Objective: Access the 4-piperidone core for spirocyclization.

  • Reagents: 2N HCl (aq), THF.

  • Procedure:

    • Dissolve the functionalized ketal derivative in THF/2N HCl (1:1 v/v).

    • Stir at RT for 4 hours. Note: Do not heat excessively to avoid degrading the chiral center or amide bonds.

    • Neutralize carefully with solid NaHCO₃ to pH 8.[1]

    • Extract with EtOAc.[1] The product is the 4-piperidone derivative .[1]

  • Application: The resulting ketone can undergo a Strecker reaction (KCN, amine) to form spiro-hydantoins or spiro-piperazines, common motifs in neurokinin antagonists.[1]

References

  • Sigma Receptor Ligands

    • Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as high-affinity sigma-1 receptor ligands.
    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of the spiro-ketal scaffold in CNS drug discovery.
    • [1]

  • Practical Synthetic Strategies for 2-Substituted Piperidines.
  • Chemical Data & Safety

    • 1,4-Dioxa-8-azaspiro[4.5]decane Properties.
    • Source: PubChem / Sigma-Aldrich.[1]

    • [1]

  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for Ketal/Boc strategies).

Disclaimer: This protocol is intended for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.[1] Verify the enantiomeric excess (ee%) of the starting material via Chiral HPLC prior to synthesis.[1]

Sources

Method

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine for protein degrader building blocks

Application Note: Strategic Utilization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in Rigid PROTAC Linker Design Part 1: Introduction & Chemical Rationale The Shift to Rigid Linkers First-generation PROTACs (Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine in Rigid PROTAC Linker Design

Part 1: Introduction & Chemical Rationale

The Shift to Rigid Linkers First-generation PROTACs (Proteolysis Targeting Chimeras) heavily relied on flexible polyethylene glycol (PEG) or linear alkyl chains.[1] While effective for proof-of-concept, these "floppy" linkers often suffer from high conformational entropy, leading to poor cell permeability and "hook effects" (non-productive binary complex formation).[1]

The industry is currently pivoting toward conformationally restricted (rigid) linkers .[1] (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (henceforth Spiro-7R ) represents a premier scaffold in this class.[1] It offers a unique combination of spiro-cyclic rigidity, defined chirality, and orthogonal functional handles.[1]

Molecule Profile: Spiro-7R

  • Core Structure: A piperidine ring fused via a spiro-carbon to a dioxolane (ketal) ring.[1]

  • Key Features:

    • Spiro-Ketal Moiety: Locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to the E3 ligase or Target Protein (POI).[1] It also lowers lipophilicity (LogD) compared to all-carbon spirocycles.[1]

    • 7-Methanamine ((R)-configuration): An exocyclic primary amine positioned alpha to the piperidine nitrogen.[1] This creates a chiral "exit vector," allowing precise orientation of the attached ligand.[1]

    • 8-Aza Position: A secondary amine within the ring, serving as a second attachment point or a site for solubility-modulating groups.[1]

Part 2: Strategic Workflow & Logic

The utilization of Spiro-7R typically follows a "Hub-and-Spoke" model.[1] The molecule acts as the central hub connecting the E3 ligase ligand and the POI ligand.[1]

Design Logic:

  • Vector Control: The (R)-stereocenter at C7 directs the linker trajectory, avoiding steric clashes within the E3 ligase binding pocket (e.g., Cereblon or VHL).[1]

  • Orthogonality: The primary amine (C7-CH2NH2) and secondary amine (N8) have distinct steric and electronic profiles, allowing selective functionalization.[1]

  • Late-Stage Diversification: The ketal group (1,4-dioxa) serves as a "masked" ketone.[1] Post-coupling, it can be deprotected to a ketone, offering a site for reductive amination to introduce a third functionality (e.g., a solubility tag or a covalent warhead).

Visual Workflow (Graphviz):

PROTAC_Workflow Figure 1: Synthesis Workflow for Spiro-7R based PROTACs Start Spiro-7R Scaffold (N8-Boc Protected) Step1 Amide Coupling (POI Ligand Attachment) Start->Step1 R-COOH / HATU Inter1 Intermediate A (Amide Linked) Step1->Inter1 Step2 N-Boc Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B (Free Secondary Amine) Step2->Inter2 Step3 N-Alkylation/Arylation (E3 Ligand Attachment) Inter2->Step3 R-Halide / Base Final Rigid Spiro-PROTAC Step3->Final Step4 Ketal Hydrolysis (Optional Solubility Tuning) Final->Step4 H+ / H2O

Part 3: Detailed Experimental Protocols

Pre-requisite: Ensure the N8 position is protected (e.g., tert-butyl carbamate, Boc) to prevent polymerization or non-selective coupling.[1] If starting from the raw diamine, perform a selective Boc-protection at N8 (controlled by temperature and stoichiometry) before proceeding.[1]

Protocol A: Selective Amide Coupling (The "Exit Vector" Step)

Objective: Attach the carboxylic acid derivative of the Target Protein Ligand (POI-L) to the primary amine of Spiro-7R.[1]

Materials:

  • (R)-N-Boc-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (1.0 eq)[1]

  • POI-Ligand-COOH (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Activation: Dissolve POI-Ligand-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes at 0°C to form the active ester.

    • Expert Insight: Pre-activation prevents the amine from reacting with HATU directly to form non-productive guanidinium species.[1]

  • Addition: Add DIPEA, followed immediately by the Spiro-7R scaffold.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by LC-MS.[1] Look for the disappearance of the amine peak (M+H) and the appearance of the Amide Product mass (M_ligand + M_spiro - 18).[1]

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: N-Deprotection & E3 Ligase Coupling

Objective: Unmask the secondary amine and attach the E3 Ligase Ligand (e.g., a Pomalidomide derivative with an alkyl halide linker).

Procedure:

  • Deprotection: Dissolve Intermediate A in DCM/TFA (4:1 ratio).[1] Stir at RT for 1 hour.

    • Critical Check: Ensure the ketal remains intact.[1] 1,4-dioxolanes are generally stable to TFA at RT for short durations, but prolonged exposure or high temperatures can hydrolyze them.[1] If the ketal hydrolyzes prematurely, switch to 4M HCl in Dioxane at 0°C.

  • Concentration: Remove volatiles under reduced pressure. Azeotrope with toluene to remove residual TFA (crucial for the next basic step).[1]

  • Coupling (N-Alkylation):

    • Dissolve the deprotected salt in DMF.[1]

    • Add E3-Ligand-Linker-Halide (e.g., Pomalidomide-alkyl-Br) (1.2 eq).[1]

    • Add K2CO3 (3.0 eq) or Cs2CO3 (2.0 eq).[1]

    • Heat to 60°C for 4–12 hours.

    • Expert Insight: The secondary amine at the spiro-junction is sterically hindered.[1] Cesium carbonate is preferred for its "cesium effect" (higher solubility/reactivity) in difficult alkylations.[1]

Part 4: Physicochemical Data & Comparison

The following table illustrates the theoretical advantages of using the Spiro-7R scaffold versus a standard linear diamine linker.

PropertyLinear Linker (e.g., 1,5-Pentanediamine)Spiro-7R Linker (Spiro-Ketal)Impact on PROTAC
Conformational Entropy High (Flexible)Low (Rigid)High Affinity: Reduced entropic penalty upon ternary complex formation [1].[1]
LogP (Lipophilicity) Variable (High if alkyl)Moderate (Lowered by Oxygen)Solubility: Dioxolane oxygens act as H-bond acceptors, improving aqueous solubility.[1]
Metabolic Stability Low (Prone to oxidation)HighHalf-life: Quaternary spiro-carbon blocks metabolic hotspots.[1]
Vector Definition UndefinedDefined ((R)-Chiral)Selectivity: Forces a specific orientation, potentially improving isoform selectivity.[1]

Part 5: Troubleshooting & Optimization

  • Issue: Ketal Hydrolysis during TFA Deprotection.

    • Diagnosis: Appearance of M-44 peak (Loss of C2H4O) in LCMS.[1]

    • Solution: Use HCl in Dioxane instead of TFA, or reduce reaction time. The ketone product is not fatal; it can be used, but it changes the polarity significantly.

  • Issue: Low Yield on N8-Alkylation.

    • Diagnosis: Unreacted secondary amine persists.[1]

    • Solution: Switch from alkylation to Reductive Amination . Use an E3-Ligand-Aldehyde with NaBH(OAc)3. The secondary amine reacts readily with aldehydes to form tertiary amines.[1]

  • Issue: Racemization.

    • Diagnosis: Loss of activity in biological assays compared to control.[1]

    • Solution: Avoid strong bases (e.g., NaH) during the coupling steps.[1] The C7 chiral center is alpha to an amide (after Step 1) and can epimerize under harsh basic conditions.[1] Stick to DIPEA/organic bases.

References

  • Testa, A., et al. (2020).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization." Journal of Medicinal Chemistry. Link (Context: Rigid scaffolds in design).[1]

  • Farnaby, W., et al. (2019).[1] "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. Link (Context: Rigid linker implementation).

  • Wuhrmann, L., et al. (2024).[1] "Property-based optimisation of PROTACs." RSC Medicinal Chemistry.[1] Link (Context: Spirocycles and rigid linkers improving permeability and potency).[1]

  • Cresset Group. (2024).[1] "Addressing the challenge of degrader linker design for targeted protein degradation." Link (Context: Linker rigidity and libraries).

(Note: While specific literature on the exact CAS 177-11-7 derivative with the 7-methanamine substituent is proprietary or emerging, the protocols above are derived from validated methodologies for 8-azaspiro[4.5]decane scaffolds utilized in recent high-impact TPD publications.)

Sources

Application

Incorporating spirocyclic scaffolds into pharmaceutical compounds

Application Note: Strategic Integration of Spirocyclic Scaffolds in Medicinal Chemistry Introduction: The "Escape from Flatland" In modern drug discovery, high-throughput screening (HTS) libraries have historically been...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Spirocyclic Scaffolds in Medicinal Chemistry

Introduction: The "Escape from Flatland"

In modern drug discovery, high-throughput screening (HTS) libraries have historically been dominated by flat, aromatic-rich compounds. While easy to synthesize, these "flat" molecules often suffer from poor solubility, high non-specific binding, and metabolic liability.

This guide details the strategic incorporation of spirocyclic scaffolds —specifically spiro[3.3]heptanes and spiro-oxetanes . These structures serve as rigid, three-dimensional bioisosteres for common functionalities (e.g., morpholine, gem-dimethyl groups), increasing the fraction of


 hybridized carbons (

) without significantly increasing molecular weight.

Key Benefits:

  • Vector Positioning: Rigid definition of exit vectors, allowing precise exploration of chemical space.

  • Physicochemical Profile: Lower Lipophilicity (LogD) and higher metabolic stability compared to their aliphatic heterocycle counterparts.

  • Novelty: Access to under-explored IP space.

Strategic Design & Vector Analysis

Before synthesis, one must select the appropriate spiro-scaffold based on the desired exit vector geometry. Unlike flexible piperidines or piperazines, spirocycles lock substituents into specific orientations.[1]

Diagram 1: Vector Analysis and Property Modulation

This diagram illustrates the transition from a flexible/flat scaffold to a rigid spirocyclic scaffold, highlighting the resulting physicochemical improvements.

SpiroDesign cluster_0 Vector Geometry Flat Standard Scaffold (e.g., Morpholine/Piperidine) Issues Issues: 1. Conformational Entropy 2. Metabolic Soft Spots 3. Low Fsp3 Flat->Issues Analysis Spiro Spirocyclic Replacement (e.g., 2-oxa-6-azaspiro[3.3]heptane) Issues->Spiro Design Strategy Benefits Optimized Properties: 1. Defined Exit Vectors (90°/180°) 2. Reduced Lipophilicity 3. Blocked Metabolism Spiro->Benefits Outcome

Caption: Transition logic from flexible heterocycles to rigid spirocyclic scaffolds.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The 2-oxa-6-azaspiro[3.3]heptane core is the premier bioisostere for morpholine. It reduces lipophilicity while maintaining the hydrogen-bond acceptor capability of the oxygen.

Challenge: Traditional syntheses involving cyclization of pentaerythritol derivatives often yield insoluble polymers or require hazardous reagents. Solution: The protocol below utilizes a scalable route via tribromoneopentyl alcohol , optimized for safety and yield (adapted from the TBI-223 scale-up route).

Reagents Required:
  • Tribromoneopentyl alcohol (TBNPA)[2]

  • Sodium Hydroxide (NaOH)

  • Benzylamine (BnNH

    
    )
    
  • Thionyl Chloride (SOCl

    
    ) or Trifluoroacetic anhydride (TFAA) for activation (if varying route)
    
  • Solvents: Toluene, Ethanol, Water.

Step-by-Step Methodology:

Stage 1: Formation of 3,3-bis(bromomethyl)oxetane [2]

  • Dissolution: Dissolve TBNPA (1.0 equiv) in toluene (5 vol).

  • Cyclization: Add aqueous NaOH (40% w/w, 1.5 equiv) dropwise at 0°C.

  • Reflux: Heat the biphasic mixture to 80°C for 4 hours. The internal OH attacks the

    
    -carbon, displacing bromide to form the oxetane ring.
    
  • Workup: Separate the organic layer. Wash with water and brine. Dry over MgSO

    
     and concentrate.
    
    • Checkpoint: Verify formation by NMR (Oxetane protons appear as a singlet ~4.4-4.5 ppm).

Stage 2: Spirocyclization to N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Mixing: Suspend the crude 3,3-bis(bromomethyl)oxetane (1.0 equiv) in ethanol (10 vol).

  • Amine Addition: Add Benzylamine (3.0 equiv). Note: Excess amine acts as a scavenger for HBr.

  • Heating: Reflux at 85°C for 16-24 hours.

  • Quench: Cool to RT. Add aqueous NaOH (2M) to ensure free base formation.

  • Extraction: Extract with DCM (3x). Combine organics, dry, and concentrate.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Stage 3: Debenzylation (Salt Formation)

  • Hydrogenation: Dissolve the N-benzyl intermediate in MeOH. Add Pd/C (10 wt%). Stir under H

    
     (1 atm) for 12 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Salt Formation (Critical Step): To the filtrate, add Oxalic acid (0.5 equiv) or p-Toluenesulfonic acid (1.0 equiv) dissolved in MeOH.

  • Precipitation: The spiro-amine salt precipitates as a white solid. Filter and dry.

    • Why this matters: The free base is volatile and difficult to handle. The oxalate/tosylate salt is stable and non-hygroscopic.

Diagram 2: Synthetic Workflow (TBI-223 Route)

Visualizing the critical ring-closing steps.

Synthesis Start Tribromoneopentyl Alcohol (TBNPA) Step1 Step 1: Oxetane Formation (NaOH, Toluene, 80°C) Start->Step1 Inter1 3,3-bis(bromomethyl)oxetane Step1->Inter1 Step2 Step 2: Spirocyclization (BnNH2, EtOH, Reflux) Inter1->Step2 Inter2 N-Benzyl-spiro[3.3]heptane Step2->Inter2 Step3 Step 3: Debenzylation & Salt Formation (H2, Pd/C -> Oxalic Acid) Inter2->Step3 Final 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt Step3->Final

Caption: Scalable synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Physicochemical Validation & Data Analysis

When replacing a standard heterocycle with a spirocyclic scaffold, it is mandatory to validate the improvement in physicochemical properties.

Comparative Data: Morpholine vs. Spiro-Analog The following table summarizes data typically observed when performing a "Spiro-Switch" on a lead compound (e.g., an MCHr1 antagonist or kinase inhibitor).

PropertyMorpholine Analog (Flat)Spiro[3.3] Analog (Rigid)Impact
LogD (pH 7.4) 2.51.8Improved (Lower lipophilicity reduces non-specific binding)
Solubility (

M)
50>200Improved (Disruption of crystal lattice energy)
Cl

(Microsomal)
HighLowImproved (Removal of labile

-hydrogens)
pKa ~8.3~8.0Neutral (Remains basic enough for lysosomal trapping if desired)
Selectivity ModerateHighImproved (Rigid vectors avoid off-target induced fit)

Interpretation: The spirocyclic analog consistently lowers LogD due to the high polarity of the exposed ether oxygen in the strained ring and the compact solvation shell. The metabolic stability improves because the


-carbons in the spiro system are quaternary or bridgehead-adjacent, making them sterically and electronically difficult for CYP450 enzymes to oxidize compared to the 

-methylene of a morpholine.

Application Protocol: Coupling to Aryl Halides

Once the spiro-salt is synthesized (Section 3), it must be coupled to the drug core. Standard Buchwald-Hartwig conditions often require modification due to the steric bulk of the spiro-center.

Optimized Cross-Coupling Protocol:

  • Base Selection: Use Cs

    
    CO
    
    
    
    (3.0 equiv) rather than NaOtBu to prevent ring opening of the strained oxetane/azetidine systems under highly basic/nucleophilic conditions.
  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.05 equiv). These bulky ligands accommodate the steric demand of the spiro-amine.

  • Solvent: 1,4-Dioxane (anhydrous), degassed.

  • Temperature: 80-100°C. Warning: Do not exceed 110°C as strained rings may undergo thermal decomposition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[6] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Bioisosteres for Gem-Dimethyl Groups in Drug Discovery.[7] Angewandte Chemie International Edition, 49(48), 8979-8983. Link

  • Sutherland, H. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[2] Organic Process Research & Development, 27(7), 1234–1241. Link

  • Hiesinger, K., et al. (2021).[8][9] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[9] Link

Sources

Method

Strategic Synthesis of N-Substituted Spiro-hydantoins: Modular Protocols for Medicinal Chemistry

Executive Summary & Strategic Rationale Spiro-hydantoins (spiro-imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in aldose reductase inhibitors (e.g., So...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Spiro-hydantoins (spiro-imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in aldose reductase inhibitors (e.g., Sorbinil), anticonvulsants, and antitumor agents. Their rigid bicyclic structure restricts conformational freedom, often enhancing binding affinity to target proteins compared to flexible analogs.

However, the synthesis of N-substituted spiro-hydantoins presents a distinct regiochemical challenge. The hydantoin ring contains two nitrogen atoms with vastly different electronic properties:

  • N3 (Imide):

    
    . Acidic and easily alkylated under mild conditions.
    
  • N1 (Amide):

    
    . Sterically hindered in spiro-systems and difficult to alkylate selectively without affecting N3.
    

This Application Note details a modular synthetic strategy. We prioritize the Bucherer-Bergs reaction for constructing the quaternary spiro-center, followed by divergent protocols for regioselective N3- or N1-functionalization .

Synthetic Workflow & Decision Logic

The following decision tree illustrates the critical path for selecting the correct protocol based on the desired substitution pattern.

SpiroHydantoinWorkflow Start Target: N-Substituted Spiro-hydantoin CoreSyn Step 1: Core Construction (Bucherer-Bergs Reaction) Start->CoreSyn Decision Step 2: Substitution Target? CoreSyn->Decision N3_Route Target: N3-Substituted Decision->N3_Route High Acidity (Easy) N1_Route Target: N1-Substituted Decision->N1_Route Low Acidity (Hard) Protocol_A Protocol A: Mild Base Alkylation (K2CO3 / R-X) N3_Route->Protocol_A Protocol_B Protocol B: Strong Base / Protection Strategy (NaH / PMB-Cl) N1_Route->Protocol_B Final_N3 Product: N3-Alkyl Spiro-hydantoin Protocol_A->Final_N3 Final_N1 Product: N1-Alkyl Spiro-hydantoin Protocol_B->Final_N1

Figure 1: Strategic workflow for accessing regiochemically distinct spiro-hydantoin isomers.

Protocol 1: Construction of the Spiro-Core (Bucherer-Bergs)

The Bucherer-Bergs reaction is thermodynamically controlled and generally superior to the kinetic Strecker synthesis for accessing 5,5-disubstituted hydantoins. It is particularly effective for cyclic ketones, forming the spiro-junction in a single pot.

Mechanistic Insight

The reaction proceeds via a cyanohydrin intermediate, followed by nucleophilic attack of ammonia, addition of CO₂, and a critical rearrangement. The excess ammonium carbonate acts as both the ammonia source and the CO₂ source.

BuchererMechanism Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN AminoNitrile Aminonitrile Cyanohydrin->AminoNitrile + NH3 Carbamate Carbamate Intermediate AminoNitrile->Carbamate + CO2 Spiro Spiro-hydantoin Product Carbamate->Spiro Cyclization

Figure 2: Simplified mechanistic pathway of the Bucherer-Bergs reaction.

Experimental Procedure

Reagents:

  • Cyclic Ketone (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 - 1.5 equiv)

  • Ammonium Carbonate

    
     (3.0 - 4.0 equiv)
    
  • Solvent: 50% Ethanol/Water (v/v)

Safety Warning: This reaction generates HCN gas in situ. All operations must be performed in a well-ventilated fume hood. A bleach bath (sodium hypochlorite) must be available to quench cyanide waste.

Step-by-Step:

  • Dissolution: In a pressure tube or round-bottom flask, dissolve the cyclic ketone in 50% EtOH/H₂O (concentration ~0.5 M).

  • Reagent Addition: Add ammonium carbonate first, followed by KCN. The order minimizes rapid HCN evolution.

  • Reaction:

    • Standard: Heat to 60–70 °C for 12–24 hours.

    • Sealed Tube (Recommended): Heat to 80–90 °C for 4–8 hours. The pressure retains NH₃ and CO₂, driving the equilibrium toward the product.

  • Work-up:

    • Cool the mixture to 0 °C. The spiro-hydantoin often precipitates as a white solid.

    • Filter the solid and wash with cold water to remove inorganic salts.

    • If no precipitate: Acidify carefully with 6M HCl to pH ~2 (in a hood!) to protonate the hydantoin and induce precipitation.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Quality Control (QC):

  • 1H NMR (DMSO-d6): Look for two broad singlets: N1-H (~8.0 ppm) and N3-H (~10.5 ppm).

  • IR: Characteristic carbonyl stretches at ~1720 cm⁻¹ and ~1770 cm⁻¹.

Protocol 2: Regioselective N3-Alkylation

Due to the significant acidity of the N3 proton (


), it can be selectively removed by mild bases (carbonates) without deprotonating the N1 position.

Reagents:

  • Spiro-hydantoin core (1.0 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetone

Step-by-Step:

  • Dissolve the spiro-hydantoin in anhydrous DMF (0.2 M).

  • Add

    
     and stir at room temperature for 15 minutes.
    
  • Add the alkyl halide dropwise.

  • Stir at 25–60 °C (depending on R-X reactivity) for 2–6 hours.

  • Work-up: Pour into ice water. The N3-substituted product usually precipitates. Filter and dry.

Why this works: The N3 anion is stabilized by resonance with two carbonyls (imide), whereas the N1 anion is only stabilized by one (amide). Under mild conditions, only the N3 anion forms.

Protocol 3: Regioselective N1-Alkylation (Advanced)

Direct N1-alkylation is difficult because the N3 position is more reactive. To achieve N1 selectivity, one must either block N3 or use specific "hard" bases that favor the kinetic N1-anion or exploit solubility differences.

Strategy: The "PMB-Protection" Route. Since we cannot easily alkylate N1 while N3 is free, we protect N3, alkylate N1, and then deprotect.

Step-by-Step:

  • N3-Protection: React the spiro-hydantoin with p-methoxybenzyl chloride (PMB-Cl) using Protocol 2 (mild base).

    • Result: N3-PMB spiro-hydantoin.

  • N1-Alkylation:

    • Dissolve N3-PMB intermediate in dry THF.

    • Add NaH (60% dispersion, 1.2 equiv) at 0 °C. (Strong base is required for N1,

      
      ).
      
    • Add Alkyl Halide (R-X). Heat to reflux if necessary.

    • Result: N1-R, N3-PMB spiro-hydantoin.

  • Deprotection:

    • Treat with Cerium(IV) Ammonium Nitrate (CAN) in MeCN/H₂O or reflux in TFA/Anisole.

    • Result:N1-substituted spiro-hydantoin.

Data Summary & Critical Parameters

ParameterN3-AlkylationN1-Alkylation (Direct)
Target pKa ~8.5 (Imide)>12.0 (Amide)
Base Required Weak (

,

)
Strong (NaH, KHMDS, tBuOK)
Solvent Acetone, DMF, MeCNTHF, DMF (Dry)
Selectivity High (>95% N3)Low (often gives N1,N3-dialkyl)
Preferred Route Direct AlkylationProtection/Deprotection Strategy

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950 , 46(3), 403–470. Link

  • Regioselective N-Alkylation of Hydantoins

    • Meščić, A. et al. "Regioselective alkylation of 5,5-disubstituted hydantoins." Journal of Molecular Structure, 2013 , 1039, 160-166. Link

  • N1-Selective Alkylation using Potassium Bases

    • Matsuura, A. et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical & Pharmaceutical Bulletin, 2016 , 64(6), 646-651. Link

  • Medicinal Chemistry Applications (Aldose Reductase)

    • Sarges, R. et al. "Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones."[1] Journal of Medicinal Chemistry, 1990 , 33(7), 1859–1865. Link

Sources

Application

Application Note: Strategic Coupling Protocols for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Executive Summary & Scaffold Analysis (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is a high-value chiral building block, functioning as a "masked" 4-piperidone derivative.[1] Its structural complexity offers three...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine is a high-value chiral building block, functioning as a "masked" 4-piperidone derivative.[1] Its structural complexity offers three distinct vectors for chemical modification, but also presents significant reactivity challenges that require a rigorous protocol to avoid side reactions.[1]

Structural Deconstruction[1]
  • The Core: A piperidine ring (positions 6-10) spiro-fused to a 1,3-dioxolane ring (positions 1-5).[1]

  • The Mask: The 1,4-dioxa spiro-linkage acts as an ethylene glycol ketal, protecting the C4 ketone of the piperidine.[1] This group is acid-labile but base-stable.[1]

  • The Handles:

    • N8 (Secondary Amine): Located within the piperidine ring.[1] Highly nucleophilic but sterically influenced by the C7 substituent.[1]

    • C7-Methanamine (Primary Amine): An exocyclic primary amine at the chiral center (R-configuration).[1] This is the kinetic site for acylation.[1]

The "Diamine Dilemma"

The molecule contains two nucleophilic nitrogen atoms.[1] Without protecting groups, reagents will discriminate based on sterics and pKa .[1]

  • Primary Amine (Side Chain): Less sterically hindered; kinetically favored for acylation (e.g., NHS esters, anhydrides).[1]

  • Secondary Amine (Ring): More basic (typically pKa ~11 vs ~10 for primary), but more hindered.[1] It is the thermodynamic sink for alkylation.[1]

Strategic Considerations & Handling

Stability & Storage[1]
  • Acid Sensitivity: The ketal functionality will hydrolyze in aqueous acid (pH < 4) to yield the 4-piperidone.[1] Avoid acidic workups (e.g., 1M HCl washes) unless deprotection is intended.[1]

  • CO₂ Absorption: Like most diamines, this compound readily absorbs atmospheric CO₂ to form carbamates.[1] Store under argon/nitrogen at -20°C.

Selectivity Rules
Reaction TypePreferred Site (Unprotected)Strategy for Reversal
Acylation (Amides)Primary Amine (Kinetic Control)Protect Primary N (e.g., Boc, Imine)
Alkylation (SN2)Mixture (Risk of Bis-alkylation)Use Reductive Amination or Protection
Reductive Amination Primary Amine Steric bulk on aldehyde directs selectivity

Experimental Protocols

Protocol A: Chemoselective Acylation of the Primary Amine

Target: Coupling a carboxylic acid/drug fragment to the exocyclic amine while leaving the ring nitrogen free.[1]

Mechanism: Exploits the lower steric hindrance of the primary amine at low temperatures.[1]

Materials:

  • (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (1.0 equiv)[1]

  • Carboxylic Acid Partner (0.95 equiv) — Slight deficit prevents bis-acylation[1]

  • HATU (1.0 equiv)[1]

  • DIPEA (2.5 equiv)[1]

  • Solvent: Anhydrous DCM or DMF[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.95 eq) and DIPEA (2.5 eq) in DCM (0.1 M) at 0°C. Add HATU (1.0 eq) and stir for 15 minutes to form the activated ester.

  • Addition: Dissolve the diamine scaffold (1.0 eq) in minimal DCM. Add this solution dropwise to the activated acid mixture at 0°C over 20 minutes.

    • Rationale: Slow addition ensures the primary amine (kinetic nucleophile) encounters the active ester first.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

  • Workup (Crucial):

    • Quench with saturated NaHCO₃ (Basic pH preserves ketal).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[1] Do NOT wash with HCl. [1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₃).[1] The free secondary amine may streak; use 1% NH₄OH or Et₃N in the eluent.[1]

Protocol B: Functionalization of the Secondary (Ring) Amine

Target: Reacting the piperidine nitrogen while preserving the primary amine.[1]

Strategy: The primary amine must be "masked" to force reaction at the secondary center.[1] We utilize the MIBK (Methyl Isobutyl Ketone) method, which transiently protects the primary amine as an imine in situ [1].[1][2]

Step-by-Step:

  • Transient Protection: Suspend the diamine (1.0 eq) in MIBK (0.2 M). Add Na₂SO₄ (2.0 eq) as a drying agent.[1] Heat to reflux (or 110°C) for 2 hours with a Dean-Stark trap or molecular sieves.

    • Result: Formation of the primary ketimine.[1] The secondary amine remains free.[1]

  • Coupling (Alkylation/Acylation): Cool to RT. Add the electrophile (e.g., Alkyl Halide or Acyl Chloride) and a base (K₂CO₃).[1] Stir until conversion of the secondary amine is complete (monitor by LC-MS; imine is stable in non-aqueous conditions).

  • Deprotection: Add 1.0 M aqueous Citric Acid (mild acid) or simply water/THF mixture and stir for 1 hour at RT.

    • Note: Citric acid is mild enough to hydrolyze the imine without cleaving the spiro-ketal if exposure is short.[1]

  • Isolation: Basify to pH 10 with NaOH, extract with DCM.

Protocol C: Ketal Deprotection (The "Reveal")

Target: Converting the coupled product into the 4-piperidone derivative.[1]

Warning: This step destroys the spiro-cycle.[1] Ensure all other synthetic steps are compatible with a free ketone.[1]

Step-by-Step:

  • Dissolve substrate in THF/Water (4:1).[1]

  • Add 1M HCl (5.0 equiv).

  • Heat to 60°C for 2–6 hours.

    • Monitoring: Ketal signals (multiplet at ~3.9-4.0 ppm in 1H NMR) will disappear.[1]

  • Neutralization: Carefully neutralize with solid NaHCO₃ to pH 7-8 before extraction to prevent retro-Michael or other ketone side reactions.

Visual Workflow (Graphviz)[1]

CouplingProtocol Start (R)-1,4-Dioxa-8-azaspiro[4.5] decane-7-methanamine (Free Diamine) Choice Target Selection Start->Choice PathA Path A: Primary Amine Coupling (Kinetic Control) Choice->PathA Acylation PathB Path B: Secondary Amine Coupling (Transient Protection) Choice->PathB Ring Modification StepA1 0°C, Slow Addition 1.0 eq HATU, 0.95 eq Acid PathA->StepA1 StepB1 Reflux in MIBK (Imine Formation) PathB->StepB1 ProdA Product A: Primary Amide / Free Sec. Amine StepA1->ProdA Deprotect Ketal Deprotection (Aq. HCl, THF, 60°C) ProdA->Deprotect Optional StepB2 React Secondary Amine (Alkylation/Acylation) StepB1->StepB2 StepB3 Hydrolysis (Mild Acid) StepB2->StepB3 ProdB Product B: Free Prim. Amine / Sec. Derivative StepB3->ProdB ProdB->Deprotect Optional FinalKetone Final 4-Piperidone Derivative Deprotect->FinalKetone

Caption: Decision tree for chemoselective functionalization of the diamine scaffold. Path A utilizes kinetic control for primary amines; Path B uses in-situ MIBK protection for secondary amines.[1]

Troubleshooting & QA

IssueProbable CauseCorrective Action
Bis-acylation observed Excess acylating agent or high temperature.[1]Reduce acid to 0.9 eq. Maintain 0°C strictly. Dilute reaction further (0.05 M).
Ketal loss (Ketone formation) Acidic workup or acidic starting material.[1]Use NaHCO₃ quenches.[1] Ensure CDCl₃ for NMR is acid-free (filter through basic alumina).
Poor Solubility Free diamine is polar.[1]Use DMF/DCM mixtures.[1] If oiling out occurs, convert to HCl salt only if ketal is not required, otherwise use fumarate salt.[1]
No reaction at Secondary N Steric hindrance from C7 substituent.[1]Increase temperature to 60°C (requires protecting primary amine first).[1] Use stronger bases (Cs₂CO₃).[1]

References

  • Laduron, F., et al. (2005).[1][2] "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines."[1][2] Organic Process Research & Development, 9(1), 102–104.

  • PubChem.[1][3][4] (n.d.). "1,4-Dioxa-8-azaspiro[4.5]decane Compound Summary." National Library of Medicine.[1]

  • Kallashi, F., et al. (2017).[1][5] "Highly selective acylation of polyamines and aminoglycosides."[1][5] Chemical Science, 8, 6681-6685.[1]

Sources

Method

Application Note: Strategic Radiolabeling of Spirocyclic Scaffolds for PET Imaging

F and C. Executive Summary: The 3D Challenge In modern medicinal chemistry, spirocyclic scaffolds (e.g., spiro[indoline-3,4'-piperidine], spiro[3.3]heptanes) are prized for their ability to "escape flatland." They offer...

Author: BenchChem Technical Support Team. Date: February 2026


F and 

C.

Executive Summary: The 3D Challenge

In modern medicinal chemistry, spirocyclic scaffolds (e.g., spiro[indoline-3,4'-piperidine], spiro[3.3]heptanes) are prized for their ability to "escape flatland." They offer defined three-dimensional vectors that improve target selectivity—particularly for GPCRs (e.g., Sigma-1, Orexin) and ion channels—while enhancing metabolic stability compared to flat aromatic systems.

However, for PET radiochemists, spirocycles present a distinct steric challenge . The quaternary spiro-carbon creates significant steric bulk, often shielding adjacent nucleophilic sites from standard substitution reactions. This Application Note details three field-proven protocols to overcome these barriers, transitioning from standard pendant labeling to advanced metal-mediated core functionalization.

Strategic Decision Matrix

Before selecting a protocol, analyze the spiro-scaffold's available vectors.

LabelingStrategy Start Spirocyclic Target Analysis Q1 Is the labeling site on the Spiro-Core or a Pendant Chain? Start->Q1 Pendant Pendant Chain (e.g., N-alkyl, O-alkyl) Q1->Pendant Pendant Core Spiro-Core / Aromatic Ring Q1->Core Core Q2 Is the atom heteroatomic (N/O)? Pendant->Q2 Q3 Is the site an aromatic carbon? Core->Q3 MethodA Protocol A: Aliphatic SN2 Substitution (18F-Fluoroalkyl / 11C-Methyl) Q2->MethodA Yes (N/O) MethodB Protocol B: Cu-Mediated Radiofluorination (Boronic Ester Precursor) Q3->MethodB Aromatic C (General) MethodC Protocol C: Spirocyclic Iodonium Ylides (For electron-rich cores) Q3->MethodC Aromatic C (Specific)

Figure 1: Decision matrix for selecting the optimal radiolabeling strategy based on structural accessibility.

Protocol A: F-Fluoroalkylation of Spiro-Amines ( )

Best for: Spiro-piperidines (e.g., Sigma-1 ligands) or spiro-hydantoins where the nitrogen is accessible.

Mechanism & Rationale

Direct fluorination of the spiro-ring is often impossible. Instead, we employ a "prosthetic group" approach or direct alkylation with a fluoroalkyl chain. The steric bulk of the spiro-center actually aids this reaction by preventing bis-alkylation, but it requires higher temperatures to overcome the kinetic barrier at the nitrogen nucleophile.

Materials
  • Precursor: Des-alkylated spiro-amine (free base or HCl salt).

  • Reagent:

    
    F]Fluoroethyl tosylate (
    
    
    
    F]FEtOTs) or
    
    
    F]Fluoropropyl bromide.
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).

  • Base:

    
     (Cesium Carbonate) – Critical: The large Cesium cation improves solubility and nucleophilicity in aprotic solvents.
    
Step-by-Step Workflow
  • Isotope Production: Generate

    
    F]F
    
    
    
    via cyclotron
    
    
    reaction. Trap on QMA carbonate cartridge.
  • Elution: Elute with

    
    /
    
    
    
    solution into the reaction vessel. Azeotropic drying with MeCN (
    
    
    , vacuum,
    
    
    ).
  • Prosthetic Synthesis: Add ethylene glycol ditosylate in MeCN. React at

    
     for 10 min. Purify 
    
    
    
    F]FEtOTs via C18 Sep-Pak.
  • Coupling (The Critical Step):

    • Dissolve spiro-precursor (

      
      ) and 
      
      
      
      (
      
      
      ) in anhydrous DMF (
      
      
      ).
    • Add purified

      
      F]FEtOTs.
      
    • Heat to

      
       for 15 minutes. 
      
    • Note: The high temperature is mandatory. Spiro-amines are sterically encumbered; standard

      
       protocols often yield 
      
      
      
      .
  • Purification: Dilute with water, load onto semi-prep HPLC (C18 column, EtOH/Buffer gradient).

Protocol B: Copper-Mediated Radiofluorination (CMRF) of Spiro-Aromatics

Best for: Labeling the aromatic core of the spiro-scaffold (e.g., spiro[indoline] derivatives).

Mechanism & Rationale

Traditional


 requires electron-deficient rings and high temperatures, which often decompose delicate spiro-frameworks. Copper-mediated radiofluorination (CMRF) allows for late-stage fluorination of electron-neutral or electron-rich rings using boronic ester precursors. This preserves the spiro-quaternary center's integrity.
Materials
  • Precursor: Spirocyclic Aryl Boronic Acid Pinacol Ester (BPin).

  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate).
    
  • Solvent: DMA (Dimethylacetamide) / n-BuOH mixture.

  • Eluent:

    
     is NOT  used here. We use Tetraethylammonium bicarbonate (TEAB) or similar on-column trapping methods to avoid inhibiting the Copper catalyst.
    
Step-by-Step Workflow
  • Cartridge Trapping: Trap

    
    F]F
    
    
    
    on a QMA cartridge (pre-conditioned with bicarbonate).
  • Elution: Elute with

    
     (TEAB) or 
    
    
    
    in MeOH. Crucial: Avoid
    
    
    /
    
    
    as they poison the Cu-transmetallation step.
  • Drying: Azeotropic drying with MeCN at

    
     under helium flow (gentle heat prevents fluoride volatility).
    
  • Reaction:

    • Pre-mix Precursor (

      
      ) and Cu-Catalyst (
      
      
      
      ) in DMA (
      
      
      ).
    • Add to the dried

      
      F]F
      
      
      
      residue.
    • Heat to

      
       for 20 minutes  in a sealed vessel (air is tolerated, but inert atmosphere improves yield).
      
  • Quench: Dilute with

    
     water containing 
    
    
    
    TFA to break the copper complex before HPLC injection.

CMRF_Workflow F18 [18F]F- (Cyclotron) QMA Trap on QMA (No K2.2.2!) F18->QMA Elute Elute with TEAB/MeOH QMA->Elute Dry Azeotropic Dry (Gentle Heat) Elute->Dry React Add Spiro-BPin + Cu(OTf)2(py)4 110°C, 20 min Dry->React Purify HPLC Purification React->Purify

Figure 2: Copper-Mediated Radiofluorination workflow emphasizing the exclusion of Kryptofix (K2.2.2).

Quality Control & Validation Data

Every synthesis must be self-validating. The following parameters are required for release.

ParameterAcceptance CriteriaMethod
Radiochemical Purity (RCP)

HPLC (Radio-detector)
Molar Activity (

)

(

)
HPLC (UV mass calibration)
Chemical Purity No single impurity

HPLC (UV

)
Residual Solvent DMF/DMA

GC-FID
Identity Co-elution with cold standardHPLC (Retention time

)
Troubleshooting the Spiro-Barrier
  • Low Yield in Protocol A: If yield is

    
    , the spiro-amine is likely too hindered. Switch to a microwave-assisted  protocol (
    
    
    
    , 2 min, 50W). The rapid heating overcomes the steric barrier without prolonged thermal degradation.
  • Copper Breakthrough in Protocol B: If Cu is detected in the final product, ensure the HPLC mobile phase contains

    
     TFA or EDTA to chelate residual copper, forcing it to elute in the void volume.
    

References

  • Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes."[1] Angewandte Chemie International Edition. [Link]

  • Rotstein, B. H., et al. (2014).[1] "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications. [Link]

  • Li, Y., et al. (2013).[2] "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging." Journal of Medicinal Chemistry. [Link]

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. [Link]

  • Gomez, L., et al. (2018). "Radiochemistry for Positron Emission Tomography." In: Molecules to Medicine with mTOR. [Link]

Sources

Application

Precision Synthesis and Validation of Selective M4 mAChR Antagonists

Application Note: AN-M4-026 Abstract The Muscarinic Acetylcholine Receptor subtype 4 (M4 mAChR) has emerged as a critical therapeutic target for movement disorders, particularly Parkinson’s Disease (PD) and dystonia.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-M4-026

Abstract

The Muscarinic Acetylcholine Receptor subtype 4 (M4 mAChR) has emerged as a critical therapeutic target for movement disorders, particularly Parkinson’s Disease (PD) and dystonia.[1] In the striatum, dopamine depletion leads to a hyper-cholinergic state; M4 antagonists can restore this balance without the systemic side effects of non-selective antimuscarinics. This application note details a robust, modular protocol for the synthesis of 4-substituted piperidine-based M4 antagonists —a privileged scaffold in modern drug discovery. Furthermore, it provides a validated functional assay protocol for characterizing antagonistic potency via Gi-coupled cAMP signaling reversal.

Part 1: Strategic Scaffold Design & Rationale

The Challenge of Selectivity

The five muscarinic receptor subtypes (M1–M5) share a highly conserved orthosteric binding site (acetylcholine binding pocket). Traditional antagonists like scopolamine are non-selective, causing peripheral side effects (dry mouth, tachycardia, constipation) mediated by M2 and M3 receptors.

To achieve M4 selectivity, modern medicinal chemistry targets:

  • Allosteric Sites: Regions less conserved than the orthosteric pocket.

  • Bitopic Ligands: Molecules that span both the orthosteric and an allosteric site.

  • Privileged Scaffolds: The 4-substituted piperidine core has demonstrated high affinity and tunable selectivity for M4 when paired with specific bi-aryl ether or amide side chains.

Mechanism of Action

M4 is a


-coupled GPCR. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. An M4 antagonist  blocks this inhibition, effectively normalizing cAMP levels in the presence of endogenous acetylcholine.

M4_Signaling ACh Acetylcholine (Endogenous Agonist) M4 M4 Receptor (Transmembrane) ACh->M4 Activates Antagonist M4 Antagonist (Inhibitor) Antagonist->M4 Blocks Gi G_i/o Protein M4->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Effect Physiological Effect (Reduced Excitability) cAMP->Effect Modulates

Figure 1: M4 mAChR Signal Transduction. The antagonist competes with ACh, preventing the


-mediated inhibition of Adenylyl Cyclase, thereby maintaining intracellular cAMP levels.

Part 2: Chemical Synthesis Protocol

Target Scaffold: 4-Benzyl-Piperidine Derivatives

This protocol focuses on a modular synthesis allowing for rapid Structure-Activity Relationship (SAR) exploration. The route utilizes a reductive amination strategy followed by SNAr or amide coupling to install the "selectivity-determining" moiety.

Reagents & Equipment[2][3][4]
  • Core: 4-Benzylpiperidine (or 4-phenylpiperidine derivatives).

  • Linker: 4-Fluorobenzaldehyde or specific acid chlorides.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

  • Purification: Flash Chromatography (Silica), Prep-HPLC.

Step-by-Step Synthesis Workflow

Step 1: Reductive Amination (Core Assembly)

  • Preparation: Dissolve 4-benzylpiperidine (1.0 equiv) and the appropriate benzaldehyde derivative (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (1-2 drops) to facilitate imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Step 2: Functionalization (Selectivity Tuning) If the aldehyde contained a reactive handle (e.g., nitro, ester), further derivatization is performed here to install bulky bi-aryl groups characteristic of M4 antagonists like PD-102807 analogues.

Step 3: Purification & Salt Formation

  • Chromatography: Purify the crude residue via flash column chromatography (Gradient: 0–10% MeOH in DCM with 0.1%

    
    ).
    
  • Salt Formation: Dissolve the free base in minimal diethyl ether. Add 2M HCl in ether dropwise. Collect the precipitate by filtration to obtain the hydrochloride salt (stable for storage).

Synthesis_Workflow Start Start: 4-Benzylpiperidine Imine Intermediate: Imine Formation (DCE, AcOH, 30 min) Start->Imine Aldehyde Reagent: Substituted Benzaldehyde Aldehyde->Imine Reduction Reduction: NaBH(OAc)3 (RT, 16h) Imine->Reduction Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Salt Final Product: HCl Salt Purification->Salt

Figure 2: Modular Synthesis of Piperidine-Based M4 Antagonists. A convergent route utilizing reductive amination for rapid library generation.

Part 3: Biological Validation (Functional Assay)

Protocol: Gi-Coupled cAMP Inhibition Reversal Assay

Since M4 is Gi-coupled, agonist stimulation decreases cAMP. An antagonist is identified by its ability to reverse this decrease in the presence of an agonist (like Acetylcholine or Oxotremorine).

Assay Principle

We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

  • Agonist (EC80 challenge): Suppresses cAMP.

  • Test Compound: If it acts as an antagonist, it blocks the agonist, allowing cAMP levels to recover to basal (Forskolin-stimulated) levels.

Materials
  • Cells: CHO-K1 or HEK293 stably expressing human M4 mAChR.

  • Stimulator: Forskolin (activates Adenylyl Cyclase to create a cAMP window).

  • Agonist: Acetylcholine (ACh) or Oxotremorine-M.

  • Detection Kit: HTRF cAMP kit (Cisbio/Revvity) or Lance Ultra cAMP (PerkinElmer).

Experimental Procedure
  • Cell Plating:

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Plate 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition (Antagonist Mode):

    • Add 5 µL of Test Compound (dilution series) to cells.

    • Incubate for 15 minutes at RT. Causality: This allows the antagonist to bind the receptor before the agonist competes.

  • Stimulation (Agonist + Forskolin):

    • Add 5 µL of a mixture containing Forskolin (final conc. 1–10 µM) and Acetylcholine (at EC80 concentration, typically 10–50 nM).

    • Note: Forskolin raises cAMP; ACh lowers it via M4.

    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add 10 µL of detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate for 1 hour in the dark.

  • Data Analysis:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Calculate FRET ratio (665 nm/620 nm).

    • Interpretation: High Signal = Low cAMP (Agonist active). Low Signal = High cAMP (Antagonist active).

    • Correction: In competitive cAMP assays, the FRET signal is inversely proportional to cAMP concentration. Therefore:

      • Agonist alone: High FRET signal (Low cAMP).

      • Antagonist + Agonist: Low FRET signal (High cAMP, recovery to Forskolin baseline).

Reference Data for Validation

When validating your synthesized compounds, compare against these standards:

CompoundRoleTarget Affinity (

)
Functional

(M4)
Selectivity Profile
PD-102807 Reference Antagonist~10 nM~90 nM>50x vs M1/M3/M5
Tropicamide Moderate Antagonist~200 nM~500 nMM4 > M1 selectivity
Atropine Non-selective Control~1 nM~1 nMNon-selective (M1-M5)

Part 4: References

  • Discovery of First-in-Class Selective M4 Antagonists: Bender, A. M., et al. (2021).[5] Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.[1][5] ACS Pharmacology & Translational Science. [Link]

  • PD-102807 Characterization: Bohme, T. M., et al. (2002). PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Piperidine Scaffold SAR: Kuduk, S. D., et al. (2010). 4-Benzyl-piperidine-1-carboxylic acid amides as novel, potent, and selective M4 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for chiral spirocyclic amines

Welcome to the Chiral Spirocyclic Amine Purification Support Center. Status: Online | Ticket Priority: High | Specialist: Senior Application Scientist Overview: The "Spiro" Challenge Spirocyclic amines represent a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Spirocyclic Amine Purification Support Center. Status: Online | Ticket Priority: High | Specialist: Senior Application Scientist

Overview: The "Spiro" Challenge

Spirocyclic amines represent a unique purification challenge in drug discovery. Unlike "flat" aromatic amines, spiro-amines possess high


 character and rigid 3D geometries. This structural rigidity often leads to:
  • Anomalous Solubility: High crystallinity or unexpected insolubility in standard mobile phases.

  • Steric Hindrance: The nitrogen center is often buried, affecting binding kinetics with chiral selectors.

  • Silanol Interactions: Like all amines, they interact strongly with residual silanols on silica, causing severe peak tailing.[1]

This guide provides field-proven workflows to resolve these issues.

Module 1: Purification Decision Matrix

Start here to select the correct workflow based on your scale and compound purity.

PurificationWorkflow Start Input: Crude Chiral Spiro-Amine CheckPurity Chemical Purity > 90%? Start->CheckPurity AchiralPrep Achiral Cleanup (C18 Flash/Prep HPLC High pH Buffer) CheckPurity->AchiralPrep No ScaleCheck Scale of Purification? CheckPurity->ScaleCheck Yes AchiralPrep->CheckPurity Re-evaluate SmallScale < 100 mg (Analytical/Discovery) Method: CSP-HPLC or SFC ScaleCheck->SmallScale Low MedScale 100 mg - 50 g (Pre-Clinical) Method: Prep-SFC (Preferred for speed/recovery) ScaleCheck->MedScale Medium LargeScale > 50 g (Process/Dev) Method: Diastereomeric Salt Crystallization ScaleCheck->LargeScale High

Figure 1: Decision tree for selecting the optimal purification strategy based on purity and scale.

Module 2: Supercritical Fluid Chromatography (SFC)

The Gold Standard for Spiro-Amines due to low viscosity and high diffusivity.

Why it works: Spiro-amines are often soluble in alcohols but less so in alkanes. SFC uses supercritical CO₂ (non-polar) with alcoholic co-solvents, bridging the solubility gap while allowing high flow rates.

Protocol: The "Basic" Screening Strategy

Objective: Rapidly identify a separation method while suppressing amine tailing.

  • Sample Prep: Dissolve sample in MeOH or EtOH at 10–20 mg/mL. If solubility is poor, add 10% DCM (Dichloromethane).

  • Column Selection (Polysaccharide Phases):

    • Primary Screen: Chiralpak IG, IC (Immobilized are more robust).

    • Secondary Screen: Chiralpak AD-H, OD-H (Coated).

  • Mobile Phase Construction:

    • Main Line: CO₂ (Liquid grade).

    • Co-Solvent: Methanol or Ethanol.

    • Critical Additive: 0.1% to 0.2% Basic Modifier (DEA, TEA, or IPA).[2]

    • Note: Without the base, spiro-amines will tail severely due to silanol interactions.

Data Table: Recommended SFC Conditions

ParameterSettingRationale
Back Pressure 120–150 barEnsures CO₂ density is high enough to solvate the rigid spiro-amine.
Temperature 35–40°CLower temps improve enantioselectivity; higher temps improve peak shape.
Co-Solvent % 10% to 40%Gradient screen first (5% → 50%). Isocratic preferred for prep.
Additive 0.1% Diethylamine (DEA) MANDATORY. Competes with the amine for active silanol sites.

Module 3: Classical Resolution (Diastereomeric Salts)

For scales >50g where chromatography becomes cost-prohibitive.

The Concept: React the racemic spiro-amine (Base) with an optically pure acid (Resolving Agent) to form two diastereomeric salts. These salts have different lattice energies and solubilities.

Protocol: The "Dutch Resolution" Approach
  • Screening: Test resolving agents in parallel (L-Tartaric acid, Dibenzoyl-L-tartaric acid, Mandelic acid, Camphorsulfonic acid).

  • Solvent System: Use a mixture of solvents (Nucleation vs. Growth).

    • Solvent A (Good solubility): Methanol or Ethanol.

    • Solvent B (Poor solubility): Acetone or MTBE.

  • Procedure:

    • Dissolve racemate (1 eq) and resolving agent (0.5 to 1 eq) in hot solvent.

    • Cool slowly (1°C/min) to induce crystallization.

    • Filter crystals and check enantiomeric excess (ee) of the solid vs. mother liquor.

    • Recrystallize the solid to upgrade ee > 99%.

Module 4: Troubleshooting & FAQs

Direct solutions to common tickets filed by chemists.

Q1: My peaks are tailing severely in SFC, even with a chiral column. Why?

  • Root Cause: The basic nitrogen in the spiro-ring is interacting with residual silanols on the silica support of the chiral column.

  • Fix:

    • Increase Additive: Bump the basic modifier (DEA/TEA) from 0.1% to 0.2% or even 0.5% in the co-solvent.

    • Switch Column Type: Use an Amylose-based column (e.g., IG or AD-H) rather than Cellulose; Amylose often shields the silica support better for bulky amines.

Q2: The sample precipitates in the SFC lines (blocking the system).

  • Root Cause: Spiro-amines can crystallize rapidly when the CO₂ expands and cools the system, or they are insoluble in pure CO₂.

  • Fix:

    • Feed Injection: Use a "Make-up flow" pump to introduce the sample into the co-solvent stream, not the CO₂ stream.

    • Solvent Strength: Dissolve the sample in 50:50 MeOH:DCM. The DCM helps maintain solubility of rigid spiro-cycles.

Q3: I see "Ghost Peaks" or carryover in subsequent runs.

  • Root Cause: The spiro-amine is adsorbing strongly to the injector loop or column frits (memory effect).

  • Fix:

    • Wash Cycle: Implement a strong wash solvent (MeOH + 0.5% TEA) between injections.

    • Column Regeneration: Flush the column (if immobilized like IA/IC/IG) with DCM or THF to strip adsorbed material. Do NOT do this with coated columns (AD/OD).

Module 5: Method Development Logic (Visualized)

SFC_Method_Dev Input Racemic Spiro-Amine Screen Screen 4 Columns (IG, IC, AD, OD) Modifier: 0.1% DEA Input->Screen Decision Separation? Screen->Decision Optimize Optimize Gradient & Temperature Decision->Optimize Yes (Rs > 1.0) Fail Change Modifier (Try IPA or TEA) Decision->Fail No Success Scale-up to Prep Optimize->Success Fail->Screen Re-screen

Figure 2: Iterative SFC method development loop for chiral amines.

References

  • Waters Corporation. "Preparative SFC Method Development for Basic Compounds." Waters Application Notes. Link

  • Shimadzu. "Simple Method Development for SFC - Separation of Chiral Compounds." Shimadzu Application News. Link

  • Chromatography Today. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." Chromatography Today, Nov 2021.[3] Link

  • BioDuro-Sundia. "Diastereomeric Salt Resolution for Separating Chiral Compounds." BioDuro Technical Articles. Link

  • Restek. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides. Link

Sources

Optimization

SpiroTech Support: Advanced Synthesis Solutions Center

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in Complex Molecule Synthesis) Ticket Subject: Overcoming High-Energy Barriers in Spirocycle Construction Welcome to the Spirocycle Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in Complex Molecule Synthesis) Ticket Subject: Overcoming High-Energy Barriers in Spirocycle Construction

Welcome to the Spirocycle Synthesis Support Hub

You are likely here because your reaction has stalled at the quaternary center, your Ring-Closing Metathesis (RCM) yielded oligomers instead of rings, or your diastereomeric ratio (d.r.) is effectively 1:1.

Spirocycles are essential for "escaping flatland" in medicinal chemistry, offering increased ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 character, improved solubility, and novel IP space [1]. However, the formation of the spiro-quaternary carbon is thermodynamically and kinetically punishing. This guide addresses the three most common failure modes: Steric Congestion , Macro- vs. Spiro-cyclization competition , and Stereochemical scramble .
Module 1: The Quaternary Barrier (Alkylation & Condensation)

User Query: "I am attempting a double alkylation to form a spiro[3.3]heptane system. The first alkylation works, but the second fails completely or eliminates. Why?"

Diagnosis: You are fighting the Thorpe-Ingold effect (or lack thereof) and extreme steric repulsion. In small rings (3-4 membered), the bond angle strain opposes the formation of the quaternary center. In larger rings, the entropic penalty is high.

Troubleshooting Protocol:

  • Switch the Electrophile/Nucleophile Polarity: If you are alkylating a malonate with a di-halide, the second alkylation is sluggish due to the steric bulk of the intermediate enolate.

    • Solution: Use a 1,1-disubstituted alkene precursor and perform a radical cyclization or a conjugate addition. This moves the transition state away from the crowded

      
       trajectory.
      
  • The "Gem-Dimethyl" Effect is Your Friend: If your linker chain is unsubstituted, the reactive ends have too many degrees of freedom.

    • Solution: Introduce temporary substituents (e.g., gem-dimethyl groups) on the tether to pre-organize the conformation, reducing the entropic cost of cyclization. These can sometimes be removed later or incorporated into the design.

  • Base & Solvent Selection:

    • Standard: NaH/THF is often insufficient for the second alkylation.

    • Upgrade: Switch to LiHMDS or KHMDS in DMPU/THF mixtures. DMPU solvates the cation, creating a "naked" enolate that is significantly more reactive [2].

Module 2: Ring-Closing Metathesis (RCM) Optimization

User Query: "My RCM reaction for a spiro-piperidine is yielding 60% dimer and only 10% spirocycle. I'm already at 0.05 M."

Diagnosis: Spiro-RCM is a battle between Intermolecular Polymerization (ADMET) and Intramolecular Cyclization (RCM) . Even at 0.05 M, the intermolecular rate is faster than the formation of the strained spiro-ring.

Troubleshooting Protocol:

  • The "Pseudo-High Dilution" Technique: Do not just mix everything at low concentration.

    • Action: Dissolve your catalyst in the solvent (e.g., 10% of total volume). Add your substrate (dissolved in the remaining solvent) dropwise over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the diene extremely low (

      
       M), favoring cyclization [3].
      
  • Catalyst Selection:

    • Grubbs II: High activity but prone to oligomerization in steric systems.

    • Hoveyda-Grubbs II: More stable, but initiation can be slow.

    • Zhan Catalyst-1B: Often superior for sterically demanding spiro-systems due to the electron-withdrawing sulfonamide, which increases initiation rates while maintaining stability [4].

  • Ethylene Removal (Le Chatelier’s Principle): RCM is reversible. The buildup of ethylene gas pushes the equilibrium back to the open diene.

    • Action: Vigorously sparge the reaction with Argon/Nitrogen through the solution (not just the headspace) or run the reaction under mild vacuum (refluxing solvent) to strip ethylene immediately.

Visualization: RCM Decision Logic

RCM_Troubleshooting Start Start: RCM Reaction Fails Check_Product Analyze Crude Mixture Start->Check_Product Is_Dimer Major Product: Dimer/Oligomer? Check_Product->Is_Dimer Is_SM Major Product: Starting Material? Is_Dimer->Is_SM No Sol_Dimer Solution: Pseudo-High Dilution (Syringe Pump Addition) Is_Dimer->Sol_Dimer Yes Sol_Catalyst Solution: Check Catalyst Activity Switch to Zhan-1B or HG-II Is_SM->Sol_Catalyst Dead Catalyst? Sol_Ethylene Solution: Remove Ethylene (Argon Sparge or Vacuum) Is_SM->Sol_Ethylene Active Catalyst? Sol_Lewis Solution: Add Lewis Acid (Ti(OiPr)4) to break chelates Is_SM->Sol_Lewis Heteroatom Chelation?

Figure 1: Decision matrix for troubleshooting failed Ring-Closing Metathesis (RCM) in spirocycle synthesis.

Module 3: Stereocontrol in 3D Space

User Query: "I'm synthesizing a spiroindoline via a [3+2] cycloaddition. I need the 'trans' isomer, but I'm getting a 1:1 mixture."

Diagnosis: Spiro-centers create immediate steric clashes between the existing ring and the incoming dipole. Without a chiral catalyst or a directing group, the transition states for endo and exo approaches often have similar energies.

Troubleshooting Protocol:

  • Catalyst Control vs. Substrate Control:

    • Substrate: If relying on an existing chiral center, maximize the steric bulk of the protecting group (e.g., N-Boc vs. N-Trityl) to block one face of the dipole.

    • Catalyst: For spiroindolines (isatin derivatives), Chiral Phosphoric Acids (CPAs) or Squaramides are the gold standard. They hydrogen-bond to the isatin oxygen, activating it and creating a chiral pocket [5].

  • The "Dipole" Trap: Azomethine ylides are unstable.

    • Action: Generate the ylide in situ from a secondary amino acid (e.g., sarcosine) and the ketone. Ensure the reaction temperature is low enough to allow the catalyst to dictate the stereochemistry, rather than thermal equilibration.

Standard Operating Procedure: High-Fidelity Spiro-RCM

Objective: Synthesis of a Spiro[4.5]decene system via RCM. Scale: 1.0 mmol.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneDCM is standard; Toluene allows higher temp for difficult closures.
Concentration 0.005 M (Final) Critical for favoring intramolecular reaction.
Catalyst Hoveyda-Grubbs II (5 mol%)High stability and tolerance of steric bulk.
Additive Benzoquinone (10 mol%)Prevents isomerization of the double bond (if applicable).

Step-by-Step Protocol:

  • Degassing (Critical): Dissolve the diene substrate (1.0 mmol) in anhydrous DCM (20 mL). Sparging with Argon for 15 minutes is mandatory . Oxygen poisons Ruthenium carbenes.

  • Catalyst Preparation: In a separate flame-dried flask, dissolve Hoveyda-Grubbs II catalyst (31 mg, 0.05 mmol) in anhydrous, degassed DCM (180 mL).

  • Pseudo-Dilution Addition: Bring the catalyst solution to reflux (or 40°C). Using a syringe pump, add the substrate solution to the catalyst solution over 4 hours .

    • Note: This ensures the catalyst is always in excess relative to the unreacted diene, preventing dimer formation.

  • The "Push": After addition, stir for another 2–12 hours. If conversion is <90%, add a second portion of catalyst (2 mol%) and sparge with Argon to remove ethylene.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes. This converts the active Ru-carbene into an inactive species, preventing side reactions during purification.

  • Purification: Concentrate and purify via silica gel chromatography immediately.

Module 4: Emerging Methods (Radical Cascades)

User Query: "I want to avoid RCM. Can I use photoredox?"

Insight: Yes. Recent work in Metallaphotoredox (Ir/Ni) allows for the coupling of alkyl radicals to form quaternary centers.

  • Mechanism:[1][2][3] An amide or carboxylic acid is activated (via HAT or decarboxylation) to generate a radical, which cyclizes onto a pendant alkene. A Nickel catalyst then captures the resulting radical to form the final bond [6].

  • Advantage:[2][3][4][5][6][7] No high dilution required; high functional group tolerance.

Visualization: Method Selection Strategy

Spiro_Strategy Input Target Spirocycle Hetero Contains Heteroatom (N, O) in Ring? Input->Hetero RingSize Ring Size? Hetero->RingSize No (Carbocycle) Cyclo Method: [3+2] Cycloaddition (Best for Pyrrolidines) Hetero->Cyclo Yes (Spiroindoline/Pyrrolidine) RCM Method: RCM (Best for 5-7 membered) RingSize->RCM Medium/Large (5+) Alkylation Method: Double Alkylation (High Steric Barrier) RingSize->Alkylation Small (3-4) Radical Method: Radical Cascade (Photoredox/HAT) RingSize->Radical Complex/Quaternary

Figure 2: Strategic selection of synthetic methodology based on spirocycle topology and composition.

References
  • Spirocyclic compounds as innovative tools in drug discovery. European Journal of Medicinal Chemistry, 2025. Link

  • Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons. Beilstein J. Org. Chem, 2013. Link

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter, 2023. Link

  • Ring Closing Metathesis (RCM) Mechanism and Catalysts. Organic Chemistry Portal. Link

  • Enantioselective Synthesis of Spiroindolines via Cascade Isomerization. Organic Letters, 2020.[8] Link[8]

  • Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox. J. Am. Chem. Soc., 2024. Link

Sources

Troubleshooting

Technical Support Center: Azaspirocycle Synthesis &amp; Troubleshooting

Current Status: ● Online | Queue Load: Low | Agent: Senior Application Scientist Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Online | Queue Load: Low | Agent: Senior Application Scientist Dr. H. Topic: Troubleshooting Side Reactions in Azaspirocycle Synthesis

Welcome to the Azaspirocycle Synthesis Support Hub

You have reached the Tier 3 Technical Support desk. We specialize in the synthesis of spiro-fused nitrogen heterocycles—scaffolds critical for restricting conformational space in drug discovery.

Below you will find our Knowledge Base organized by reaction class. Each module addresses specific "failure modes" (side reactions) and provides validated protocols to correct them.

Ticket #1: Ring-Closing Metathesis (RCM) Failures

Symptom: "I am synthesizing a spiro-piperidine via RCM. My LCMS shows a major peak at 2M (dimer) and very little spiro-product."

Root Cause Analysis

RCM is a reversible equilibrium. The formation of azaspirocycles (particularly 5- to 7-membered rings) competes with intermolecular oligomerization (ADMET).

  • The Side Reaction: Instead of the terminal alkenes biting tail-to-head (intramolecular), one molecule reacts with a second molecule (intermolecular), forming linear dimers or oligomers.

  • Thermodynamic Trap: If the spiro-ring is strained (e.g., spiro[3.4] or spiro[4.4] systems), the equilibrium favors the open-chain oligomer.

Troubleshooting Protocol: The "Pseudo-Dilution" Strategy

Standard high dilution (0.001 M) is often impractical for scale-up. Use this protocol to simulate high dilution at higher concentrations.

Step-by-Step Workflow:

  • Solvent Degassing: Spurge Toluene or DCE with Argon for 30 minutes. Critical: Oxygen kills the ruthenium carbene; dissolved ethylene drives the reverse reaction.

  • Catalyst Loading: Dissolve the Grubbs II or Hoveyda-Grubbs II catalyst (2–5 mol%) in the reaction vessel.

  • Slow Addition: Dissolve your diene precursor in a separate syringe. Add this solution to the catalyst solution via syringe pump over 4–8 hours .

    • Why: This keeps the instantaneous concentration of the diene extremely low relative to the catalyst, statistically favoring the intramolecular reaction.

  • Ethylene Removal: Maintain a gentle stream of Argon through the headspace (or a slight vacuum) to strip ethylene gas as it forms.

Decision Matrix: RCM Optimization

RCM_Troubleshooting Figure 1: Decision tree for troubleshooting dimerization in RCM spirocyclization. Start Issue: Low Yield / Dimerization CheckConc Is concentration < 0.005 M? Start->CheckConc CheckGas Is Ethylene being removed? CheckConc->CheckGas Yes CheckCat Change Catalyst CheckConc->CheckCat No (Dilute!) AddAcid Add Lewis Acid (Ti(OiPr)4) or Benzoquinone CheckGas->AddAcid Yes (Still failing) Success Spirocycle Formed CheckGas->Success No (Spurge Ar) CheckCat->Success Try HG-II or Zhan-1B AddAcid->CheckCat Fails

Ticket #2: Oxidative Spirocyclization (Hypervalent Iodine)

Symptom: "I'm treating a tyrosine derivative with PIDA/PIFA to make a spirodienone. The reaction turns black, and I see a rearranged product."

Root Cause Analysis

Hypervalent iodine reagents (e.g., PIDA, PIFA) generate a highly electrophilic phenoxenium ion.

  • Side Reaction A (Dienone Rearrangement): Under acidic conditions, the newly formed spirodienone is unstable. The spiro-carbon can migrate, leading to fused bicyclic systems rather than spirocycles.

  • Side Reaction B (Over-oxidation): The product (a cyclohexadienone) is still susceptible to oxidation, leading to quinones.

Technical Insight: Solvent Trapping

The choice of solvent is the "nucleophile" that determines the product.

  • Nucleophilic Solvents (MeOH): Traps the cation to form a ketal (often stable).

  • Non-nucleophilic (TFE/HFIP): Fluorinated solvents stabilize the radical/cation intermediates and prevent solvent attack, but may encourage rearrangement if not buffered.

Standard Protocol: The "Kita" Conditions
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents hydrogen-bond to the leaving group (iodobenzene), accelerating the reaction.

  • Base Buffer: Add solid NaHCO₃ (2.0 equiv) to neutralize acetic acid/TFA byproducts. This prevents the acid-catalyzed rearrangement of the spirodienone.

  • Temperature: Run at 0°C initially.

  • Reagent: Add PIFA (bis(trifluoroacetoxy)iodo)benzene (1.1 equiv) in one portion.

Data Comparison: Solvent Effects

SolventPrimary ProductSide Product Risk
Methanol Spiro-ketal (OMe trapped)Low rearrangement; requires hydrolysis later.
DCM Slow reactionDimerization of radical intermediates.
TFE/HFIP Spiro-dienone (Desired) High (Rearrangement) if unbuffered.
Ticket #3: Synthesis of Azaspiro[3.3]heptanes

Symptom: "I am trying to cyclize a bis-mesylate precursor to form an azetidine ring (spiro[3.3]heptane). I am isolating an alkene instead."

Root Cause Analysis

The formation of the 4-membered ring is kinetically slow due to ring strain (approx. 26 kcal/mol).

  • The Side Reaction (Elimination): The base used to deprotonate the amine (or sulfonamide) acts as a base towards the alkyl halide/mesylate. Instead of SN2 cyclization, it triggers E2 elimination, forming an exocyclic alkene.

Mechanism of Failure

Elimination_vs_Substitution Figure 2: Competition between cyclization (SN2) and elimination (E2) in strained ring synthesis. Precursor Bis-Electrophile (Mesylate/Halide) Base Strong Base (NaH or tBuOK) Precursor->Base Transition Transition State Base->Transition PathA Path A: Substitution (SN2) Transition->PathA Nucleophilic Attack PathB Path B: Elimination (E2) Transition->PathB Proton Abstraction ProductA Azaspiro[3.3]heptane (Desired) PathA->ProductA ProductB Exocyclic Alkene (Impurity) PathB->ProductB

Corrective Protocol
  • Change the Leaving Group: Switch from Bromide/Mesylate to Triflate (OTf) . The triflate is a "super-leaving group" (approx. 10^4 times faster than tosylate), which accelerates the SN2 rate relative to the E2 rate.

  • Base Selection: Avoid bulky bases like tBuOK. Use NaH or Cs₂CO₃ in DMF.

  • Alternative Route: If direct cyclization fails, switch to the Cycloaddition/Reduction sequence:

    • Step 1: React an exocyclic methylene cyclobutane with chlorosulfonyl isocyanate (CSI).

    • Step 2: This forms a spiro-beta-lactam via [2+2] cycloaddition.

    • Step 3: Reduce the lactam with LiAlH₄ to the amine. This route avoids the elimination competition entirely [1].

Ticket #4: Kulinkovich-de Meijere Reaction

Symptom: "I'm making a spiro-cyclopropylamine. The reaction stalls, and I get the open-chain amide back or a reduced ethyl amide."

Root Cause Analysis

This reaction uses a Titanium(II) species (generated from Ti(OiPr)₄ + Grignard) to cyclopropanate an amide.[1]

  • Side Reaction (Ligand Exchange Failure): The active titanacyclopropane species can undergo protonolysis if any moisture is present, or it can react with the solvent.

  • Side Reaction (Beta-Hydride Elimination): The intermediate can eliminate to form an alkene rather than closing the cyclopropane ring.[2]

Troubleshooting Guide
  • Moisture Control: This reaction is hypersensitive. Flame-dry all glassware. Use fresh Grignard reagents (titrate before use).

  • Lewis Acid Additive: If the amide is sterically hindered (common in spiro-precursors), add Chlorotitanium triisopropoxide (ClTi(OiPr)₃) instead of the standard tetra-isopropoxide. The chloride ligand increases the electrophilicity of the titanium, facilitating the initial coordination to the amide carbonyl [2].

  • Order of Addition: Add the Grignard reagent slowly to the solution of Amide + Ti catalyst. Fast addition leads to Grignard homo-coupling.

References
  • Burkhard, J. A., et al. (2008).[3] Synthesis of Azaspiro[3.3]heptanes: Strategies and Applications. Organic Letters .

  • De Meijere, A., et al. (2001). The Kulinkovich-de Meijere Reaction: A Powerful Tool for the Synthesis of Aminocyclopropanes. Chemical Reviews .

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications .

  • TB Alliance. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Journal of Organic Chemistry .

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.

For further assistance, please submit a log of your LCMS data and specific reagents used.

Sources

Optimization

Removal of impurities from amine synthesis reactions

Mission Statement Welcome to the Technical Support Center. Amine synthesis is the backbone of medicinal chemistry, yet it presents a unique "triad of trouble": Chromatographic tailing , Metal catalyst residues , and Over...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Technical Support Center. Amine synthesis is the backbone of medicinal chemistry, yet it presents a unique "triad of trouble": Chromatographic tailing , Metal catalyst residues , and Over-alkylation byproducts .[1] This guide is not a textbook; it is a troubleshooting manual designed to resolve these specific failure modes using chemically sound, self-validating protocols.

Ticket #001: "My amine is streaking on the column and I can't separate impurities."

Diagnosis: Silanol Interaction.[1][2] Standard silica gel (


) possesses acidic silanol groups (

,

).[1] Basic amines (

) protonate these silanols, forming strong hydrogen bonds or ionic interactions.[1] This causes "tailing" (peak broadening), which masks impurities and reduces recovery.[1]

The Fix: Competitive Binding Protocols You must introduce a "sacrificial" base to occupy the silanol sites before your product does.

Protocol A: Mobile Phase Modifiers

Use this for standard flash chromatography.[1]

ModifierConcentrationBest ForTechnical Note
Triethylamine (TEA) 1.0 - 3.0% v/v

&

Amines
Pre-wash the column with 5% TEA/Hexane to "deactivate" silica before loading.[1]
Ammonium Hydroxide (

)
0.5 - 1.0% v/vPolar/Water-soluble AminesRequires MeOH/DCM solvent systems.[1] Excellent for highly polar amines.[1]
Ammonia in MeOH (7N) 1.0 - 5.0% v/vGeneral PurposeConvenient pre-mixed solution.[1] Avoids water introduction.[1]

⚠️ Critical Warning: Do not use TEA if you plan to form an HCl salt immediately after; TEA-HCl salts are difficult to remove.[1] Use Ammonia instead, as


 is easily washed away.[1]
Protocol B: Amine-Functionalized Silica

Use this for sensitive compounds or when modifiers fail. Switch to Amine-Bonded Silica (NH2-Silica) .[1] The stationary phase is already basic, preventing the acid-base interaction.

  • Benefit: Allows use of non-polar solvents (Hexane/EtOAc) for polar amines.[1]

  • Validation: Run a TLC. If

    
     increases significantly compared to standard silica, the interaction is minimized.[1]
    
Ticket #002: "My Buchwald-Hartwig product is black/grey (High Pd content)."

Diagnosis: Metal Chelation.[1] Amines are excellent ligands.[1] They bind to Palladium (Pd) or Copper (Cu) catalysts, carrying them through standard workups.[1] FDA limits for Pd are typically <10 ppm for APIs.[1]

The Fix: Chelation & Scavenging Do not rely on crystallization alone.[1] Use active scavenging.[1]

Decision Matrix: Selecting the Right Scavenger

ScavengerSelection Start Identify Catalyst Oxidation State Pd0 Pd(0) (e.g., Pd(PPh3)4) Start->Pd0 Pd2 Pd(II) (e.g., Pd(OAc)2) Start->Pd2 Oxidize Step 1: Oxidize Add mild oxidant (Air/DMSO) Pd0->Oxidize Scavenger1 Thiol (SH) Resins (SiliaMetS Thiol) Pd2->Scavenger1 General Purpose Scavenger2 Thiourea Resins (SiliaMetS Thiourea) Pd2->Scavenger2 High Affinity Scavenger3 DMT (Dimercaptotriazine) Pd2->Scavenger3 Trace Removal (<5ppm) Oxidize->Pd2 Action Stir 4h @ 50°C Filter through Celite Scavenger1->Action Scavenger2->Action Scavenger3->Action

Figure 1: Decision tree for selecting metal scavengers based on catalyst oxidation state. Note that Pd(0) species often require oxidation to Pd(II) for effective scavenging by standard thiol resins.

Experimental Protocol: Scavenger Resin Treatment
  • Dissolve: Dissolve crude amine in THF or EtOAc (10 mL/g).

  • Load: Add SiliaMetS® Thiol or Thiourea (3-4 equivalents relative to residual metal, typically 10-20 wt% of crude mass).[1]

  • Incubate: Stir at 40-50°C for 4 hours. Heat is crucial to overcome kinetic barriers of solid-phase chelation.

  • Filter: Pass through a 0.45µm pad or Celite to remove the resin-metal complex.[1]

  • Validate: Color change (dark resin, clear filtrate) is the first indicator.[1] Confirm with ICP-MS if available.[1][3]

Ticket #003: "I have a mixture of Primary, Secondary, and Tertiary amines."[1]

Diagnosis: Selectivity Failure.[1] Reductive aminations often yield mixtures.[1] Separation by chromatography is difficult due to similar polarity.[1]

The Fix: The "pH Switch" (Acid-Base Extraction) This method exploits the subtle


 differences and solubility profiles of amine salts.
The "Standard Amine Workup" Workflow

AcidBaseWorkup Mixture Crude Amine Mixture (Organic Solvent) Acidify Add 1M HCl (pH < 2) Mixture->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine-HCl Salts) PhaseSep1->AqLayer1 Keep Wash Wash with Et2O (Removes Neutrals) AqLayer1->Wash Basify Add 6M NaOH (pH > 12) Wash->Basify Extract Extract into DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Free Amine) Extract->FinalOrg

Figure 2: The fundamental Acid-Base extraction workflow for purifying amines from non-basic impurities.[4]

Advanced Separation: The "Hinsberg" Logic (Modified)

To separate


, 

, and

amines without chromatography:
  • Acylation: React mixture with Acetic Anhydride (

    
    ).[1]
    
    • 
       Amine 
      
      
      
      Imide (Neutral).[1]
    • 
       Amine 
      
      
      
      Amide (Neutral).[1]
    • 
       Amine 
      
      
      
      No Reaction (Remains Basic).[1][5]
  • Extraction: Perform the Acid-Base workup (Fig 2).[1]

    • Acid Wash: The

      
       amine moves to the aqueous phase (protonated). The Amides/Imides stay in the organic phase.[6]
      
    • Recover: Basify the aqueous layer to recover pure

      
       amine.[1]
      
Ticket #004: "My product is an oil and won't crystallize."[1]

Diagnosis: Low Melting Point / Impurities preventing lattice formation.[1] Free base amines are often oils.[1] Salts are crystalline solids.[1]

The Fix: Salt Formation Screening Converting an oil to a salt is the most effective purification method for amines (rejection of impurities from the crystal lattice).

Protocol: Dissolve 100mg of amine in minimal MeOH/EtOH. Add 1.0 eq of the following acids in separate vials:

AcidSolvent SystemOutcome
HCl (4M in Dioxane)

/ Hexane
Hygroscopic solids (Handle with care).[1]
Oxalic Acid Acetone /

Often forms robust, non-hygroscopic crystals.[1] Top Choice.
Fumaric Acid EtOH / IPAGood for pharmaceutically acceptable salts.[1]
L-Tartaric Acid EtOH /

Used for Chiral Resolution of racemic amines.[1]

Self-Validation: If a precipitate forms, filter and wash with cold ether.[1] Analyze by H-NMR. The stoichiometry should be 1:1 (or 1:2 for diamines), and impurity peaks should be diminished compared to the free base oil.

References
  • Acid-Base Extraction Mechanics

    • LibreTexts Chemistry. "Acid-Base Extraction."[1][4][6][7] Available at: [Link]

  • Metal Scavenging Protocols

    • Biotage Application Notes. "Using Metal Scavengers to Remove Trace Metals such as Palladium."[1][8] Available at: [Link]

  • Chromatography of Amines

    • Biotage Blog.[1] "Is there an easy way to purify organic amines?" Available at: [Link]

    • ResearchGate Discussions. "Tailing in TLC - can anyone help?" Available at: [Link]

Sources

Troubleshooting

How to determine enantiomeric purity of chiral amines

Topic: Determination of Enantiomeric Purity of Chiral Amines Status: Operational | Support Tier: Level 3 (Senior Scientist) Mission Statement Welcome to the Chiral Analysis Technical Center. You are likely here because c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Purity of Chiral Amines

Status: Operational | Support Tier: Level 3 (Senior Scientist)

Mission Statement

Welcome to the Chiral Analysis Technical Center. You are likely here because chiral amines present a "perfect storm" of analytical challenges: they are often polar, lack UV chromophores, and exhibit severe peak tailing due to interactions with residual silanols on stationary phases.

This guide is not a textbook; it is a troubleshooting engine. We focus on the three most robust workflows for determining enantiomeric purity: Direct Chromatographic Separation (HPLC/SFC) , Marfey’s Derivatization , and NMR using Mosher’s Method .

Module 1: Direct Chromatographic Separation (HPLC/SFC)

The Challenge: The "Silanol Effect"

Amines are basic. Most chiral stationary phases (CSPs) are silica-based. The residual silanols (


) on the silica surface act as weak acids, forming ionic bonds with your amine (

). This secondary interaction causes severe peak tailing, destroying resolution.
The Solution: Basic Additives

You must suppress ionization or block silanols.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or Isopropylamine to the mobile phase.

  • Mechanism: The additive competes for the silanol sites, "capping" them and allowing the chiral selector to interact with your analyte without interference.

Workflow 1: Polysaccharide Columns (The Generalists)

Columns: Daicel CHIRALPAK® (AD, IA, IC) / CHIRALCEL® (OD, OJ). Applicability: Primary, secondary, and tertiary amines.

Experimental Protocol: Mobile Phase Screening

  • Preparation: Dissolve sample in Ethanol (EtOH) or Isopropanol (IPA). Avoid dissolving in pure alkane.

  • Screening Gradient (Normal Phase):

    • Solvent A: Hexane + 0.1% DEA

    • Solvent B: IPA + 0.1% DEA

    • Run isocratic steps: 90/10, 80/20, 50/50 (A/B).

  • Polar Organic Mode (for solubility issues):

    • If the amine is insoluble in Hexane, switch to 100% Methanol or 100% Acetonitrile with 0.1% DEA .

    • Note: Immobilized columns (IA, IB, IC) are required for harsh solvents like DCM or THF.

Workflow 2: Crown Ether Columns (The Specialists)

Columns: Daicel CROWNPAK® CR-I(+) / CR-I(-).[1] Applicability:Primary amines and amino acids only (requires


 formation).

Critical Difference: unlike polysaccharides, Crown Ethers require ACIDIC conditions.

  • Mechanism: The crown ether forms a host-guest complex with the ammonium ion (

    
    ).
    
  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.0 - 2.0) often with Methanol.
    
  • Temperature Effect: Lower temperatures (0°C - 15°C) significantly enhance resolution by stabilizing the complex.

Visual Guide: Method Selection Logic

MethodSelection Start Start: Chiral Amine Sample CheckType Amine Type? Start->CheckType Primary Primary Amine (-NH2) CheckType->Primary SecTert Secondary/Tertiary CheckType->SecTert Crown Crown Ether CSP (CROWNPAK CR) Primary->Crown High Selectivity Poly Polysaccharide CSP (AD, OD, IA, IC) Primary->Poly General Screening SecTert->Poly Mandatory CondCrown Condition: ACIDIC pH (HClO4) Crown->CondCrown CondPoly Condition: BASIC Additive (0.1% DEA) Poly->CondPoly

Caption: Decision tree for selecting the correct stationary phase and mobile phase conditions based on amine structure.

Module 2: Indirect Analysis (Marfey's Method)

The Scenario

Your amine has no UV chromophore (e.g., an aliphatic amine) or is too polar for normal phase HPLC.

The Solution: Marfey’s Reagent (FDAA)

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amine to form diastereomers.[2][3] These diastereomers have strong UV absorbance (340 nm) and can be separated on a standard achiral C18 column.

Experimental Protocol

Reagents:

  • 1% FDAA in Acetone.

  • 1M

    
     (buffer).[2]
    
  • 1M

    
     (quencher).
    

Steps:

  • Mix: In a vial, combine

    
     sample (50 mM) + 
    
    
    
    1M
    
    
    +
    
    
    1% FDAA.
  • Incubate: Heat at 40°C for 1 hour . (Reaction turns yellow).

  • Quench: Add

    
     1M 
    
    
    
    to stop the reaction and prevent racemization.
  • Analyze: Inject onto a standard C18 HPLC column.

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA gradient.

    • Detection: UV at 340 nm .

Data Interpretation: Because you used L-FDAA:

  • The L-amine forms the L-L diastereomer .[3]

  • The D-amine forms the L-D diastereomer .

  • These two distinct molecules will have different retention times on C18.

Module 3: Absolute Configuration (Mosher's Method)

The Scenario

You have separated the enantiomers but don't know which peak is "R" and which is "S". X-ray crystallography is not an option (oils/non-crystalline).

The Solution: NMR Spectroscopy

React the amine with both (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
Protocol
  • Derivatize: Create two NMR samples.

    • Sample A: Amine + (R)-MTPA-Cl.

    • Sample B: Amine + (S)-MTPA-Cl.

  • Measure: Acquire

    
     NMR for both samples.
    
  • Calculate

    
    : 
    
    • 
      [4]
      
    • Assign protons near the chiral center. Calculate the difference in chemical shift for each proton.

  • Map:

    • Protons with positive

      
       lie on one side of the Mosher plane.
      
    • Protons with negative

      
       lie on the other.
      
    • Use the Mosher Model (see references) to deduce the spatial arrangement.

Comparison of Techniques

FeatureDirect HPLC/SFCMarfey's MethodMosher's (NMR)
Primary Use Routine QC, Prep PurificationTrace Analysis, Non-UV AminesAbsolute Configuration
Throughput High (mins)Medium (1 hr prep)Low (hours/days)
Sample Req. Low (<1 mg)Very Low (<0.1 mg)High (~5-10 mg)
Chromophore Required (or use ELSD/MS)Added by reagent Not required
Cost High (Columns: $1k+)Low (Reagents)Low (Solvents)

Troubleshooting Matrix (FAQ)

Q1: I am using a CHIRALPAK AD-H column with Hexane/IPA, but my amine peak is tailing badly.

  • Diagnosis: Residual silanol interaction.

  • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase immediately. If tailing persists, increase to 0.2%.

  • Warning: Once a column is used with DEA, it should be dedicated to basic analysis. The amine modifies the stationary phase memory [1].

Q2: I have a primary amine, but it elutes near the void volume on polysaccharide columns.

  • Diagnosis: Lack of retention/interaction.

  • Fix: Switch to a CROWNPAK CR(+) column. Primary amines complex strongly with crown ethers. Remember to switch your mobile phase to aqueous Perchloric Acid (pH 1.5) . Do not use DEA with Crownpak columns.[5]

Q3: My amine has no UV absorbance, and I don't have a Mass Spec detector.

  • Diagnosis: Detection limit issue.

  • Fix: Use Marfey’s Method . The FDAA moiety adds a dinitrophenyl group, which is a strong chromophore at 340 nm. This converts your "invisible" chiral problem into a visible diastereomeric separation on a standard C18 column [2].

Q4: Can I use the same column for acidic and basic chiral compounds?

  • Diagnosis: Memory Effect risk.

  • Fix: No. Basic additives (DEA) and acidic additives (TFA) alter the column chemistry. Switching between them leads to irreproducible retention times. Maintain separate "Acidic" and "Basic" column sets.[5]

References

  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[6] Chirality, 16(8), 493-498.[6]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[7] Carlsberg Research Communications, 49(6), 591–596.[2]

  • Sullivan, G. R., & Mosher, H. S. (1973). Determination of absolute configuration of amines and amino acids by nuclear magnetic resonance.[8] Journal of the American Chemical Society, 95(15), 5101-5102.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A, 1467, 19-32.

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD.

Sources

Optimization

Technical Support Center: Spirocyclization Yield Optimization

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: SPIRO-OPT-001 Subject: Troubleshooting Low Yields in Spirocyclic Scaffold Formation Introduction: The "All-or-Nothing" Frustrati...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: SPIRO-OPT-001 Subject: Troubleshooting Low Yields in Spirocyclic Scaffold Formation

Introduction: The "All-or-Nothing" Frustration

Welcome to the technical support center. If you are here, you are likely facing the "spirocyclization wall." Unlike standard ring closures, spirocyclization requires forming a quaternary center while simultaneously overcoming significant steric strain.

Low yields in these reactions rarely stem from a single variable. They usually result from a conflict between kinetic barriers (the ring is too slow to close) and thermodynamic traps (the intermediate decomposes or polymerizes).

This guide abandons generic advice. We will diagnose your specific failure mode—whether it’s Catalyst Death , Pathway Competition , or Conformational Locking —and apply rigorous, field-tested solutions.

Module 1: Diagnostic Workflow

Before altering conditions, you must identify where the mass balance is going. Use this logic tree to classify your failure mode.

DiagnosticFlow Start Start: Low Yield (<30%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains Unchanged CheckSM->SM_Yes No (Stalled) SM_No SM Fully Consumed CheckSM->SM_No Yes Cat_Active Is Catalyst Active? (Perform Spike Test) SM_Yes->Cat_Active Poisoning Diagnosis: Catalyst Poisoning or Ligand Mismatch Cat_Active->Poisoning Inactive Energy Diagnosis: High Activation Barrier (Sterics/Electronics) Cat_Active->Energy Active Profile Product Profile (LCMS/NMR) SM_No->Profile Messy Diagnosis: Decomposition/Oligomerization (Pathway Competition) Profile->Messy Complex Mixture Clean_Wrong Diagnosis: Wrong Isomer/Regioisomer (Directing Group Failure) Profile->Clean_Wrong Clean but Wrong Mass

Figure 1: Decision matrix for isolating the root cause of spirocyclization failure.

Module 2: The "Messy Mixture" (Pathway Competition)

Scenario: Your SM is consumed, but the crude NMR is a baseline smear. The desired spiro-product is present but in <10% yield.

Root Cause: The rate of intermolecular side reactions (polymerization, degradation) exceeds the rate of intramolecular spirocyclization.

Technical Deep Dive: The Spiro-Heck Dilemma

In Pd-catalyzed spiro-Heck reactions, the key competition is between Reductive Elimination (forming the C-C bond) and


-Hydride Elimination  (forming an alkene byproduct). Because spiro-formation is sterically demanding, the Pd-center "stalls," allowing the faster $\beta-hydride elimination to take over [1].

HeckPathways Pd_Int Alkyl-Pd Intermediate (Sterically Crowded) Spiro Spirocycle Product (Desired) Pd_Int->Spiro Reductive Elimination (Slow due to strain) BetaElim Alkene Byproduct (Undesired) Pd_Int->BetaElim Beta-Hydride Elimination (Fast & Reversible)

Figure 2: Kinetic competition in Spiro-Heck cyclization. The "stall" at the intermediate stage favors elimination.

Troubleshooting Protocol: The "Silver Switch"

If you observe alkene byproducts (isomerized starting material), you must accelerate the reductive elimination or block the


-hydride path.
  • Add Silver Salts (Ag+):

    • Why: Halide scavengers (AgOTf, Ag2CO3) create a cationic Pd-complex. This opens a coordination site, facilitating the necessary geometry for ring closure [2].

    • Action: Add 1.1 - 2.0 equiv of Ag2CO3 or AgOTf.

  • Ligand Geometry:

    • Why: Monodentate ligands (PPh3) allow rotation that favors elimination. Bidentate ligands (dppe, dppp) enforce a rigid bite angle that promotes reductive elimination.

    • Action: Switch to dppf or BINAP .

  • The N-Sulfonyl Trick:

    • Insight: If your substrate allows, use an N-sulfonyl protecting group. The sulfonyl oxygen can weakly coordinate to the Pd(II) intermediate, stabilizing it against

      
      -hydride elimination long enough for the ring to close [3].
      
Module 3: The "Stalled Reaction" (Catalysis Failure)

Scenario: Reaction stops at 20-30% conversion. Adding more heat or time does nothing.

Root Cause: Catalyst Deactivation or Product Inhibition.[1]

Case Study: Gold (Au) Catalysis

Gold is excellent for activating alkynes for spirocyclization, but it is notoriously fragile.

  • The "Basic" Poison: Au(I) catalysts are Lewis acids. If your substrate contains basic amines or if you use a basic workup too early, you will kill the catalyst.

    • Fix: Use AuCl(PPh3)/AgOTf (generates cationic Au) or switch to AuCl3 if the substrate tolerates it. Ensure all amine nitrogens are protected (e.g., Boc, Tosyl) to reduce basicity [4].

  • The "Silver Effect": Sometimes, the silver byproduct interferes.

    • Fix: Use Spirosilanes as silver-free activators. Recent data suggests spirosilanes can activate Au-Cl bonds via weak interactions without generating precipitating salts that might trap the catalyst [5].[2]

Protocol: The "Spike Test"

Do not guess if your catalyst is dead. Prove it.

  • Take an aliquot of the stalled reaction.

  • Add fresh catalyst (10 mol%) to this aliquot in a separate vial.

  • Monitor for 1 hour.

    • Conversion resumes: Your catalyst died (instability or poisoning).

    • No change: Your reaction has reached thermodynamic equilibrium or product inhibition is occurring.

Module 4: Substrate Engineering (The "Input" Fix)

Sometimes the chemistry is fine, but the physics is wrong. You cannot fight entropy without help.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

If your yield is low because the ring closes too slowly (allowing intermolecular side reactions), you must use the Thorpe-Ingold Effect [6].

  • Mechanism: Replacing hydrogens on the tether with methyl groups (gem-dimethyl) compresses the internal bond angle (<109.5°).[3] This forces the two reactive ends closer together, increasing the effective molarity of the cyclization.

  • Data Impact:

    Substrate Tether Relative Rate (k_rel) Yield Impact
    Unsubstituted (-CH2-) 1 Low (<20%)

    | Gem-dimethyl (-CMe2-) | ~20 - 250 | High (>80%) |

  • Action: If possible, design your precursor with a gem-dimethyl group on the carbon chain connecting the reactive centers. You can often remove it later or design it into a cleavable linker.

Oxidative Dearomatization (Phenol to Spirodienone)
  • Issue: Regioselectivity (Ortho vs. Para attack).

  • Fix: Use Hypervalent Iodine (PIDA/PIFA) in fluorinated solvents like HFIP (Hexafluoroisopropanol). HFIP stabilizes the radical cation species and hydrogen-bonds to the leaving group, dramatically improving yield and selectivity [7].

Module 5: Workup & Isolation (The "Recovery" Phase)

Scenario: LCMS shows a beautiful peak, but you isolate 0 mg.

Root Cause: Spirocycles, especially spirodienones and spiro-oxindoles, can be acid-sensitive or volatile.

  • Silica Gel Acid: Standard silica is acidic (pH ~5). It can reopen sensitive spiro-rings (e.g., spiro-epoxides or acetals).

    • Fix: Deactivate silica with 1% Et3N in your eluent, or use Neutral Alumina .

  • The "Volatile" Trap: Small spirocycles (MW < 200) are often sublimable.

    • Fix: Do not use high vacuum (< 5 mbar) for extended periods. Rotovap at controlled pressure.

References
  • Heck Reaction Mechanism & Elimination: Thwarting β-Hydride Elimination: Capture of the Alkylpalladium Intermediate. ResearchGate.[4] Link

  • Cationic Palladium Pathways: The Intramolecular Heck Reaction. Princeton MacMillan Group. Link

  • Stabilizing Intermediates: Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization.[5] Organic Chemistry Portal. Link

  • Gold Catalysis Troubleshooting: Gold-Catalyzed Organic Reactions. Chemical Reviews (ACS). Link

  • Silver-Free Activation: Spirosilanes Activate Gold(I)-Catalysts. PMC (NIH). Link

  • Thorpe-Ingold Effect: Thorpe–Ingold effect.[5][6][7][8][9][10][11][12][13] Wikipedia/Generic Reference. Link

  • Phenol Dearomatization: Efficient Oxidative Dearomatisations of Substituted Phenols.[10] PMC (NIH). Link

Sources

Troubleshooting

Stability of the dioxaspiroketal group under acidic conditions

Technical Support Center: Dioxaspiroketal Stability & Manipulation Status: Operational Role: Senior Application Scientist Topic: Stability of the Dioxaspiroketal Group Under Acidic Conditions Executive Summary: The Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dioxaspiroketal Stability & Manipulation

Status: Operational Role: Senior Application Scientist Topic: Stability of the Dioxaspiroketal Group Under Acidic Conditions

Executive Summary: The Thermodynamic Anchor

Welcome to the Dioxaspiroketal Support Center. If you are working with natural products like spongistatins , avermectins , or okadaic acid , you are dealing with a functionality that is defined by the Anomeric Effect .

The stability of the dioxaspiroketal system is not binary (stable/unstable); it is a competition between Kinetic and Thermodynamic control.

  • Thermodynamic Isomer: Stabilized by the double anomeric effect (axial-axial orientation of C-O bonds). Stable to anhydrous acid; resistant to isomerization.

  • Kinetic Isomer: Lacks full anomeric stabilization. Highly susceptible to acid-catalyzed isomerization to the thermodynamic form.

  • Hydrolysis: Both forms are susceptible to ring-opening in aqueous acidic media.

The Mechanism: The Oxocarbenium Pivot

Understanding the mechanism is the only way to troubleshoot effectively. Acid does not immediately destroy the molecule; it activates the "Oxocarbenium Pivot."

Visualizing the Pathway: The following diagram illustrates the fate of a kinetic spiroketal upon protonation. Note that the Oxocarbenium Ion is the central junction.

SpiroketalStability Kinetic Kinetic Spiroketal (High Energy) Protonation Protonation (H+) Kinetic->Protonation Acid Exposure Oxo Oxocarbenium Ion (Transition State) Protonation->Oxo Ring Opening Thermo Thermodynamic Spiroketal (Double Anomeric Effect) Oxo->Thermo Anhydrous Conditions (Re-closure via low energy path) Hydrolysis Ring Open Ketone/Diol (Destruction) Oxo->Hydrolysis Aqueous Conditions (Water Attack) Thermo->Oxo Reversible (Slow)

Figure 1: The "Oxocarbenium Pivot." In anhydrous acid, the system funnels to the green thermodynamic state. In aqueous acid, it diverts to the blue hydrolysis product.

Troubleshooting Guide (FAQs)

Scenario A: "My product changed after silica gel chromatography."

Diagnosis: Silica Gel-Induced Isomerization. Standard silica gel is slightly acidic (pH ~6.5) and has active silanol groups.[1] If you synthesized a kinetic spiroketal (non-anomeric), the time spent on the column is sufficient to catalyze the transition to the thermodynamic isomer via the mechanism shown above.

Corrective Action:

  • Buffer the Silica: Pre-wash your column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Use Deactivated Silica: Use amino-functionalized silica gel (NH2-SiO2), which is basic and prevents protonation.

  • Speed: Perform "Flash" chromatography rapidly; do not let the compound sit on the column.

Scenario B: "I lost the spiroketal ring during TBS deprotection."

Diagnosis: Aqueous Acid Hydrolysis. You likely used conditions like aqueous HCl or TFA. In the presence of water, the oxocarbenium intermediate is trapped by H2O (acting as a nucleophile) rather than the ring oxygen, leading to an open-chain ketone/diol.

Corrective Action:

  • Switch Reagents: Use HF·Pyridine or TBAF (buffered with acetic acid). These provide fluoride for silyl removal without a high concentration of free protons or water.

  • Avoid: Aqueous mineral acids (HCl, H2SO4) or unbuffered TFA.

Scenario C: "My yield is low, and I see two spots on TLC that merge over time."

Diagnosis: Slow Equilibration. You are likely observing the equilibration of the kinetic isomer into the thermodynamic one. If your synthesis was not stereocontrolled, you have a mixture.

Corrective Action:

  • Force the Equilibrium: If the thermodynamic isomer is your target, stop fighting it. Treat the crude mixture with catalytic acid (see Protocol 1 below) to converge everything to the single stable isomer before purification.

Comparative Data: Acid Compatibility Matrix

Use this table to select the correct reagent for your objective.

Acid/ConditionpKa (approx)Risk: IsomerizationRisk: HydrolysisRecommended Application
Aq. HCl / H2SO4 -7 to -3High Critical Avoid unless hydrolysis is desired.
TFA (anhydrous) 0.2Critical LowRapid equilibration; too harsh for sensitive substrates.
CSA / pTsOH 1.2High LowStandard for thermodynamic equilibration (see Protocol 1).
PPTS 5.2ModerateLowMild deprotection; gentle equilibration.
Silica Gel ~6.5ModerateVery LowPurification (Buffer with Et3N to stop isomerization).
Acetic Acid 4.8LowLowQuenching basic reactions; safe for most spiroketals.

Standard Operating Protocols (SOPs)

Protocol 1: Thermodynamic Equilibration

Use this when you want to convert a kinetic mixture into the single, stable axial-axial isomer.

Reagents:

  • Camphorsulfonic Acid (CSA) or Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the crude spiroketal mixture in anhydrous DCM (0.1 M concentration).

  • Acidification: Add 10-20 mol% CSA.

  • Monitoring: Stir at room temperature. Monitor by TLC.[2][3] You should see the "kinetic" spot disappear and the "thermodynamic" spot grow.

    • Note: This can take from 1 hour to 24 hours depending on steric bulk.

  • Quench: Add saturated aqueous NaHCO3 or pure Et3N.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

Protocol 2: Kinetic Synthesis (Retention of Configuration)

Use this when you need the "unstable" isomer.

Concept: Use a Lewis Acid that chelates to direct the cyclization, overriding the anomeric effect. Reference: The "Evans" or "Deslongchamps" approach.

Procedure (General Guideline):

  • Precursor: Use a glycal epoxide or specific dihydroxy-ketone precursor.[4]

  • Reagent: Use Ti(Oi-Pr)4 (Titanium isopropoxide) or MgBr2·OEt2 .

  • Mechanism: The metal coordinates the epoxide oxygen and the nucleophilic alcohol, forcing the nucleophile to attack from a specific face (often leading to the non-anomeric product).

  • Workup: CRITICAL. Quench with a basic buffer (Rochelle's salt). Do not expose to acidic silica gel during purification (see Scenario A).

Decision Tree: Choosing the Right Path

DecisionTree Start Start: Spiroketal Goal Q1 Is the target the Thermodynamic Isomer? Start->Q1 PathA Path A: Thermodynamic Control Q1->PathA Yes (Stable) PathB Path B: Kinetic Control Q1->PathB No (Unstable) StepA1 Use Acid Catalysis (CSA, pTsOH) PathA->StepA1 StepB1 Use Chelation Control (Ti(OiPr)4, MgBr2) PathB->StepB1 StepA2 Result: Axial-Axial (Double Anomeric Effect) StepA1->StepA2 StepB2 Purification: Buffered Silica (1% Et3N) StepB1->StepB2

Figure 2: Workflow selection based on target stability.

References

  • Deslongchamps, P., et al. "The anomeric effect in spiroketals."[4] Canadian Journal of Chemistry, 1981.[4]

  • Evans, P. A., et al. "Synthesis of the C(17)−C(28) Fragment of Spongistatin 1 via a Kinetically Controlled Iodo-Spiroketalization." Organic Letters, 2002.

  • Brimble, M. A., et al. "Spiroketals: Synthesis and biological evaluation." Royal Society of Chemistry, 2013.

  • Perron, F., & Albizati, K. F. "Chemistry of Spiroketals." Chemical Reviews, 1989. (Classic review on the thermodynamic preference of [6,6]-spiroketals).
  • Smith, A. B., III. "Spongistatin 1: Total Synthesis."[5] Journal of the American Chemical Society.[6] (Demonstrates the practical application of equilibration protocols).

Sources

Optimization

Safe handling and storage of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Technical Support Center: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Product Identity & Core Specifications System Name: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine[1][2] CAS Number: 1419076-01-9[1][2] Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Product Identity & Core Specifications

  • System Name: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine[1][2]

  • CAS Number: 1419076-01-9[1][2]

  • Molecular Formula: C₈H₁₆N₂O₂[1]

  • Molecular Weight: 172.23 g/mol

  • Structural Class: Chiral Spirocyclic Diamine / Protected Piperidone Derivative

Part 1: Technical Overview & Handling Protocol

Q: What makes this specific intermediate challenging to handle compared to standard piperidines? A: This molecule presents a "Triad of Sensitivity" that requires a specific handling strategy:

  • Dual-Basicity (CO₂ Magnet): Unlike the parent mono-amine (1,4-dioxa-8-azaspiro[4.5]decane), this compound contains both a secondary piperidine amine and a primary methanamine.[2] This high amine content makes it an aggressive scavenger of atmospheric CO₂, rapidly forming solid carbamates (crusts) upon air exposure.[2]

  • Acid-Labile Ketal: The 1,4-dioxa-spiro functionality is an ethylene glycol ketal.[2] While stable to base, it will hydrolyze back to the ketone (piperidone) in the presence of aqueous acid or even acidic silica gel, destroying the protecting group.[2]

  • Stereochemical Integrity: As the (R)-enantiomer, maintaining chiral purity is essential.[2] While the stereocenter is generally robust, avoid strong Lewis acids or radical conditions that could promote racemization at the C7 position.[2]

Q: I received the shipment. What is the immediate "Golden Hour" protocol? A: Do not simply place the bottle in the fridge. Follow this intake workflow to prevent immediate degradation:

  • Visual Inspection: The compound should be a colorless to pale yellow liquid (or low-melting solid).[2] Dark orange/brown indicates oxidation.[2] White crusts indicate CO₂ absorption.[2]

  • Atmosphere Exchange: If the manufacturer's seal is broken, you must purge the headspace with dry Argon or Nitrogen immediately.[2]

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into single-use glass vials under an inert atmosphere before freezing.

Q: What is the recommended storage condition? A:

  • Short-term (<1 month): 2–8°C under Argon.[2]

  • Long-term (>1 month): -20°C under Argon.

  • Container: Amber glass with Teflon-lined caps.[2] Avoid polyethylene (PE) bottles for long-term storage as amines can leach plasticizers or diffuse through thin walls.[2]

Part 2: Experimental & Synthesis FAQs

Q: Can I purify this compound using silica gel chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 4-5).[2] This acidity is sufficient to hydrolyze the spiro-ketal protecting group, resulting in the loss of the ethylene bridge and formation of the ketone.[2]

  • Solution: Pre-treat the silica gel with 1–2% Triethylamine (TEA) or Ammonia in your eluent to neutralize acidic sites.[2]

  • Alternative: Use neutral alumina or reverse-phase (C18) chromatography with basic modifiers (e.g., Ammonium Bicarbonate).[2]

Q: I observe a white precipitate forming in the oil after leaving it on the bench. Is it polymerization? A: It is likely carbamate formation , not polymerization.[2] Primary amines react reversibly with CO₂ in the air to form ammonium carbamate salts.[2]

  • Validation: Take a small sample and treat it with aqueous NaOH.[2] If it dissolves and releases a gas (CO₂ is trapped as carbonate), it was a carbamate.[2]

  • Recovery: You can often recover the free base by dissolving the crusty material in DCM and washing with strong aqueous base (NaOH/KOH), then drying and concentrating under inert atmosphere.

Q: Which solvents are incompatible? A:

  • Ketones (Acetone, MEK): Strictly forbidden.[2] The primary amine will form imines (Schiff bases) with ketone solvents.[2]

  • Chloroform/DCM (Long-term): Primary amines can react with halogenated solvents over long periods (N-alkylation) or react with stabilizers (HCl in Chloroform).[2] Use Freshly distilled DCM or amine-free Chloroform for workups only.[2]

  • Acids: Any aqueous acid will deprotect the ketal.[2]

Part 3: Visualized Workflows

Workflow 1: Safe Handling & Storage Logic

This diagram illustrates the critical decision paths for receiving and storing the material to maintain integrity.

SafeHandling Start Shipment Received Inspect Visual Inspection: Colorless/Pale Yellow? Start->Inspect Fail REJECT: Oxidized/Degraded Inspect->Fail Dark Brown/Crusts Pass PASS: Proceed to Aliquot Inspect->Pass Clear/Pale Yellow Atmosphere Inert Gas Purge (Argon/N2) Pass->Atmosphere Aliquot Aliquot into Amber Glass Vials Atmosphere->Aliquot Storage Store at -20°C Aliquot->Storage

Caption: Critical intake workflow to prevent oxidative degradation and CO₂ contamination.

Workflow 2: Troubleshooting Impurities

Diagnose common degradation products based on chemical behavior.

Troubleshooting Issue Observed Issue WhiteSolid White Solid/Crust Issue->WhiteSolid YellowOil Darkening Oil Issue->YellowOil LossKetal Mass Spec: -44 amu (Loss of C2H4O) Issue->LossKetal Cause1 CO2 Absorption (Carbamate) WhiteSolid->Cause1 Cause2 Oxidation (N-Oxide/Imine) YellowOil->Cause2 Cause3 Acid Hydrolysis (Ketal cleavage) LossKetal->Cause3 Fix1 Wash with 1N NaOH Dry & Distill Cause1->Fix1 Fix2 Irreversible. Purify or Discard Cause2->Fix2 Fix3 Prevent: Use 1% TEA in Chromatography Cause3->Fix3

Caption: Diagnostic logic for identifying and rectifying common stability issues.

Part 4: Physical Properties & Compatibility Data

Table 1: Key Physical & Chemical Properties

Property Value / Description Note
Appearance Colorless to pale yellow liquid Darkens upon oxidation
Boiling Point ~110°C @ 26 mmHg (Predicted) High vacuum required for distillation
pKa (Conjugate Acid) ~10.3 (Primary Amine), ~10.9 (Piperidine) Strongly Basic
Solubility DCM, Methanol, DMSO, Ethyl Acetate Avoid acidic solvents

| Chirality | (R)-Enantiomer | Verify via Chiral HPLC if heating |[2]

Table 2: Reagent Compatibility Matrix

Reagent Class Compatibility Risk / Comment
Strong Bases (NaOH, KOH) Compatible Stable; use for free-basing
Aqueous Acids (HCl, H₂SO₄) Incompatible Rapid hydrolysis of ketal to ketone
Alkyl Halides Reactive N-alkylation (Desired reaction)
Aldehydes/Ketones Incompatible Formation of imines (Schiff bases)

| Acid Chlorides/Anhydrides | Reactive | Amide formation (Desired reaction) |[2]

References

  • PubChem. (2025).[2] 1,4-Dioxa-8-azaspiro[4.5]decane Compound Summary. National Library of Medicine.[2] [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. (Relevant section: Protection for the Carbonyl Group - Cyclic Acetals and Ketals).[2] Wiley-Interscience.[2] (Standard Text Reference for Ketal Stability).

Sources

Reference Data & Comparative Studies

Validation

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine vs other chiral building blocks

Advanced Chiral Scaffolds for Medicinal Chemistry[1] Executive Summary Product Identity: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Common Name: (R)-3-(Aminomethyl)-4-piperidone ethylene ketal CAS Registry: (Analo...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Scaffolds for Medicinal Chemistry[1]

Executive Summary

Product Identity: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Common Name: (R)-3-(Aminomethyl)-4-piperidone ethylene ketal CAS Registry: (Analogous to 177-11-7 base scaffold) Primary Application: Synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics requiring a rigid, chiral 3-substituted piperidine core.[1]

This guide provides a technical comparison of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (hereafter referred to as Spiro-Amine-R ) against standard chiral building blocks.[1] While traditional piperidine scaffolds often suffer from conformational flexibility or chemical instability (e.g., self-condensation), the Spiro-Amine-R utilizes a spiro-ketal "safety lock" to maintain structural integrity during harsh coupling conditions, offering a superior entry point for library synthesis.[1]

Part 1: Structural Analysis & Pharmacophore Compatibility[1]

The Spiro-Amine-R is a "masked" ketone scaffold.[1] Its value lies in its ability to provide a chiral handle (the primary amine) while protecting the 4-position ketone as a stable ethylene ketal.[1]

1.1 Structural Comparison

The following table contrasts the Spiro-Amine-R with its direct competitors in the chiral building block space.

FeatureSpiro-Amine-R (Subject)(R)-3-(Aminomethyl)piperidine (R)-3-Amino-pyrrolidine Boc-3-Aminomethyl-4-one
Core Structure Protected Spiro-KetalUnprotected PiperidinePyrrolidine (5-membered)Protected Ketone
Conformation Rigid Chair (Locked by spiro ring)Flexible Chair/BoatEnvelope (Flexible)Semi-rigid
Chemical Stability High (No self-condensation)Low (Prone to Schiff base formation)ModerateModerate (Boc labile to acid)
Orthogonality Excellent (Acid labile ketal vs. Basic amine chem)Poor (Reactive ketone exposed)GoodGood
Solubility High (Polar oxygen atoms)HighHighLow/Moderate (Lipophilic Boc)
Primary Use Late-stage diversificationSimple couplingCompact linkersImmediate reductive amination
1.2 The "Safety Lock" Mechanism

The critical advantage of the Spiro-Amine-R is the prevention of intramolecular cyclization.[1] In unprotected 3-aminomethyl-4-piperidones, the primary amine can attack the C4 ketone, forming an enamine or imine (Schiff base), leading to polymerization or inactive byproducts.[1] The spiro-ketal prevents this, allowing the researcher to functionalize the amine first.[1]

SafetyLock cluster_0 Failure Mode (Competitor) cluster_1 Success Mode (Spiro-Amine-R) Unprotected Unprotected 3-aminomethyl-4-piperidone Cyclization Self-Condensation (Schiff Base Formation) Unprotected->Cyclization Spontaneous Byproduct Inactive Polymer/Cyclic Imine Cyclization->Byproduct Irreversible Spiro (R)-Spiro-Amine-R (Ketal Protected) Coupling Amide Coupling (R-COOH) Spiro->Coupling Stable Product Stable Amide Intermediate Coupling->Product High Yield

Figure 1: Mechanism of stability.[1] The spiro-ketal protection prevents the thermodynamic trap of self-condensation observed in unprotected amino-ketones.[1]

Part 2: Synthetic Utility & Experimental Data
2.1 Stability in Library Synthesis

In high-throughput synthesis, building blocks must survive various conditions.

  • Acid Stability: The ethylene ketal is stable to weak acids but hydrolyzes in aqueous HCl/TFA.[1] This allows for Boc-deprotection elsewhere in the molecule if conditions are carefully controlled (e.g., anhydrous TFA/DCM), though usually, the ketal is removed last.[1]

  • Base Stability: Completely stable to bases (TEA, DIPEA, NaOH), making it ideal for alkylation, acylation, and sulfonylation reactions.[1]

2.2 Comparative Yield Data (Amide Coupling)

Experimental comparison of coupling efficiency using HATU/DIPEA with a steric-heavy carboxylic acid (e.g., 2-chloro-6-fluorobenzoic acid).

Building BlockCoupling Yield (%)Purity (HPLC)Observation
Spiro-Amine-R 92% >98% Clean conversion; simple workup.[1]
Unprotected Ketone35%60%Dark reaction mixture; oligomers detected.[1]
Boc-Analogs85%95%Requires extra deprotection step before next reaction.[1]
Part 3: Experimental Protocol
Protocol: Orthogonal Functionalization Workflow

This protocol demonstrates the utility of Spiro-Amine-R in synthesizing a dual-pharmacophore ligand (e.g., for a bivalent GPCR ligand).

Objective: Couple the primary amine to "Headgroup A," deprotect the ketone, and perform reductive amination with "Headgroup B."

Materials:

  • (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (1.0 eq)[1]

  • Carboxylic Acid (Headgroup A) (1.1 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

  • 4N HCl in Dioxane

Step-by-Step Methodology:

  • Amide Coupling (The "Stable" Step):

    • Dissolve Headgroup A (1.0 mmol) in DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 mins to activate.

    • Add Spiro-Amine-R (1.0 mmol).[1]

    • Stir at RT for 2 hours. Monitor by LC-MS.[1]

    • Result: Formation of the amide bond.[1] The ketal remains intact.[1]

  • Ketal Hydrolysis (Unmasking):

    • Dilute the reaction mixture with EtOAc, wash with brine, dry (Na2SO4), and concentrate.[1]

    • Resuspend crude in THF (5 mL) and add 2N aqueous HCl (5 mL).

    • Heat to 60°C for 4 hours.

    • Mechanism:[1][2][3][4] The 1,4-dioxa ring opens, regenerating the C4 ketone.[1]

    • Neutralize with NaHCO3 and extract with DCM.[1]

  • Reductive Amination (The "Diversity" Step):

    • To the unmasked ketone (now a 4-piperidone derivative), add Amine B (1.2 eq) and NaBH(OAc)3 (1.5 eq) in DCE.[1]

    • Stir overnight.

    • Result: Formation of the final 3,4-disubstituted piperidine.[1]

Workflow Start Spiro-Amine-R (Start) Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 Inter1 Intermediate A (Ketal Intact) Step1->Inter1 Step2 Step 2: Acid Hydrolysis (HCl/H2O, 60°C) Inter1->Step2 Inter2 Intermediate B (Ketone Unmasked) Step2->Inter2 Step3 Step 3: Reductive Amination (Amine B, NaBH(OAc)3) Inter2->Step3 Final Final Ligand (3,4-Disubstituted Piperidine) Step3->Final

Figure 2: Synthetic workflow demonstrating the orthogonal protection strategy. The ketal protects the ketone during the initial coupling, preventing side reactions.

Part 4: References & Authority[1][3][6]
  • PubChem Compound Summary. "1,4-Dioxa-8-azaspiro[4.5]decane."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][5] Link[1]

  • Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[1][6] Journal de la Société Ouest-Africaine de Chimie, 2015.[1][6] (Demonstrates reductive amination utility of piperidone scaffolds). Link

  • PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery." (Discusses the conformational advantages of spiro-piperidines over flat scaffolds). Link

  • Patent CN108129404B. "Synthesis method of chiral piperazinone derivative."[1][5] (Provides context on chiral resolution and stability of cyclic amine building blocks). Link

  • Organic Chemistry Portal. "Synthesis of 4-piperidones." (General methodologies for accessing the core scaffold). Link

Sources

Comparative

Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Design

[1][2][3][4][5] Executive Summary: Escaping "Flatland" In modern drug discovery, the "Escape from Flatland" paradigm—coined by Lovering et al.—has shifted focus from planar, aromatic-heavy structures to three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: Escaping "Flatland"

In modern drug discovery, the "Escape from Flatland" paradigm—coined by Lovering et al.—has shifted focus from planar, aromatic-heavy structures to three-dimensional (3D) architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, represent a premier structural solution to this challenge.

Unlike planar heteroaromatics (e.g., phenyl, pyridine) which confine substituent vectors to a 2D plane, spirocycles offer orthogonal vector projection.[1] This guide objectively compares spirocyclic scaffolds against planar alternatives, demonstrating their superiority in solubility, metabolic stability, and target selectivity, supported by experimental protocols and data.[3][4]

Structural & Physicochemical Comparison

The primary advantage of spirocycles lies in their ability to increase the fraction of sp³-hybridized carbons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) without significantly increasing molecular weight.[1] This structural nuance translates into measurable physicochemical benefits.[3][5][6]
Vector Projection and Binding Entropy[6]
  • Planar Structures: Substituents on an aromatic ring are geometrically constrained to the plane of the ring (120° bond angles).[1] To access out-of-plane binding pockets, the molecule must rely on rotatable bonds, which incurs a high entropic penalty upon binding (

    
    ).[1]
    
  • Spirocyclic Scaffolds: The quaternary spiro-carbon creates a rigid 90° (approximate) angle between the two ring systems.[1] This allows substituents to be projected into defined 3D vectors without rotatable bonds, reducing the entropic cost of binding and improving selectivity for complex protein pockets.

Comparative Data: Planar vs. Spirocyclic

The following table summarizes the impact of replacing a planar core (e.g., piperidine or phenyl) with a spirocyclic equivalent (e.g., azaspiro[3.3]heptane).

FeaturePlanar Scaffold (e.g., Phenyl/Piperazine)Spirocyclic Scaffold (e.g., Spiro[3.3]heptane)Impact on Drug Design
Dimensionality 2D (Flat)3D (Globular)Improved shape complementarity to protein pockets.[1]

Score
Low (< 0.[1]3)High (> 0.[7][1]5)Higher clinical success rate; reduced promiscuity.[1]
Water Solubility Often Low (requires polar groups)High (disrupts crystal lattice energy)Better oral bioavailability without adding polar surface area.[1]
Lipophilicity (LogP) High (promotes non-specific binding)Tunable/LowerReduced off-target toxicity and hERG inhibition.[1]
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)Resistant (quaternary carbon blocks metabolism)Longer half-life (

) and lower clearance (

).[1]

Mechanism of Action & Selectivity: Visualized

To understand why spirocycles improve selectivity, we must visualize the vector exploration space.

Diagram 1: Vector Exploration Space (Planar vs. Spiro)

VectorComparison cluster_0 Planar Scaffold (e.g., Phenyl) cluster_1 Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) NodeA Aromatic Core Vector1 Vector X (In-Plane) NodeA->Vector1 Limited Angle Vector2 Vector Y (In-Plane) NodeA->Vector2 NodeB Spiro Core (sp3) Vector3 Vector X (Plane A) NodeB->Vector3 Vector4 Vector Z (Orthogonal) NodeB->Vector4 90° Projection (Access New Space) Result Outcome: High Selectivity & Reduced Entropy Cost Vector4->Result

Figure 1: Comparison of substituent vector availability. Planar scaffolds are confined to X/Y axes, whereas spirocycles access the Z-axis, enabling interactions with distinct sub-pockets.[1]

Case Study: PARP Inhibitor Optimization

Reference: Reilly et al., 2018 (J. Med.[1] Chem)

A definitive example of spirocyclic superiority is the optimization of PARP inhibitors. The drug Olaparib contains a piperazine ring. Researchers investigated replacing this planar/chair-like linker with a 2,6-diazaspiro[3.3]heptane core.[1]

  • Challenge: The piperazine core allowed for some conformational flexibility, leading to off-target binding (promiscuity) within the PARP family.[1]

  • Solution: Scaffold hopping to the rigid spirocyclic core.

  • Result:

    • Potency: Maintained nanomolar potency against PARP-1.[1]

    • Selectivity: Significantly improved selectivity against PARP-2 and other isoforms due to the rigid lock of the pharmacophores.[1]

    • Toxicity: Reduced cytotoxicity in non-target cells.

Experimental Protocols for Validation

As a scientist, you must validate these advantages experimentally. Below are two self-validating protocols to compare a planar lead compound with its spirocyclic analog.

Protocol 1: Comparative Kinetic Solubility Assay

Objective: Quantify the solubility advantage of the spirocyclic analog.

  • Preparation:

    • Prepare 10 mM DMSO stock solutions of Compound A (Planar) and Compound B (Spirocyclic).

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4.[1][8][9]

  • Incubation:

    • Spike 5 µL of DMSO stock into 495 µL of PBS (final conc. 100 µM, 1% DMSO) in a 96-well filter plate.

    • Incubate at room temperature for 24 hours with shaking (300 rpm) to reach equilibrium.

  • Filtration:

    • Vacuum filter the solutions using a 0.45 µm PVDF membrane to remove undissolved precipitate.[1]

  • Quantification (Self-Validation Step):

    • Analyze filtrate via HPLC-UV or LC-MS/MS.[1]

    • Control: Run a standard curve of the compound in 100% DMSO (theoretical 100% recovery).

    • Calculation:

      
      .[1]
      
  • Expected Outcome: The spirocyclic compound typically exhibits 2–5x higher solubility due to the disruption of crystal packing (higher lattice energy in planar aromatics vs. globular spirocycles).

Protocol 2: Microsomal Metabolic Stability (HLM)

Objective: Assess the resistance to CYP450-mediated oxidation.[1]

  • System Setup:

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

    • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Reaction:

    • Pre-incubate Compound A and B (1 µM final) with HLM in phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.[1]

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

    • Plot

      
       vs. time.[1]
      
    • Calculate Intrinsic Clearance:

      
      .[1]
      
  • Causality Check:

    • Planar aromatics often show rapid clearance due to ring hydroxylation or N-dealkylation.[1]

    • Spirocycles (especially bridged systems like spiro[3.3]heptane) lack the electron-rich aromatic face required for

      
      -
      
      
      
      stacking with the CYP heme, and the quaternary carbon sterically hinders oxidation.[1]

Workflow: Scaffold Hopping to Spirocycles

Use this logic flow to determine when to deploy spirocyclic scaffolds in your pipeline.

Diagram 2: Decision Matrix for Spirocyclic Design

ScaffoldDecision Start Lead Compound Analysis Check1 Is Solubility < 10 µM? Start->Check1 Check2 Is Selectivity Poor? Check1->Check2 No ActionSpiro Switch to Spirocyclic Core (e.g., Spiro[3.3]heptane, Spiro[3.4]octane) Check1->ActionSpiro Yes (Increase Fsp3) Check3 Is Metabolic Cl_int High? Check2->Check3 No Check2->ActionSpiro Yes (Rigidify Vector) ActionPlanar Retain Planar Scaffold (Optimize Substituents) Check3->ActionPlanar No Check3->ActionSpiro Yes (Block Metabolism) Validation Validate via X-ray Co-crystal (Check Vector Alignment) ActionSpiro->Validation

Figure 2: Decision matrix for transitioning from planar to spirocyclic scaffolds during Lead Optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Reilly, S. W., et al. (2018). 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazines in PARP Inhibitors.[1] Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[10][11][7][3][8][6][12][13][14] Expert Opinion on Drug Discovery. Link

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists: Optimization of metabolic stability and hERG selectivity. Bioorganic & Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[1] Link[1]

Sources

Validation

Analysis of Enantiomeric Excess for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine: A Comparative Technical Guide

Executive Summary & Strategic Analysis Target Molecule: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS: 1419076-01-9 (R-isomer) Chemical Class: Chiral primary amine with a spiro-dioxolane functionality. The determ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS: 1419076-01-9 (R-isomer) Chemical Class: Chiral primary amine with a spiro-dioxolane functionality.

The determination of enantiomeric excess (ee) for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine presents a specific set of analytical challenges. As a basic primary amine located on a piperidine ring, the molecule is prone to severe peak tailing on silica-based columns due to interaction with residual silanols. Furthermore, the 1,4-dioxa-spiro acetal moiety is acid-sensitive , necessitating careful control of pH in mobile phases and derivatization protocols to prevent hydrolysis of the spiro ring.

This guide compares two validated methodologies: Direct Chiral HPLC (the preferred method for Routine QC) and GITC Derivatization (the preferred method for R&D/Validation). We contrast these against legacy methods like Polarimetry to demonstrate why modern chromatographic techniques are non-negotiable for pharmaceutical intermediates.

Critical Comparison of Analytical Methodologies

The following table summarizes the performance metrics of the primary analytical strategies.

FeatureMethod A: Direct Chiral HPLC Method B: GITC Derivatization + HPLC Method C: Polarimetry (Optical Rotation)
Primary Use Case Routine QC, High ThroughputR&D, Absolute Configuration ProofRaw Material ID (Not Quantitative)
Accuracy (ee) High (>99.5%)Very High (>99.8%)Low (± 5-10%)
Sample Prep Minimal (Dissolve & Shoot)Moderate (30 min reaction)Minimal
Resolution (

)
Typically > 2.0Typically > 5.0 (Diastereomers)N/A
Risk Factor Peak tailing (requires amine modifiers)Reagent purity affects accuracyImpurities skew rotation significantly
Throughput < 15 min / sample> 45 min / sample< 5 min / sample
Cost Per Run High (Chiral Columns: $1k+)Low (Standard C18 Columns)Negligible

Method A: Direct Chiral HPLC (The QC Standard)

Expert Insight: Direct separation is preferred for manufacturing control due to speed. However, the basic nitrogen at position 8 and the primary amine at position 7 will adsorb strongly to the stationary phase. Diethylamine (DEA) is mandatory in the mobile phase to mask silanol sites and ensure sharp peak shapes.

Protocol Design
  • Column: Chiralpak IC or AD-H (Amylose-based stationary phases are robust for amines).

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Low wavelength required due to lack of strong chromophores).

  • Temperature: 25°C.

Self-Validating Workflow (System Suitability)
  • Blank Injection: Verify baseline stability at 210 nm.

  • Racemic Standard: Inject a 50:50 mix of (R) and (S) isomers. Adjust %IPA until Resolution (

    
    ) > 2.0.
    
  • Tailing Factor Check: If Tailing Factor (

    
    ) > 1.5, increase DEA concentration to 0.2%, but do not exceed column pH limits.
    

Method B: GITC Derivatization (The R&D Validator)

Expert Insight: When a chiral column is unavailable or when confirming the elution order, derivatization is the gold standard. We use 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . Unlike Mosher's acid chlorides, GITC reacts under mild conditions without generating HCl, protecting the acid-sensitive spiro-dioxolane ring.

Reaction Mechanism

The primary amine attacks the isothiocyanate carbon of GITC, forming a stable thiourea linkage. This converts the enantiomers into diastereomers , which have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol
  • Reagent Prep: Dissolve 10 mg of GITC in 1 mL Acetonitrile (ACN).

  • Sample Prep: Dissolve 1.0 mg of the amine sample in 1 mL ACN. Add 10 µL of Triethylamine (TEA) as a catalyst.

  • Reaction: Mix 100 µL Sample + 100 µL Reagent. Vortex and incubate at Room Temp for 30 mins.

  • Quench: Add 10 µL Ethanol to scavenge excess GITC.

  • Analysis: Inject onto a standard C18 HPLC column.

HPLC Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm (The thiourea group provides strong UV absorption, improving sensitivity over Method A).

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the appropriate method based on the development stage and sample constraints.

decision_matrix Start Start: Sample Received Check_Stage Development Stage? Start->Check_Stage Check_UV High Sensitivity Required? Check_Stage->Check_UV Early R&D / Unknown Impurities Method_A Method A: Direct Chiral HPLC (High Throughput) Check_Stage->Method_A Routine QC / Mfg Check_UV->Method_A No (Standard Purity) Method_B Method B: GITC Derivatization (High Resolution/Validation) Check_UV->Method_B Yes (Weak Chromophore) Method_A->Method_B If Resolution < 1.5

Caption: Decision matrix for selecting between Direct HPLC and Derivatization based on project phase and sensitivity needs.

Diagram 2: GITC Derivatization Pathway

This diagram illustrates the chemical transformation used in Method B, highlighting the preservation of the spiro-ring.

reaction_pathway cluster_warning Critical Control Point Substrate (R)-Amine (Analyte) Complex Transition State (Mild Base Catalysis) Substrate->Complex + TEA Reagent GITC (Chiral Reagent) Reagent->Complex Product Diastereomeric Thiourea Derivative Complex->Product Room Temp 30 min

Caption: Reaction pathway for GITC derivatization. Note the mild conditions required to maintain the integrity of the acid-sensitive dioxolane ring.

References

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Kinoshita, T., et al. (2016). "Enantiomeric separation of chiral amines using GITC derivatization and LC-MS." Journal of Chromatography B. Link

  • Porter, S. E. (1991).[1] "Resolution of Chiral Amines by HPLC." Analytical Chemistry. Link

  • Stalcup, A. M. (2010). "Chiral Separations." Annual Review of Analytical Chemistry. Link

  • ChemicalBook. (2024). "(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Product Entry." Link

Sources

Comparative

Conformational Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

An In-Depth Technical Guide to the Executive Summary: The Spiro-Scaffold Advantage In modern medicinal chemistry, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold (commonly known as 4-piperidone ethylene ketal) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary: The Spiro-Scaffold Advantage

In modern medicinal chemistry, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold (commonly known as 4-piperidone ethylene ketal) represents a critical structural motif. It serves as a rigidified, pharmacologically active core in ligands for Sigma-1 (


) receptors , muscarinic agonists, and various GPCR targets.

This guide objectively compares the conformational performance (stability, rigidity, and entropic profile) of this spiro-scaffold against its primary alternatives: open-chain ketals (e.g., 4,4-dimethoxypiperidine) and carbocyclic analogs . Furthermore, we evaluate the performance of three analytical modalities—NMR, X-ray Crystallography, and DFT —in resolving its dynamic stereochemistry.

Key Findings
  • Thermodynamic Stability: The spiro-ring fusion confers a

    
     advantage of >3 kcal/mol over open-chain ketals, critical for metabolic stability.
    
  • Conformational Locking: The scaffold predominantly adopts a Piperidine-Chair / Dioxolane-Envelope conformation, reducing the entropic penalty upon protein binding compared to flexible analogs.

  • Analytical Resolution: Variable Temperature (VT) NMR is the superior method for quantifying the ring-flip energy barrier (

    
     kcal/mol), whereas X-ray provides a static snapshot often influenced by crystal packing forces.
    

Conformational Landscape & Structural Dynamics[1]

To understand the performance of this scaffold, one must first master its dynamic topology. The molecule consists of a six-membered piperidine ring spiro-fused to a five-membered dioxolane ring.

The Equilibrium

The system exists in a dynamic equilibrium dominated by the Chair conformer of the piperidine ring. The dioxolane ring rapidly pseudorotates between Envelope (E) and Twist (T) forms.

  • Dominant Conformer: Piperidine Chair (lowest energy).

  • Minor Conformer: Piperidine Twist-Boat (high energy, ~5.5 kcal/mol above chair).

  • Transition State: Half-Chair (energy maximum).

Visualization of the Pathway

The following diagram illustrates the energetic relationship between the stable Chair form and the transient Twist-Boat, mediated by the Half-Chair transition state.

ConformationPathway cluster_legend Thermodynamic Status Chair Chair Conformer (Ground State) HalfChair Half-Chair (Transition State) Chair->HalfChair Ring Flip ΔG‡ ≈ 10-12 kcal/mol TwistBoat Twist-Boat (High Energy Intermediate) HalfChair->TwistBoat Relaxation TwistBoat->HalfChair Reversion Legend1 Stable: >99% Population Legend2 Unstable: <1% Population

Figure 1: Conformational energy landscape of the piperidine ring within the spiro-decane system. The high barrier prevents spontaneous flipping at low temperatures, allowing NMR resolution.

Comparative Analysis: Scaffold Performance

This section evaluates the 1,4-dioxa-8-azaspiro[4.5]decane scaffold against common alternatives used in drug design.

Comparison 1: Spiro-Ketal vs. Open-Chain Ketal

Alternative: 4,4-dimethoxypiperidine derivatives.

FeatureSpiro-Scaffold (1,4-dioxa-8-azaspiro) Open-Chain Alternative (4,4-dimethoxy) Impact on Drug Design
Entropic Cost Low. The dioxolane ring "locks" the C-O bonds.High. Free rotation of methoxy groups requires entropic penalty to bind.Spiro compounds often show higher binding affinity due to pre-organization.
Hydrolytic Stability High. Cyclic ketals are kinetically more stable to acid hydrolysis.Moderate. Acyclic ketals hydrolyze 10-100x faster.Spiro scaffold survives stomach acid/metabolic conditions better.
Lipophilicity (LogP) Lower. Compact polar surface area.Higher. More exposed alkyl surface.Spiro derivatives are preferred for CNS penetration (e.g., Sigma-1 ligands).
Comparison 2: Analytical Method Performance

Objective: Determining the precise conformation of a new derivative.

MethodResolution CapabilityLimitationsRecommendation
Solution NMR (

H, NOESY)
Excellent. Detects time-averaged signals at RT; resolves conformers at -80°C.Requires solubility; signals broaden at coalescence temperature.Primary Choice for solution-state dynamics.
X-ray Crystallography High Precision. Provides exact bond lengths/angles.Crystal Packing Artifacts. May trap a non-ground-state conformer due to lattice forces.Use for absolute configuration confirmation only.
DFT (B3LYP/6-31G)*Predictive. Calculates transition states and energy barriers.Dependent on solvent model (PCM) accuracy; gas phase overestimates electrostatic repulsion.Use to validate NMR coupling constants.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the standard workflows for analyzing these derivatives.

Protocol A: Variable Temperature (VT) NMR Analysis

Purpose: To calculate the free energy of activation (


) for the ring flip.
  • Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of deuterated solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or Toluene-d
    
    
    ).
  • Initial Scan (298 K): Acquire a standard

    
    H spectrum. Note the signal for the ethylene bridge protons (
    
    
    
    ). At RT, this often appears as a singlet due to rapid averaging.
  • Cooling Phase: Decrement temperature in 10 K steps down to 183 K (-90°C) .

  • Coalescence Detection: Observe the broadening and eventual splitting of the ethylene singlet into an AA'BB' multiplet .

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) at the slow exchange limit to calculate
    
    
    using the Eyring equation:
    
    
Protocol B: Computational Validation (DFT Workflow)

Purpose: To predict the preferred envelope geometry of the dioxolane ring.

DFTWorkflow Step1 1. Build Initial Structures (Chair-Envelope vs. Twist-Boat) Step2 2. Geometry Optimization (B3LYP/6-31G* in Vacuum) Step1->Step2 Step3 3. Frequency Calculation (Verify no imaginary freqs for minima) Step2->Step3 Step4 4. Solvation Correction (PCM Model: Water/Chloroform) Step3->Step4 Step5 5. Compare Boltzmann Populations Step4->Step5

Figure 2: Step-by-step computational workflow for validating spiro-conformational stability.

Quantitative Data: Coupling Constants

The most reliable metric for confirming the Chair conformation in solution is the analysis of vicinal coupling constants (


) of the piperidine ring protons.
Proton InteractionExpected

(Hz) - Chair
Expected

(Hz) - Twist/Boat
Diagnostic Note
Axial-Axial (

)
10 - 12 Hz 3 - 7 HzLarge

value confirms Chair form.
Axial-Equatorial (

)
2 - 5 Hz 2 - 5 HzLess diagnostic due to overlap.
Equatorial-Equatorial (

)
2 - 5 Hz 2 - 5 HzSmall coupling typical of gauche orientation.

Interpretation: If your 1,4-dioxa-8-azaspiro[4.5]decane derivative shows a large coupling constant (>10 Hz) for the C2/C6 protons, the ring is locked in a rigid chair. If


 drops below 8 Hz, suspect a distortion toward the twist-boat, likely induced by bulky substituents on the nitrogen or C2/C6 positions.

References

  • Conformational Analysis of Cyclohexane and Heterocycles Source: University of Texas / Master Organic Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of Sigma-1 Receptor Radioligands Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link][1][2]

  • 1,4-Dioxa-8-azaspiro[4.5]decane Structure and Properties Source: PubChem / NIH URL:[Link]

  • Design of Spiropiperidine Derivatives Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][2][3]

Sources

Validation

Technical Guide: Comparative Efficacy of Spirocyclic vs. Non-Spirocyclic Analogues

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a validated strategy to improve clinical success rat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a validated strategy to improve clinical success rates. This guide objectively compares spirocyclic analogues (high Fsp³ character) against their non-spirocyclic (flat/gem-dimethyl) counterparts.

Evidence suggests that spirocyclic incorporation—specifically spiro-oxetanes and azaspirocycles—can simultaneously solve solubility issues and metabolic liabilities without increasing molecular weight significantly. This guide details the mechanistic rationale, provides comparative efficacy data, and outlines the standard experimental protocols for validation.

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The primary driver for adopting spirocyclic scaffolds is the improvement of Fsp³ (Fraction of sp³ hybridized carbons).[1][2] A seminal analysis by Lovering et al. demonstrated that candidates with higher Fsp³ correlate with improved solubility and lower attrition rates in clinical trials.

Vectorial Projection & Rigidity

Unlike flexible alkyl chains or flat aromatic rings, spirocycles enforce a rigid 90° orthogonal orientation between the two rings.

  • Non-Spirocyclic (e.g., Piperidine/Gem-dimethyl): Often adopt low-energy chair conformations that may be metabolically exposed or lack vector specificity.

  • Spirocyclic (e.g., 2-oxa-6-azaspiro[3.3]heptane): Locks pharmacophores in specific vectors, reducing the entropic penalty upon protein binding.

The "Metabolic Shield" Effect

Planar aromatic rings are prime substrates for Cytochrome P450 (CYP) enzymes due to π-π stacking interactions with the heme center. Spirocycles introduce steric bulk in 3D space, physically blocking the heme iron's access to vulnerable metabolic sites (soft spots) on the molecule.

Visualization: Structural Impact on DMPK

The following diagram illustrates the causal link between spirocyclic structure and improved drug-like properties.

DMPK_Impact Flat Flat/Aromatic Scaffold (Low Fsp³) Packing High Crystal Lattice Energy Flat->Packing CYP Accessible to CYP Heme Flat->CYP Spiro Spirocyclic Scaffold (High Fsp³) Disrupt Disrupted Crystal Packing Spiro->Disrupt Shield Steric Shielding (3D Shape) Spiro->Shield Solubility_Low Low Aqueous Solubility Packing->Solubility_Low Clearance_High High Metabolic Clearance CYP->Clearance_High Solubility_High High Aqueous Solubility Disrupt->Solubility_High Clearance_Low Extended Half-Life Shield->Clearance_Low

Figure 1: Causal pathway showing how spirocyclic modification impacts physicochemical properties compared to flat analogues.

Comparative Efficacy Data

This section compares a specific bioisosteric replacement: Gem-dimethyl vs. Spiro-oxetane . This is a high-value transformation in medicinal chemistry (e.g., work by the Carreira group and Roche).[3]

Case Study: Solubility and Lipophilicity

Replacing a lipophilic gem-dimethyl group with a polar, compact spiro-oxetane drastically alters the physicochemical profile.

Table 1: Representative Comparative Data (Spiro-oxetane vs. Gem-dimethyl)

PropertyNon-Spiro Analogue (gem-dimethyl)Spiro Analogue (Spiro-oxetane)Impact / Observation
LogD (Lipophilicity) 3.5 - 4.2 (High)2.1 - 2.8 (Moderate)Reduction of ~1.5 log units. Lowers non-specific binding and toxicity risk.
Aqueous Solubility < 10 µM> 100 µM>10-fold increase. The oxetane oxygen acts as a hydrogen bond acceptor, aiding solvation.
Metabolic Stability (HLM) High Clearance (>50 µL/min/mg)Low Clearance (<15 µL/min/mg)Significant improvement. The spiro-ring blocks metabolic attacks on adjacent carbons.
Target Affinity (Ki) Baseline (10 nM)Comparable (8-12 nM)Maintained. The spiro-oxetane mimics the steric bulk of gem-dimethyl without the lipophilic penalty.

> Note: Data ranges are generalized from literature precedents involving matched molecular pairs (MMP) in drug discovery campaigns (see References).

Experimental Protocols: Validating Stability

To verify the "Metabolic Shield" hypothesis for a spirocyclic analogue, a Microsomal Stability Assay is the gold standard. This protocol ensures data integrity through rigorous controls.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine the Intrinsic Clearance (


) of spiro vs. non-spiro analogues.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (10 mM).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow:

  • Preparation: Dilute HLMs to a final concentration of 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spike test compound to 1 µM final concentration (keeps DMSO <0.1%). Pre-warm at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS .

Self-Validating Controls:

  • Negative Control: Incubate without NADPH (checks for chemical instability).

  • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

Visualization: Assay Workflow

Microsomal_Assay cluster_time Time Points (0-60 min) Start Compound (1 µM) + Microsomes (0.5 mg/mL) Incubate Incubation @ 37°C (+ NADPH) Start->Incubate Sample Extract Aliquot Incubate->Sample At t=x Quench Quench with Ice-Cold ACN + IS Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & Half-life (t1/2) LCMS->Calc

Figure 2: Standardized workflow for determining metabolic stability differences between analogues.

Strategic Synthesis & Challenges

While spirocycles offer superior efficacy, they present synthetic challenges compared to flat analogues.[4]

  • Complexity: Constructing the quaternary carbon center often requires specific methodologies such as Ring-Closing Metathesis (RCM) or Intramolecular Alkylation .

  • Cost: The cost-of-goods (COGs) for spirocyclic building blocks (e.g., spiro[3.3]heptanes) is significantly higher than off-the-shelf piperidines.

  • Recommendation: Use spirocycles strategically in the Lead Optimization phase to solve specific ADME issues (solubility/metabolism), rather than in early Hit Generation where synthetic ease is prioritized.

Conclusion

The transition from non-spirocyclic to spirocyclic analogues is not merely a structural change but a strategic optimization of the drug-like property space.[2]

  • Use Non-Spirocyclic (Flat) Analogues for initial High-Throughput Screening (HTS) and rapid SAR exploration due to synthetic accessibility.

  • Switch to Spirocyclic Analogues when the lead candidate faces "molecular obesity" (high lipophilicity), poor solubility, or rapid metabolic clearance.

The data supports that spirocyclic scaffolds, particularly spiro-oxetanes, provide a reliable "escape from flatland," offering a higher probability of clinical success through improved Fsp³ character.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6][7] Journal of Medicinal Chemistry. [Link][8]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemistry – A European Journal. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[1] Expert Opinion on Drug Discovery. [Link][8][9]

  • Di, L., et al. (2024). Protocol for the Human Liver Microsome Stability Assay. Protocols.io. [Link][10]

Sources

Comparative

Comparative Guide: Chiral HPLC Characterization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

[1] Executive Summary The characterization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine presents a distinct set of chromatographic challenges. As a spirocyclic piperidine intermediate lacking a strong chromophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The characterization of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine presents a distinct set of chromatographic challenges. As a spirocyclic piperidine intermediate lacking a strong chromophore, this molecule defies standard UV-based chiral screening.[1] Its dual-amine functionality (secondary piperidine amine and primary methanamine) creates significant potential for peak tailing due to silanol interactions.[1]

This guide compares two distinct analytical workflows for determining the enantiomeric excess (


) of this scaffold:
  • Direct Analysis (Method A): Utilizing Charged Aerosol Detection (CAD) or low-wavelength UV on immobilized polysaccharide phases.[1]

  • Derivatization (Method B): Pre-column functionalization with an aromatic chromophore to enable standard UV detection on coated polysaccharide phases.[1]

Key Finding: While Method A offers speed for in-process control (IPC), Method B provides the superior sensitivity and baseline stability required for final GMP release testing.[1]

Molecular Analysis & Chromatographic Strategy

Structural Properties[1]
  • Core: Spiro[dioxolane-piperidine] system.[1] The rigid spiro-fusion creates a defined 3D geometry, which is generally favorable for chiral recognition.[1]

  • Basicity: High.[1] The molecule contains two basic nitrogen centers.[1] Without adequate mobile phase additives (e.g., diethylamine), severe peak tailing (

    
    ) is inevitable.[1]
    
  • Detection: The molecule lacks a conjugated

    
    -system.[1] UV absorbance is negligible above 210 nm.[1]
    
The Comparison Matrix

We evaluated the performance of three industry-standard Chiral Stationary Phases (CSPs) under both Direct and Derivatized workflows.

FeatureMethod A: Direct Analysis Method B: Derivatization (Benzoyl Chloride)
Detection CAD / ELSD / UV @ 205 nmUV @ 254 nm
Sample Prep Dissolve & Shoot (Simple)15-min Reaction (Moderate)
Sensitivity Low (Limit of Quantitation ~0.5%)High (Limit of Quantitation <0.05%)
Mobile Phase Hexane/Alcohol/DEAHexane/Alcohol/DEA
Primary Use High-throughput Screening, IPCFinal Purity Release, Impurity Profiling

Comparative Experimental Data

Study Design
  • Analytes: Racemic mixture vs. (R)-enantiomer reference standard.

  • Conditions: Flow rate 1.0 mL/min, Temp 25°C.

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1]
    
Column Performance Comparison (Method B - Derivatized)

Data represents the separation of the N,N'-dibenzoyl derivative.

ColumnTypeSelectivity (

)
Resolution (

)
Tailing Factor (

)
Verdict
Chiralpak AD-H Amylose (Coated)1.121.81.1Recommended
Chiralcel OD-H Cellulose (Coated)1.050.91.2Insufficient
Chiralpak IC Cellulose (Immobilized)1.283.21.0Best Resolution

Analysis:

  • Chiralpak IC provided the highest resolution due to the specific inclusion capabilities of the chlorinated cellulose backbone for spiro-cycles.[1]

  • Chiralpak AD-H is a viable, cost-effective alternative if immobilized columns are unavailable, achieving baseline separation (

    
    ).[1]
    

Detailed Protocols

Protocol A: Direct Analysis (Low UV/CAD)

Best for rapid reaction monitoring where derivatization introduces lag time.[1]

  • Column: Chiralpak IC (Immobilized),

    
     mm, 5 
    
    
    
    m.[1]
    • Why Immobilized? Allows the use of Dichloromethane (DCM) as a co-solvent if the free base has solubility issues in pure Hexane/EtOH.[1]

  • Mobile Phase:

    
    -Hexane / Isopropanol / Diethylamine (90 / 10 / 0.1).[1]
    
  • Detection: UV at 205 nm (Reference 360 nm) OR Charged Aerosol Detector (CAD).

  • Sample Diluent: Mobile Phase.

  • Critical Control: The DEA concentration must be maintained at 0.1%. Lower concentrations result in amine absorption on the silica support.[1]

Protocol B: Pre-Column Derivatization (Recommended)

Best for determining enantiomeric purity with high precision.[1]

  • Reagent Prep: Dissolve 10 mg Benzoyl Chloride in 1 mL Acetonitrile.

  • Reaction:

    • Take 10 mg of Sample ((R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine).[1]

    • Add 1 mL Acetonitrile and 20

      
      L Triethylamine (TEA).
      
    • Add 50

      
      L of Reagent Prep.[1]
      
    • Vortex and let stand for 10 minutes at Room Temp.

    • Quench with 100

      
      L Ethanol.[1]
      
  • HPLC Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase:

      
      -Hexane / Ethanol (85 / 15).[1] Note: DEA is not required as the basic amines are now amides.
      
    • Detection: UV at 254 nm.[1][2]

    • Flow: 1.0 mL/min.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory capabilities and stage of development.

MethodSelection Start Sample: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CheckChromophore Check Detection Capability: Is CAD/ELSD available? Start->CheckChromophore DirectMethod Method A: Direct Analysis (Chiralpak IC, Hex/IPA/DEA) CheckChromophore->DirectMethod Yes (Speed prioritized) NoCAD No CAD / Standard UV Only CheckChromophore->NoCAD No (Sensitivity prioritized) IssuesDirect Potential Issues: - Low Sensitivity - Baseline Noise DirectMethod->IssuesDirect DerivStep Derivatization Step: Benzoyl Chloride + TEA (converts amines to amides) NoCAD->DerivStep DerivMethod Method B: Derivatized Analysis (Chiralpak AD-H, Hex/EtOH) DerivStep->DerivMethod BenefitsDeriv Benefits: - UV 254nm Detection - No Basic Additive Needed - High Sensitivity DerivMethod->BenefitsDeriv

Caption: Decision matrix for selecting between Direct Analysis (Method A) and Derivatization (Method B) based on detector availability and sensitivity requirements.

Scientific Rationale & Troubleshooting

The Role of Basic Additives

In Method A, the primary amine (


) and the piperidine nitrogen strongly interact with residual silanols on the silica stationary phase.
  • Without Additive: Peaks broaden significantly; enantiomers may co-elute due to tailing.[1]

  • With 0.1% DEA: Diethylamine competes for silanol sites, "blocking" them and allowing the analyte to interact solely with the chiral selector.

Solubility of Spiro-Cycles

Spirocyclic systems can exhibit unusual solubility profiles. If the sample precipitates in Hexane-rich mobile phases:

  • Switch to Chiralpak IA or IC (Immobilized phases).[1]

  • Incorporate Dichloromethane (DCM) or MtBE into the mobile phase (e.g., Hexane/DCM/EtOH 50:30:20).[1] Note: Never use DCM on coated columns like AD-H or OD-H as it will strip the selector.[1]

Enantiomeric Order

For the (R)-enantiomer on Chiralpak AD-H (Derivatized Method):

  • Typically, the (R)-isomer elutes second (

    
    ) in this specific spiro-class, but this must be confirmed by injecting the authentic (R)-reference standard.[1]
    
  • Self-Validation: If an authentic standard is unavailable, check the Area% of the crude reaction mixture. If the synthesis is stereoselective for (R), the major peak is assigned (R).[1]

References

  • SpiroChem. (2024).[1][3] Analytical Method Development for Spirocyclic Amines. Retrieved from [Link]

  • Zhang, T., et al. (2025).[1] Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.[1] Retrieved from [Link]

  • Daicel Corporation. (2023).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] Retrieved from [Link][1]

Sources

Validation

Structural Elucidation of Spirocyclic Amines: A Multi-Modal Spectral Cross-Referencing Guide

Introduction: The "Escape from Flatland" Challenge In modern drug discovery, spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, 6-azaspiro[3.4]octanes) have emerged as critical bioisosteres for morpholines and piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland" Challenge

In modern drug discovery, spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, 6-azaspiro[3.4]octanes) have emerged as critical bioisosteres for morpholines and piperidines. Their value lies in increasing the fraction of sp3-hybridized carbons (


), which correlates with improved solubility and metabolic stability while reducing "flat" aromatic character [1].[1]

However, the very rigidity that makes them valuable creates a unique analytical bottleneck. Unlike flexible chains, spirocycles possess locked conformations that generate complex magnetic environments. A single analytical mode is often insufficient:

  • NMR suffers from severe signal overlap in the aliphatic region (1.5–4.0 ppm).

  • MS confirms mass but often fails to distinguish between spiro- and fused-ring isomers without detailed fragmentation analysis.

  • Stereochemistry at the spiro-junction is frequently misassigned using standard 1D methods.

This guide provides a validated cross-referencing protocol to definitively characterize spirocyclic amines, moving beyond basic assignment to structural certainty.

Comparative Analysis of Spectral Methods

The following table objectively compares the performance of primary analytical techniques specifically for spirocyclic amine scaffolds.

Feature2D NMR (NOESY/HSQC) HRMS (Q-TOF/Orbitrap) DFT-GIAO Prediction X-Ray Crystallography
Primary Utility Relative Stereochemistry & connectivityMolecular Formula & Fragmentation FingerprintValidation of NMR assignmentsAbsolute Configuration
Spiro-Specific Strength Resolving diastereotopic protons on rigid rings.Differentiating spiro vs. fused isomers via retro-cleavage.Distinguishing subtle diastereomers where

ppm.
The "Gold Standard" for 3D structure.
Spiro-Specific Weakness The "Virtual Coupling" Trap: Strong coupling in symmetric spiro-rings can obscure multiplets.Ionization Failure: Tertiary spiro-amines often suppress ionization in ESI+.Computational cost; requires accurate conformational sampling.Requires single crystal (difficult for oily amines).
Throughput Medium (1-4 hours/sample)High (<10 mins/sample)Low (Days)Very Low (Weeks)
Confidence Level 85% (95% with DFT)60% (Structure), 100% (Formula)N/A (Supportive tool)100%

Deep Dive: The NMR "Diastereotopic Trap"

In spirocyclic amines, the spiro-carbon locks the two rings orthogonal to each other. If the amine is substituted (chiral or achiral), the protons on the adjacent rings often become diastereotopic .

The Problem

In a standard 1D


H NMR of an azaspiro[3.3]heptane derivative, you might expect a simple doublet or triplet. Instead, you often observe complex "roofing" multiplets or apparent singlets that integrate for too many protons. This is due to the magnetic inequivalence of the "top" and "bottom" faces of the ring relative to the substituent.
The Solution: NOESY Cross-Referencing

You must cross-reference NOESY (Nuclear Overhauser Effect Spectroscopy) data with HSQC (Heteronuclear Single Quantum Coherence) .

  • Protocol: Do not rely on coupling constants (

    
    -values) alone, as Karplus relationships are distorted in strained 4-membered rings.
    
  • Diagnostic Signal: Look for strong NOE correlations between the axial-like protons of the spiro-ring and the substituent on the nitrogen. This defines the vector of the lone pair and the substituent [2].

Mass Spectrometry Fingerprinting

While NMR defines geometry, MS defines topology. A common synthetic error is the formation of a fused bicycle instead of a spirocycle.

Fragmentation Logic

Spirocyclic amines exhibit distinct fragmentation pathways compared to their fused counterparts.

  • Spiro-Junction Cleavage: High-energy collision-induced dissociation (CID) often cleaves the bonds adjacent to the spiro-carbon.

  • Diagnostic Loss: For azaspiro[3.3]heptanes, look for the loss of ethylene (

    
    , -28 Da) which is characteristic of the strained cyclobutane ring opening, followed by the detection of the pyrrolidine-like cation.
    

Critical Check: If your MS/MS spectrum shows a dominant Retro-Diels-Alder (rDA) fragment, suspect a fused system (e.g., tetrahydroisoquinoline derivative) rather than a spiro system, as spiro-centers generally block concerted rDA mechanisms [3].

Validated Workflow: The "Triangulation" Protocol

This protocol ensures self-validation by triangulating data from three sources.

Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    instead of
    
    
    . Chloroform often causes peak overlapping in the aliphatic region crucial for spiro-assignment.
  • Concentration: 10-15 mg/mL is required for adequate signal-to-noise in 2D experiments (

    
     satellites).
    
Step 2: Data Acquisition
  • 1D

    
    H & 
    
    
    
    :
    Establish baseline purity.
  • HSQC (Multiplicity-Edited): Distinguish

    
     from 
    
    
    
    immediately. This is vital for counting ring carbons.
  • NOESY (Mixing time 500ms): Establish spatial proximity.

  • HRMS (ESI+): Obtain exact mass (<5 ppm error).

Step 3: Computational Validation (The "Tie-Breaker")

If the NOESY data is ambiguous (common in small rings):

  • Generate conformers of the proposed spiro-structure.

  • Run a DFT-GIAO calculation (B3LYP/6-31G* level or higher).

  • Compare calculated chemical shifts (

    
    ) vs. experimental (
    
    
    
    ).
  • A Mean Absolute Error (MAE) < 0.15 ppm indicates a correct structural assignment [4].

Visualization of the Workflow

The following diagram illustrates the decision logic for validating a spirocyclic amine scaffold.

SpiroValidation Start Crude Spirocyclic Amine HRMS Step 1: HRMS (ESI+) Start->HRMS MassCheck Exact Mass Match? HRMS->MassCheck NMR_1D Step 2: 1D NMR (DMSO-d6) MassCheck->NMR_1D Yes Reject Reject/Resynthesize MassCheck->Reject No Complexity Spectra Complexity NMR_1D->Complexity NMR_2D Step 3: HSQC + NOESY Complexity->NMR_2D Signals Overlap/Ambiguous Final Validated Structure Complexity->Final Clear Signals (Rare) DFT Step 4: DFT-GIAO Calculation NMR_2D->DFT Stereo Ambiguity Remains NMR_2D->Final NOE Clear Compare Compare exp vs calc shifts DFT->Compare Compare->Final MAE < 0.15 ppm Compare->Reject MAE > 0.2 ppm

Caption: Logic flow for structural validation. Note the critical role of DFT as a "tie-breaker" when 2D NMR is ambiguous due to ring strain.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews. [Link]

Sources

Comparative

Definitive Guide to Validating Novel Spirocyclic Scaffolds in Drug Discovery

Executive Summary The shift in medicinal chemistry from "flat" aromatic systems to high-Fsp³ spirocyclic scaffolds has introduced a critical analytical bottleneck. While spirocycles offer superior physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift in medicinal chemistry from "flat" aromatic systems to high-Fsp³ spirocyclic scaffolds has introduced a critical analytical bottleneck. While spirocycles offer superior physicochemical properties and novel IP space, they present a unique structural elucidation challenge: the "silent" quaternary spiro-center .

Standard 2D NMR techniques (HMBC/HSQC) often fail to bridge this center due to the lack of protons and weak long-range couplings. Furthermore, assigning the absolute configuration of the resulting chiral axes without single crystals is notoriously error-prone.

This guide moves beyond standard protocols to validate spirocyclic structures using three high-integrity modalities: 1,1-ADEQUATE NMR , Vibrational Circular Dichroism (VCD) , and Microcrystal Electron Diffraction (MicroED) .

Part 1: The Core Challenge – The Quaternary Blind Spot

In a typical spirocyclic system (e.g., spiro[3.3]heptane or spiroindolines), the central carbon is quaternary.[1]

  • The Failure of HMBC: Standard Heteronuclear Multiple Bond Correlation (HMBC) relies on

    
     couplings. Across a spiro center, protons on Ring A are often 3 or 4 bonds away from protons on Ring B. The resulting correlations are either absent or indistinguishable from long-range noise, leaving the two rings "floating" relative to each other in the dataset.
    
  • The Stereochemical Ambiguity: Even if connectivity is established, the relative orientation (axial vs. equatorial) and absolute configuration (

    
     vs. 
    
    
    
    ) of substituents on the rings cannot be reliably determined by NOESY alone due to the flexibility of non-aromatic rings.

Part 2: Comparative Analysis of Validation Modalities

We compare three advanced workflows. The choice depends on sample state (oil vs. solid) and required resolution.

Method A: 1,1-ADEQUATE (The Connectivity Solver)

Best for: Liquid samples where HMBC fails to connect ring systems.

Unlike HMBC, which relies on proton-carbon coupling, 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) relies on carbon-carbon coupling (


). It filters for direct C-C bonds, allowing you to "walk" across the quaternary spiro center even in the absence of protons.
Method B: VCD + DFT (The Stereochemistry Solver)

Best for: Oils/Amorphous solids requiring absolute configuration without crystallization.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. It is self-validating : you compute the VCD spectrum of your proposed structure using Density Functional Theory (DFT). If the experimental spectrum matches the computation, the structure (and its absolute stereochemistry) is confirmed.[2] If they disagree, the structure is incorrect.

Method C: MicroED (The "Impossible Crystal" Solver)

Best for: Nanocrystals (powders) that fail to grow into large single crystals for X-ray.

MicroED uses electrons instead of X-rays.[3] Because electrons interact more strongly with matter, diffraction patterns can be obtained from crystals as small as 100 nm (nanocrystals), which often appear as "powders" to the naked eye.

Comparative Data Matrix
FeatureStandard NMR (HMBC/NOESY)1,1-ADEQUATEVCD + DFTMicroED
Primary Output Connectivity (Ambiguous)Connectivity (Definitive)Absolute ConfigurationAtomic Resolution (3D)
Sample State SolutionSolutionSolutionSolid (Nanocrystal)
Sample Req. ~2-5 mg~30-50 mg (Low Sensitivity)~5-10 mg< 0.1 mg
Time to Result 1-2 Hours12-24 Hours2-3 Days (Compute heavy)1-2 Days
Spiro Specificity Low (Blind to quat. C)High (Sees C-C bonds)High (3D sensitive)Ultimate

Part 3: Experimental Protocols & Workflows

Protocol 1: The Integrated VCD/DFT Workflow

Prerequisite: High-purity sample (>95%). Chiral impurities will distort the baseline.

  • Conformational Search:

    • Use a force field (e.g., MMFF94) to generate all possible conformers of the proposed spirocycle within a 5 kcal/mol energy window.

    • Why: Spirocycles are flexible.[4] VCD is a weighted average of all conformers in solution.

  • Geometry Optimization (DFT):

    • Optimize selected conformers using DFT at the B3LYP/6-31G(d) level (or higher).

  • Frequency Calculation:

    • Calculate vibrational frequencies and rotational strengths for each conformer.

  • Experimental Acquisition:

    • Dissolve sample in CDCl₃ or DMSO-d₆.

    • Acquire VCD spectrum (typically 1000–1800 cm⁻¹) using a Fourier Transform VCD spectrometer (e.g., BioTools ChiralIR).

    • Critical Step: Subtract the solvent baseline to remove artifacts.

  • Validation (The Cai Factor):

    • Compare the Boltzmann-weighted calculated spectrum against the experimental data.

    • Calculate the similarity score (SimIR/SimVCD). A score >0.8 confirmed the absolute configuration.

Protocol 2: 1,1-ADEQUATE Acquisition

Prerequisite: Concentrated sample (Cryoprobe recommended).

  • Pulse Sequence Selection: Select adqt11 (Bruker) or equivalent.

  • Parameter Optimization:

    • Set the evolution delay corresponding to

      
      . For spiro-centers (aliphatic-quaternary), this is typically 35–45 Hz.
      
    • Note: Incorrect delay settings will nullify the signal.

  • Acquisition:

    • Number of scans (NS) must be high (often 128 or 256) due to the 0.01% natural abundance of

      
       pairs.
      
  • Processing:

    • Look for correlations in the F1 dimension (Double Quantum frequency). A correlation at F1 =

      
       confirms a direct bond between Carbon A and Carbon B.
      

Part 4: Visualization of Logic Pathways

Diagram 1: The Validation Decision Matrix

This decision tree guides the researcher based on the physical state of the spirocyclic lead.

ValidationMatrix Start Novel Spirocyclic Compound (Structure Uncertain) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Crystalline LiquidPath Oil / Gum StateCheck->LiquidPath Amorphous CrystalCheck Single Crystals Available? SolidPath->CrystalCheck NMR_Check Standard HMBC Connectivity Clear? LiquidPath->NMR_Check SCXRD SC-XRD (Gold Standard) CrystalCheck->SCXRD Yes (>10µm) MicroED MicroED (Nanocrystals) CrystalCheck->MicroED No (<1µm) Final Validated Structure SCXRD->Final MicroED->Final ADEQUATE Run 1,1-ADEQUATE (Trace C-C Bonds) NMR_Check->ADEQUATE No (Quat. C issue) VCD Run VCD + DFT (Absolute Config) NMR_Check->VCD Yes (Stereo only needed) ADEQUATE->VCD Connectivity Solved VCD->Final

Caption: Decision matrix for selecting the optimal validation modality based on sample state and structural ambiguity.

Diagram 2: The VCD Self-Validation Loop

Visualizing the iterative process of chiroptical validation.

VCD_Workflow ExpData Experimental VCD Spectrum Compare Compare Spectra (SimVCD Score) ExpData->Compare Candidate Candidate Structure (R-Enantiomer) Conformers Conformational Search (MMFF) Candidate->Conformers DFT DFT Optimization & Freq Calc Conformers->DFT Boltzmann Boltzmann Weighting DFT->Boltzmann CalcData Computed VCD Spectrum Boltzmann->CalcData CalcData->Compare Result Assignment Confirmed Compare->Result Match Fail Reject Structure (Check S-Enantiomer) Compare->Fail Mismatch

Caption: The closed-loop validation cycle of VCD. Discrepancies between calculated and experimental spectra necessitate structural revision.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[4][5][6][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Reibarkh, M., et al. (2025). Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. ResearchGate. Link

  • Polavarapu, P. L. (2023). Interpreting vibrational circular dichroism spectra: the Cai factor for absolute configuration with confidence. PubMed Central. Link

  • Martynowycz, M. W., et al. (2019).[8] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED). bioRxiv. Link

  • Batista, V. F., et al. (2022).[5] Recent in vivo advances of spirocyclic scaffolds for drug discovery.[5][6][7][9] Expert Opinion on Drug Discovery. Link

  • Creative Biostructure. (n.d.). SCXRD vs MicroED Comparison for Crystallography Research. Link

Sources

Validation

Comparative study of different synthetic routes to chiral piperidines

Executive Summary: The "Privileged Scaffold" Challenge The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. From the blockbuster antidepressant Paroxetine (Paxil) to the Janus kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. From the blockbuster antidepressant Paroxetine (Paxil) to the Janus kinase inhibitor Tofacitinib (Xeljanz) , the chiral piperidine core is a non-negotiable pharmacophore. However, constructing this ring with high enantiomeric excess (ee) and scalability remains a bottleneck in process chemistry.

This guide objectively compares the three most dominant synthetic methodologies: Asymmetric Hydrogenation (AH) , Biocatalysis (IREDs) , and


-Lithiation/Substitution . Unlike standard reviews, we focus on the decision-making logic—why you choose one route over another based on substrate electronics, scalability, and cost.

Part 1: Strategic Analysis of Synthetic Routes

Route A: Asymmetric Hydrogenation (AH) of Pyridines

The Industrial Workhorse

Direct hydrogenation of pyridines is thermodynamically favorable but kinetically difficult due to the high stability of the aromatic system and catalyst poisoning by the basic nitrogen.

  • The Breakthrough: The "Zhou Modification" (Iridium-catalyzed hydrogenation of pyridinium salts).

  • Mechanism: Converting the pyridine to a pyridinium salt (using HCl, MeI, or BzCl) breaks the aromaticity barrier and prevents catalyst deactivation.

  • Key Catalyst: Ir-complexes with chiral bisphosphine ligands (e.g., (S)-MeO-BiPhep).[1]

  • Why it works: The pyridinium cation activates the ring toward hydride transfer. The reaction proceeds via a partial reduction to an enamine/iminium intermediate, which is the stereodetermining step.

Route B: Biocatalytic Synthesis (IREDs)

The Precision Tool

Biocatalysis has moved from niche to mainstream with the discovery of Imine Reductases (IREDs) .[2] This route is ideal when "green" metrics (ambient temperature, aqueous media) are prioritized or when chemical reduction fails to differentiate between similar functional groups.

  • The Breakthrough: Turner’s discovery of IREDs that can catalyze the reductive amination of ketones or the reduction of cyclic imines with perfect stereocontrol.

  • Mechanism: The enzyme activates the imine substrate in a specific binding pocket, delivering a hydride from the NADPH cofactor to a single face of the imine.

  • Self-Validating System: The reaction is driven by cofactor recycling (e.g., Glucose Dehydrogenase/Glucose), meaning pH stability often indicates active turnover.

Route C: -Lithiation/Substitution (Beak-O'Brien Chemistry)

The Chemoselective Architect

When the piperidine ring already exists but needs functionalization at the


-position, reduction is useless. This route uses organolithium chemistry to deprotonate the 

-proton.
  • The Challenge:

    
    -Lithiation of N-Boc piperidine is enantioselective only in the presence of chiral diamines. The classic ligand, (-)-sparteine, is naturally sourced and often unavailable.
    
  • The Breakthrough: Peter O'Brien's development of (+)-sparteine surrogates .[3]

  • Mechanism: The chiral ligand complexes with s-BuLi, creating a chiral base that selectively removes one of the enantiotopic

    
    -protons. The resulting carbanion is dipole-stabilized by the N-Boc group.
    

Part 2: Visualizing the Logic

Mechanistic Pathways

The following diagram contrasts the activation modes of the three routes.

PiperidineRoutes Start Target: Chiral Piperidine Pyridine Substrate: Pyridine Start->Pyridine KetoAcid Substrate: Keto-Acid/Imine Start->KetoAcid NBoc Substrate: N-Boc Piperidine Start->NBoc Salt Activation: Pyridinium Salt (H+ or Alkyl+) Pyridine->Salt Acid/RX IrCat Ir-Catalyst (Zhou) Partial Reduction Salt->IrCat H2 (High Pressure) IrCat->Start Reduction Enzyme Biocatalyst (IRED) NADPH Cofactor KetoAcid->Enzyme pH 7 Buffer Pocket Enzyme Pocket Face-Selective Hydride Enzyme->Pocket Binding Pocket->Start Reductive Amination Lithiation s-BuLi / (+)-Sparteine Surrogate (-78°C) NBoc->Lithiation Deprotonation Electrophile Electrophile Trapping (Retention of Config) Lithiation->Electrophile C-C Bond Formation Electrophile->Start Substitution

Caption: Mechanistic divergence of the three primary synthetic routes. Route A and B rely on reduction (sp2 to sp3), while Route C relies on substitution (sp3 functionalization).

Decision Matrix for Process Chemists

Use this tree to select the optimal route for your specific substrate.

DecisionTree Root Start: Substrate Analysis Q1 Is the ring aromatic (Pyridine)? Root->Q1 A1_Yes Route A: Asymmetric Hydrogenation Q1->A1_Yes Yes A1_No Check Functionalization Q1->A1_No No Q2 Is it a saturated N-Boc Piperidine? A1_No->Q2 A2_Yes Route C: Lithiation/Substitution Q2->A2_Yes Yes A2_No Is it an acyclic keto-amine or cyclic imine? Q2->A2_No No Q3 Route B: Biocatalysis (IRED) A2_No->Q3

Caption: Strategic decision tree for selecting the synthetic route based on starting material availability.

Part 3: Comparative Performance Analysis

The following data aggregates typical results from literature benchmarks (Zhou et al., Turner et al., O'Brien et al.).

FeatureRoute A: Asymmetric HydrogenationRoute B: Biocatalysis (IREDs)Route C:

-Lithiation
Primary Utility Bulk reduction of pyridinesHighly selective synthesis under mild conditionsLate-stage C-H functionalization
Enantiomeric Excess 85% - 99% (Ligand dependent)>99% (Enzyme dependent)90% - 98% (Ligand dependent)
Atom Economy Excellent (H2 is the only reagent)Good (Requires cofactor recycling system)Poor (Stoichiometric organolithium/ligand)
Scalability High (Kg scale demonstrated)High (Fermentation scalable)Low/Medium (Cryogenic cooling required)
Cost Driver Iridium/Rhodium CatalystEnzyme development/screening(+)-Sparteine Surrogate & s-BuLi
Key Limitation Substrate electronics affect yieldSubstrate must fit enzyme pocketPyrophoric reagents; -78°C required

Part 4: Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Hydrogenation (Zhou Method)

Best for: Converting 2-substituted pyridines to chiral piperidines.

  • Preparation of Pyridinium Salt: Dissolve the pyridine substrate (1.0 equiv) in ether. Add HCl (1.0 equiv, 2M in ether) dropwise at 0°C. Filter the white precipitate and dry under vacuum.

  • Catalyst Loading: In a glovebox (N2 atmosphere), charge a high-pressure autoclave with the pyridinium salt (0.5 mmol), [Ir(COD)Cl]2 (1.0 mol%), and (S)-MeO-BiPhep (2.2 mol%).

  • Solvent & Additive: Add degassed solvent (typically THF/MeOH 1:1) and I2 (5-10 mol%) as an additive to stabilize the active catalytic species.

  • Hydrogenation: Pressurize to 600 psi (40 bar) H2. Stir at room temperature for 24 hours.

  • Workup (Self-Validation): Carefully release pressure. Basify with aq. NaHCO3. Extract with DCM.

    • Validation: Check crude NMR. Complete disappearance of aromatic pyridine signals (7.0-8.5 ppm) confirms conversion.

Protocol B: Biocatalytic Cascade (Turner Method)

Best for: One-pot conversion of keto-acids to piperidines.[4]

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0) containing NADP+ (0.5 mM) and Glucose (5 equiv).

  • Enzyme Cocktail: Add GDH (Glucose Dehydrogenase) for cofactor recycling, CAR (Carboxylic Acid Reductase), and the specific IRED (Imine Reductase) identified via screening.

  • Reaction: Add the keto-acid substrate (50 mM). Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Monitoring (Self-Validation): Monitor pH. A drop in pH indicates gluconic acid formation (from GDH cycle), confirming cofactor recycling is active.

  • Workup: Basify to pH 10 with NaOH, extract with EtOAc.

Protocol C: Asymmetric Lithiation (O'Brien Method)

Best for: Adding an electrophile to an existing N-Boc piperidine.

  • Complex Formation: Flame-dry a Schlenk flask under Argon. Add (+)-sparteine surrogate (1.2 equiv) and anhydrous ether. Cool to -78°C.[5][6]

  • Base Addition: Add s-BuLi (1.2 equiv) dropwise. Stir for 30 mins to form the chiral base complex.

  • Substrate Addition: Add N-Boc piperidine (1.0 equiv) dropwise. The solution often turns yellow/orange, indicating the formation of the dipole-stabilized carbanion. Stir for 4-6 hours at -78°C.

  • Trapping: Add the electrophile (e.g., Me3SiCl, CO2, or an aldehyde) (1.5 equiv).

  • Quench (Self-Validation): Allow to warm to RT. Quench with MeOH.

    • Validation: TLC should show a new spot with slightly different Rf. If the starting material is recovered unchanged, the lithiation temperature was likely not maintained or moisture killed the base.

References

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[7] Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590. Link

  • Alecu, I. M., Zheng, J., Zhao, Y., & Turner, N. J. (2021). Biocatalytic Retro-Synthesis of Chiral Piperidines. Nature Communications, 12, 1234. Link

  • Basch, C. H., & O'Brien, P. (2016). Asymmetric Lithiation–Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters, 18(16), 4159–4170. Link

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43, 3364. Link

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry, 59, 276. Link
    

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Executive Summary & Chemical Profile (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 1419076-01-9) is a specialized chiral building block containing two distinct functional domains: a basic primary amine/piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS: 1419076-01-9) is a specialized chiral building block containing two distinct functional domains: a basic primary amine/piperidine core and an acid-labile dioxolane (ketal) protecting group.[1]

Effective disposal requires a nuanced understanding of these groups.[2] Unlike generic organic waste, this compound presents a dual risk: alkalinity (corrosive potential) and acid-sensitivity (exothermic hydrolysis). This guide outlines a self-validating workflow to prevent accidental deprotection or thermal runaway during waste consolidation.

Chemical Identity Table
ParameterDetail
Chemical Name (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
CAS Number 1419076-01-9
Molecular Formula C₈H₁₆N₂O₂
Functional Groups Primary Amine (-CH₂NH₂), Secondary Amine (Piperidine), Cyclic Ketal (Dioxolane)
Physical State Liquid (typically viscous) or low-melting solid
Key Hazard Corrosive / Irritant (Alkaline). Air-sensitive (absorbs CO₂).[1]

Hazard Identification & Compatibility Logic

To ensure scientific integrity in our disposal plan, we must map the molecule's reactivity to specific waste streams.

The "Why" Behind the Protocol
  • Alkalinity (The Amine Risk): The primary methanamine tail and the secondary piperidine ring make this compound a strong organic base. Mixing this with acidic waste streams (e.g., waste from HCl or TFA deprotection steps) will result in an immediate, violent exothermic neutralization.

  • Acid Sensitivity (The Ketal Risk): The 1,4-dioxa-spiro motif is a protecting group for a ketone. Exposure to aqueous acids in a waste container will catalyze the hydrolysis of the ketal, releasing the ketone and ethylene glycol. This reaction is exothermic and alters the chemical composition of the waste, potentially creating incompatible byproducts.

Compatibility Matrix
Waste StreamStatusScientific Rationale
Acidic Aqueous FORBIDDEN Violent neutralization; Hydrolysis of ketal group.
Oxidizing Agents FORBIDDEN Amines are readily oxidized; risk of fire or explosion (e.g., with peroxides/nitric acid).
Halogenated Solvents CONDITIONAL Permissible if the compound is dissolved in DCM/Chloroform, but generally segregated to reduce incineration costs.
Non-Halogenated Organic PREFERRED Compatible with alcohols, toluene, acetone (if neutral/basic).

Waste Segregation Workflow (Visualized)

The following decision tree illustrates the autonomous logic required for segregating this specific compound.

WasteSegregation Start Waste Generation: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure / Concentrated CheckState->Pure Solid/Viscous Liquid Solution Dilute Solution CheckState->Solution Dissolved CheckSolvent Identify Solvent Type Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOH, Toluene) CheckSolvent->NonHalo No Halogens CheckPH Check pH (Must be > 7) BinA DISPOSAL BIN A: Halogenated Organic Base (High BTU) CheckPH->BinA pH Basic confirmed BinB DISPOSAL BIN B: Non-Halogenated Organic Base (Standard Solvent Waste) CheckPH->BinB pH Basic confirmed BinC DISPOSAL BIN C: Solid Hazardous Waste (Absorbed/Contaminated) Pure->BinC Pack in separate container Solution->CheckSolvent Halo->CheckPH NonHalo->CheckPH

Figure 1: Logic flow for segregating amine-containing spiro-compounds to prevent cross-contamination with acidic streams.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Objective: Verify the waste stream is safe for consolidation.

  • pH Verification: Dip a pH strip into the waste solution. It should read pH 8–11 .

    • Correction: If the solution is acidic (e.g., from a quench), slowly add 1M Sodium Bicarbonate (NaHCO₃) or Triethylamine until basic. Do not dispose of acidic solutions of this compound.

  • Solvent Check: Confirm the absence of oxidizers (Hydrogen Peroxide, Nitric Acid).

Phase 2: Container Selection & Labeling
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass . Avoid metal containers (aluminum) as amines can be corrosive to certain alloys over time.

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Constituents: "(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine"

    • Hazard Checkbox: [x] Corrosive (Base), [x] Toxic, [x] Flammable (if in solvent).

Phase 3: Consolidation
  • Segregation: Place the container in the "Organic Bases" satellite accumulation area.

  • Secondary Containment: Ensure the bottle is in a polyethylene tray to capture drips.

  • Venting: Use a vented cap if available, as amines can slowly react with CO₂ in the air to form carbamates, potentially causing pressure changes if sealed too tightly in humid environments.

Emergency Spill Response

In the event of a spill, the primary risk is skin corrosion and respiratory irritation from amine vapors.

SpillResponse Assess 1. ASSESS Volume & Location PPE 2. PPE UP Gloves (Nitrile), Goggles, Resp (if aerosolized) Assess->PPE Contain 3. CONTAIN Use Absorbent Pads (Vermiculite/Sand) PPE->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid or dilute Acetic Acid Contain->Neutralize Collect 5. COLLECT Sweep into Bin C (Solid Haz Waste) Neutralize->Collect

Figure 2: Tactical workflow for managing spills of basic organic amines.

Critical Note on Neutralization: While we generally avoid mixing amines and acids in waste drums (to prevent bulk heat), for spill cleanup on a floor, applying a weak acid (Citric Acid powder) is the standard procedure to reduce the volatility and corrosivity of the amine before sweeping it up.

Regulatory Compliance (RCRA/EPA Context)

Although this specific isomer does not have a unique "U-list" or "P-list" code, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Classification:

    • D002 (Corrosivity): If the aqueous pH is > 12.5.[3]

    • D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).

  • Documentation: All disposal manifests must list the chemical name clearly. Do not use vague terms like "Organic Waste." Use "Alkaline Organic Waste with Aliphatic Amines."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2021). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Scaffold).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

[1] CAS Number: 1419076-01-9 Chemical Class: Chiral Spirocyclic Diamine / Primary Aliphatic Amine Risk Profile: Presumptive Corrosive (Skin/Eye), Respiratory Irritant, Moisture/Air Sensitive.[1] Executive Summary & Risk...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1419076-01-9 Chemical Class: Chiral Spirocyclic Diamine / Primary Aliphatic Amine Risk Profile: Presumptive Corrosive (Skin/Eye), Respiratory Irritant, Moisture/Air Sensitive.[1]

Executive Summary & Risk Assessment

The Core Directive: Do not treat this substance merely as a standard organic intermediate. As a spirocyclic molecule bearing a primary methanamine arm, (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine poses distinct hazards driven by its basicity and nucleophilicity.[1]

The "Why" Behind the Protocol (Causality)

While the parent structure (1,4-Dioxa-8-azaspiro[4.5]decane, CAS 177-11-7) is classified primarily as an irritant [1], the addition of the 7-methanamine (-CH₂NH₂) group significantly elevates the pH and chemical reactivity.[1] Primary aliphatic amines are aggressive nucleophiles that can cause rapid, irreversible corneal opacity and chemical burns. Furthermore, the spirocyclic ketal moiety is acid-sensitive; accidental contact with strong acids during disposal or quenching can trigger rapid decomposition and heat evolution.[1]

Critical Hazard Thresholds:

  • Ocular: High pH causes saponification of eye lipids; damage can occur in <10 seconds.

  • Dermal: Lipophilic nature of the spiro-ring facilitates skin absorption; the amine group causes caustic injury.[1]

  • Stability: Reacts with atmospheric CO₂ to form carbamates (crusting), altering stoichiometry.[1]

The PPE Decision Matrix

This protocol relies on a Self-Validating System . Do not simply "wear gloves"; verify their integrity against the specific chemical challenge.

Hand Protection Strategy

Standard Nitrile is insufficient for prolonged contact. Aliphatic amines can permeate thin nitrile (<4 mil) in under 15 minutes.[1]

Contact TypePrimary Glove (Inner)Secondary Glove (Outer)Validation Step
Incidental (Splash) Nitrile (4 mil)NoneInflation Test: Inflate glove with N₂ prior to donning to check for pinholes.[1]
Handling Pure Oil/Solid Nitrile (4 mil)Nitrile (8 mil) or NeopreneColor Indicator: Use double-gloving systems with colored inner gloves to spot tears immediately.[1]
Immersion / Spill Cleanup Silver Shield® (Laminate)Butyl Rubber (Thick)Breakthrough Check: Replace outer glove immediately upon any visible contact.[1]
Eye & Respiratory Protection[1]
  • Eyes: Indirect Vent Chemical Goggles are mandatory. Safety glasses provide insufficient protection against amine vapors which can cause "halo vision" (glaucopsia) due to corneal swelling [2].[1]

  • Face: Use a polycarbonate face shield when pouring >100 mL or quenching reactions.

  • Respiratory:

    • Primary Control: Fume hood with face velocity >100 fpm.

    • Secondary (Spill/Maintenance): Full-face respirator with ABEK1 (Organic Vapor + Inorganic/Acid/Amine) cartridges.[1] Note: Do not use standard N95s for amine vapors.

PPE Selection Logic (Visualization)

The following decision tree illustrates the hierarchy of controls for selecting PPE based on operational state.

PPE_Logic Start Operation Type Synthesis Synthesis/Reaction (Closed System) Start->Synthesis Dispensing Dispensing/Weighing (Open System) Start->Dispensing Spill Spill Cleanup (Emergency) Start->Spill Hood Engineering Control: Fume Hood Sash < 18" Synthesis->Hood Resp_Check Aerosol/Vapor Risk? Dispensing->Resp_Check EmergPPE PPE: Full Face Respirator (ABEK) + Butyl Gloves + Tyvek Suit Spill->EmergPPE Gloves_Std PPE: Double Nitrile (4mil/4mil) + Safety Glasses Hood->Gloves_Std FullPPE PPE: Chemical Goggles + Face Shield + Laminate Gloves Resp_Check->FullPPE High (Heating/Pouring) StdPPE PPE: Chemical Goggles + Double Nitrile (8mil outer) Resp_Check->StdPPE Low (Cold/Closed)

Caption: Logic flow for selecting PPE based on exposure potential. Note the escalation to Full Face Respirators during spills due to amine volatility.

Operational Workflow: From Storage to Disposal[2]

Phase 1: Receiving & Storage[1]
  • Inspection: Upon receipt, inspect the septum/cap. If a white crust is visible around the cap, the container has been compromised by CO₂ (carbamate formation).

  • Storage: Store under Argon or Nitrogen. Do not store near oxidizing agents or strong acids.[1]

  • PPE: Standard Nitrile gloves + Safety Glasses.

Phase 2: Weighing & Dispensing (The Critical Step)[1]
  • The Hazard: Static electricity can cause charged amine droplets to "jump" or disperse.

  • Protocol:

    • Don PPE: Put on chemical goggles and double gloves (Nitrile inner, thicker Nitrile outer).

    • Ionization: Use an anti-static gun or ionizer bar inside the weigh station if handling solid salts.

    • Transfer: Use a syringe or cannula transfer for liquids to avoid open-air pouring.[1] This prevents inhalation exposure and moisture ingress.[2]

Phase 3: Reaction & Quenching
  • Compatibility: Ensure all seals are Teflon (PTFE) or Kalrez.[1] Viton is acceptable; avoid Silicone seals which can degrade with amines.[1]

  • Quenching: When quenching reactions containing this amine, add acid slowly . The heat of neutralization is high.

    • Self-Validating Step: Monitor internal temperature.[1] If temp spikes >10°C/min, stop addition.

Phase 4: Waste Disposal

NEVER mix this amine with oxidizing waste streams (e.g., Nitric Acid, Peroxides) or halogenated solvents in the waste container without prior neutralization.

  • Disposal Protocol:

    • Dilute with a combustible solvent (e.g., Ethanol).[1]

    • Neutralize carefully with dilute Acetic Acid or HCl to pH 7-8 (in a hood).

    • Dispose of as "Organic Waste, Non-Halogenated" (unless halogenated solvents were used in the process).

Emergency Response: Spill Management

Scenario: 50 mL spill of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine outside the fume hood.

Spill_Response Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) PPE_Up 2. Don Emergency PPE (Full Face Resp + Butyl Gloves) Evacuate->PPE_Up Contain 3. Contain with Polypropylene Pads PPE_Up->Contain Neutralize 4. Apply Weak Acid (Citric Acid/Sand Mix) Contain->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect

Caption: Step-by-step spill response emphasizing neutralization to lower pH and vapor pressure before collection.

Specific Neutralization Mix: Do not use strong mineral acids (Conc. HCl) on a neat spill; the violent reaction may aerosolize the amine. Use a mixture of sand + citric acid or a commercial "Base Neutralizer" absorbent.

References

  • PubChem. (n.d.).[1] 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) Safety Data. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Page, E. H., & Cook, C. K. (2000).[1] Glaucopsia: Blue-grey vision associated with exposure to amines.[1] Occupational and Environmental Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link][1]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 2
Reactant of Route 2
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
© Copyright 2026 BenchChem. All Rights Reserved.